molecular formula C16H23NO B1220470 Inaperisone CAS No. 99323-21-4

Inaperisone

Cat. No.: B1220470
CAS No.: 99323-21-4
M. Wt: 245.36 g/mol
InChI Key: VNFAARJCGSAROU-UHFFFAOYSA-N
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Description

Inaperisone is an aromatic ketone.
structure given in first source;  RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99323-21-4

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C16H23NO/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3

InChI Key

VNFAARJCGSAROU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2

Other CAS No.

99323-21-4

Related CAS

90878-85-6 (hydrochloride)

Synonyms

(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride
HSR 770
HSR-770
HY 770
HY-770
inaperisone
inaperisone hydrochloride
inaperisone hydrochloride, (+-)-isomer
inaperisone, (+-)-isome

Origin of Product

United States

Foundational & Exploratory

Inaperisone Hydrochloride: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inaperisone hydrochloride is a centrally acting muscle relaxant, structurally analogous to Eperisone hydrochloride. This document provides a comprehensive overview of the synthesis and chemical properties of this compound hydrochloride, intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development. Due to the limited availability of specific experimental data for this compound hydrochloride in publicly accessible literature, this guide presents a putative synthesis pathway based on the well-established synthesis of its close analog, Eperisone hydrochloride. The known chemical and physical properties of this compound hydrochloride are presented, supplemented with comparative data for Eperisone hydrochloride to provide a contextual framework. Furthermore, this guide outlines the proposed mechanism of action involving the GABAergic system and furnishes detailed, hypothetical experimental protocols and data visualizations to facilitate further research and development.

Chemical and Physical Properties

This compound, chemically known as 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone, is an aromatic ketone.[1] The hydrochloride salt is the common pharmaceutical form. While specific, experimentally determined physicochemical data for this compound hydrochloride is scarce in the literature, its fundamental properties can be described. For comparative purposes, the well-documented properties of its piperidinyl analog, Eperisone hydrochloride, are also provided.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Chemical Name 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride[2]
Molecular Formula C₁₆H₂₃NO·HCl[2]
Molecular Weight 281.82 g/mol [3]
CAS Number 118230-97-0[2]
Appearance Solid powder (predicted)[4]

Table 2: Physicochemical Properties of Eperisone Hydrochloride (for comparison)

PropertyValueSource
Chemical Name 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one hydrochloride[5]
Molecular Formula C₁₇H₂₆ClNO[6]
Molecular Weight 295.85 g/mol [6]
Melting Point 169-171°C[6][7]
Solubility Slightly soluble in Methanol and Water[6][7]
Appearance White solid[7]

Synthesis of this compound Hydrochloride

The proposed reaction involves the condensation of 4'-ethylpropiophenone with formaldehyde and pyrrolidine hydrochloride.

Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis Workflow for this compound Hydrochloride cluster_reactants Starting Materials 4-ethylpropiophenone 4-ethylpropiophenone Mannich_Reaction Mannich Reaction (in Isopropanol, Reflux) 4-ethylpropiophenone->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Pyrrolidine_HCl Pyrrolidine Hydrochloride Pyrrolidine_HCl->Mannich_Reaction Crude_Product Crude this compound HCl Mannich_Reaction->Crude_Product Crystallization Crystallization (from Acetone/Isopropanol) Crude_Product->Crystallization Final_Product Pure this compound Hydrochloride Crystallization->Final_Product

Caption: Proposed workflow for the synthesis of this compound hydrochloride.

Proposed Experimental Protocol

Disclaimer: The following protocol is hypothetical and based on the synthesis of Eperisone hydrochloride. It should be optimized and validated under appropriate laboratory conditions.

Materials:

  • 4'-Ethylpropiophenone

  • Paraformaldehyde

  • Pyrrolidine hydrochloride

  • Isopropanol

  • Acetone

Procedure:

  • To a reaction vessel containing isopropanol, add 4'-ethylpropiophenone, paraformaldehyde, and pyrrolidine hydrochloride in appropriate molar ratios.

  • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, which may be indicated by the solidification of the reaction mixture, add acetone to the vessel.

  • Pulverize the solidified mass and recover the crude product by filtration.

  • Wash the crude product with acetone.

  • For further purification, recrystallize the crude this compound hydrochloride from a suitable solvent system, such as isopropanol/acetone.

  • Dry the purified crystalline product under vacuum.

Mechanism of Action

This compound is a centrally acting muscle relaxant. Studies suggest that its mechanism of action involves an indirect effect on GABA-B (γ-aminobutyric acid B) receptors in the brainstem. While it shows minimal direct binding to GABA-B receptors, it is speculated to modulate their activity, leading to an inhibitory effect on the micturition reflex.[2]

The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of intracellular events that generally result in neuronal inhibition.[8] This includes the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, specifically the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[8] This leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

Proposed Signaling Pathway

GABAB_Signaling Proposed GABAB Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Indirect Modulator) GABAB_R GABAB Receptor This compound->GABAB_R modulates GABA GABA GABA->GABAB_R activates G_Protein Gi/o Protein GABAB_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel activates cAMP cAMP AC->cAMP produces Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release Ca_Channel->Hyperpolarization K_Channel->Hyperpolarization Muscle_Relaxation Muscle Relaxation Hyperpolarization->Muscle_Relaxation

Caption: Proposed signaling pathway of this compound's indirect action on GABA-B receptors.

Analytical Methods

While specific analytical methods for this compound hydrochloride are not extensively published, methods for the closely related Eperisone hydrochloride can be adapted. These include:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the quantification of this compound hydrochloride in bulk drug and pharmaceutical formulations.

  • Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis and monitoring of the synthesis reaction.

  • Spectroscopy (UV, IR, NMR, MS): These techniques are essential for the structural elucidation and confirmation of the synthesized this compound hydrochloride.

Hypothetical HPLC Method Protocol

Objective: To develop a stability-indicating RP-HPLC method for the determination of this compound hydrochloride.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (likely in the range of 250-270 nm).

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Method Validation (as per ICH guidelines):

The method should be validated for:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies should be performed under various stress conditions:

  • Acid hydrolysis (e.g., 0.1 N HCl)

  • Base hydrolysis (e.g., 0.1 N NaOH)

  • Oxidative degradation (e.g., 3% H₂O₂)

  • Thermal degradation

  • Photolytic degradation

Conclusion

This compound hydrochloride is a promising muscle relaxant with a mechanism of action linked to the GABAergic system. This technical guide provides a foundational understanding of its synthesis and chemical properties, drawing upon available data and logical extrapolation from its close analog, Eperisone hydrochloride. The proposed synthesis and analytical methods, along with the elucidated mechanism of action, offer a solid starting point for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound hydrochloride. It is imperative that the proposed experimental protocols are validated and optimized in a laboratory setting.

References

Pharmacological profile of Inaperisone as a central muscle relaxant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inaperisone is a centrally acting muscle relaxant, structurally analogous to tolperisone and eperisone. Its primary mechanism of action involves the non-selective inhibition of spinal reflexes. Emerging evidence suggests that this is achieved through the blockade of voltage-gated sodium and calcium channels, which in turn suppresses neuronal hyperexcitability. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting available preclinical data, detailing experimental methodologies, and visualizing its proposed mechanism of action. Due to the limited availability of specific quantitative data for this compound, information from its closely related analogs, tolperisone and eperisone, is included for comparative context where appropriate.

Mechanism of Action

This compound's primary pharmacological effect is the dose-dependent depression of spinal reflexes.[1] This is thought to be mediated through the blockade of voltage-gated sodium (Nav) and calcium (Cav) channels.[1] By inhibiting these channels, this compound likely reduces the release of excitatory neurotransmitters from primary afferent endings, thereby dampening synaptic transmission in the spinal cord.[1]

Signaling Pathway

The proposed mechanism involves the direct interaction of this compound with voltage-gated ion channels on neuronal membranes. This leads to a reduction in the influx of sodium and calcium ions, which are critical for the generation and propagation of action potentials and for neurotransmitter release.

This compound Signaling Pathway This compound This compound Na_Channel Voltage-gated Sodium Channel This compound->Na_Channel Blocks Ca_Channel Voltage-gated Calcium Channel This compound->Ca_Channel Blocks Action_Potential Action Potential Generation & Propagation Na_Channel->Action_Potential Inhibits Neurotransmitter_Release Excitatory Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Inhibits Spinal_Reflex Spinal Reflex Activity Action_Potential->Spinal_Reflex Reduces Neurotransmitter_Release->Spinal_Reflex Reduces

Proposed mechanism of this compound's action on spinal reflexes.

Pharmacological Data

Quantitative data for this compound is limited. The following tables summarize the available preclinical data for this compound and its structurally related analogs.

Table 1: In Vitro Efficacy on Spinal Reflexes
CompoundAssaySpeciesConcentration/DoseEffectReference
This compound Ventral Root PotentialRat (6-day-old)25-200 µMDose-dependent depression[1]
TolperisoneVentral Root PotentialRat (6-day-old)50-400 µMDose-dependent depression[1]
EperisoneVentral Root PotentialRat (6-day-old)25-200 µMDose-dependent depression[1]
Table 2: In Vivo Efficacy on Micturition Reflex
CompoundAdministrationSpeciesDoseEffectReference
This compound Intravenous (i.v.)Rat4 mg/kgAbolished rhythmic bladder contractions
This compound Intracerebroventricular (i.c.v.)Rat10 µgAbolished rhythmic bladder contractions
Table 3: Pharmacokinetic Parameters in Rats
CompoundParameterValueUnitReference
This compound Route of AdministrationIntravenous-[2]
Saturation of Metabolism> 1µg/mL (venous plasma)[2]

Experimental Protocols

Isolated Hemisected Spinal Cord Preparation (Rat)

This protocol is based on the methodology described by Kocsis et al. (2005) for investigating the effects of tolperisone-type drugs on spinal reflexes.

  • Animal Model: 6-day-old Wistar rats.

  • Preparation:

    • Anesthetize rat pups with ether.

    • Isolate the spinal cord and hemisect it longitudinally.

    • Place the hemisected spinal cord in an organ bath containing artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 and 5% CO2.

  • Electrophysiological Recording:

    • Stimulate the dorsal root with a suction electrode.

    • Record the ventral root potential (VRP) from the corresponding ventral root using a suction electrode.

  • Drug Application:

    • Dissolve this compound in the aCSF and perfuse through the organ bath at desired concentrations (e.g., 25-200 µM).

  • Data Analysis:

    • Measure the amplitude and area of the monosynaptic and polysynaptic components of the VRP before and after drug application.

Spinal Cord Preparation Workflow cluster_prep Preparation cluster_recording Recording cluster_drug Drug Application cluster_analysis Analysis Anesthesia Anesthetize Rat Pup Isolation Isolate Spinal Cord Anesthesia->Isolation Hemisection Hemisect Spinal Cord Isolation->Hemisection Placement Place in aCSF Bath Hemisection->Placement Stimulation Stimulate Dorsal Root Placement->Stimulation Recording Record Ventral Root Potential Stimulation->Recording Data_Acquisition Acquire VRP Data Recording->Data_Acquisition Drug_Prep Prepare this compound Solution Perfusion Perfuse through Bath Drug_Prep->Perfusion Perfusion->Recording Comparison Compare Pre- and Post-Drug VRP Data_Acquisition->Comparison

Workflow for in vitro spinal cord reflex experiments.
Whole-Cell Patch-Clamp of Dorsal Root Ganglion (DRG) Neurons

This generalized protocol is based on standard electrophysiological techniques used to study ion channel function in DRG neurons, as would be applicable to investigate this compound's effects on voltage-gated channels.

  • Cell Preparation:

    • Isolate dorsal root ganglia from neonatal rats.

    • Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of DRG neurons.

    • Plate the neurons on coated coverslips and culture for 24-48 hours.

  • Electrophysiological Recording:

    • Mount the coverslip in a recording chamber on an inverted microscope.

    • Perfuse with an external solution.

    • Use a glass micropipette filled with an internal solution to form a giga-ohm seal with the membrane of a single DRG neuron.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Apply voltage-clamp protocols to elicit and record voltage-gated sodium or calcium currents.

  • Drug Application:

    • Dissolve this compound in the external solution and apply to the recorded neuron via a perfusion system.

  • Data Analysis:

    • Measure the peak current amplitude and analyze the current-voltage (I-V) relationship before and after drug application to determine the inhibitory effect and calculate IC50 values if a dose-response curve is generated.

Patch_Clamp_Workflow cluster_cell_prep Cell Preparation cluster_recording_setup Recording Setup cluster_patching Patching & Recording cluster_drug_app Drug Application & Analysis Isolate_DRG Isolate Dorsal Root Ganglia Dissociate Dissociate to Single Neurons Isolate_DRG->Dissociate Culture Culture Neurons Dissociate->Culture Mount Mount Coverslip Culture->Mount Perfuse Perfuse External Solution Mount->Perfuse Seal Form Giga-ohm Seal Perfuse->Seal Pipette Prepare Patch Pipette Pipette->Perfuse Whole_Cell Achieve Whole-Cell Seal->Whole_Cell Record_Currents Record Ion Currents Whole_Cell->Record_Currents Apply_Drug Apply this compound Record_Currents->Apply_Drug Analyze_Data Analyze Current Inhibition Apply_Drug->Analyze_Data

Workflow for whole-cell patch-clamp experiments on DRG neurons.

Clinical Data

There is a notable lack of published clinical trial data specifically for this compound. Clinical studies on the structurally and mechanistically related drug, eperisone, have demonstrated efficacy in treating conditions associated with muscle spasticity, such as low back pain. However, direct clinical evidence for the efficacy and safety of this compound in human subjects is not available in the public domain.

Conclusion

This compound is a centrally acting muscle relaxant with a pharmacological profile strongly suggesting inhibition of spinal reflexes through the blockade of voltage-gated sodium and calcium channels. While preclinical data supports this mechanism, there is a clear need for more specific quantitative studies to determine its potency (e.g., IC50 values) on specific ion channel subtypes and to establish a comprehensive pharmacokinetic and pharmacodynamic profile. Furthermore, the absence of clinical data for this compound is a significant gap that would need to be addressed to ascertain its therapeutic potential in humans. Future research should focus on these areas to fully elucidate the pharmacological profile of this compound and its potential as a clinically useful muscle relaxant.

References

Inaperisone: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inaperisone, scientifically known as (+/-)-4'-ethyl-2-methyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride, is a centrally acting muscle relaxant.[1] This technical guide provides a comprehensive overview of the available scientific and patent literature concerning its discovery, synthesis, preclinical and clinical development, and mechanism of action. While this compound is structurally related to the more widely studied Eperisone, specific data on its development are limited. This document collates the existing information to provide a foundational understanding for research and drug development professionals.

Discovery and Synthesis

The precise origins and initial discovery of this compound are not well-documented in publicly available literature. However, its chemical structure as a propiophenone derivative suggests its development likely arose from research programs focused on centrally acting muscle relaxants.

The synthesis of this compound can be inferred from the general methodologies described for related 3-pyrrolidinopropiophenone derivatives. A plausible synthetic route involves the Mannich reaction, a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group.

Inferred Synthesis of this compound Hydrochloride:

The synthesis likely proceeds via the reaction of 4'-ethylpropiophenone with formaldehyde and pyrrolidine to form the this compound base. This is followed by treatment with hydrochloric acid to yield the hydrochloride salt.

  • Step 1: Mannich Reaction. 4'-ethylpropiophenone is reacted with formaldehyde (or its polymer, paraformaldehyde) and pyrrolidine hydrochloride in a suitable solvent, such as isopropanol or ethyl acetate, often with acid catalysis. The mixture is typically refluxed to drive the reaction to completion.

  • Step 2: Isolation and Purification. After the reaction, the solvent is removed, and the crude product is isolated. This may involve extraction and washing steps to remove unreacted starting materials and byproducts.

  • Step 3: Salt Formation. The purified this compound base is dissolved in a suitable solvent, and ethanolic or gaseous hydrogen chloride is added to precipitate this compound hydrochloride. The resulting solid is then filtered, washed, and dried.

Preclinical Development

Preclinical data for this compound are sparse in the public domain. The most detailed information comes from a 1990 study that investigated its pharmacokinetics and pharmacological effects in rats.[1]

Pharmacodynamics

This compound is characterized as a novel centrally acting muscle relaxant.[1] Its primary pharmacological effects observed in preclinical models include:

  • Alteration of Blood Flow: It significantly alters muscle and fat blood flow rates in a dose-dependent manner.[1]

  • Central Site of Action: The brain is identified as the major site of action for its effects on muscle blood flow.[1]

Pharmacokinetics

A physiologically-based pharmacokinetic model for this compound in rats has been developed.[1]

ParameterSpeciesValue/ObservationReference
Metabolism RatSaturation of in vivo hepatic and renal metabolism occurs at venous plasma concentrations higher than 1 µg/mL.[1]
Site of Action RatThe brain is the major site of action for altering muscle and fat blood flow.[1]
Toxicology

Clinical Development

There is a significant lack of publicly available information regarding the clinical development of this compound. Clinical trials and efficacy data found in searches predominantly relate to the similar compound, Eperisone. No registered clinical trials specifically for this compound could be identified in the available databases.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its classification as a centrally acting muscle relaxant and its structural similarity to other compounds in its class, a plausible mechanism involves the modulation of neuronal signaling in the central nervous system.

It is suggested that this compound may exert its effects through an indirect action on GABA-B receptors. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. GABA-B receptors are G-protein coupled receptors that, when activated, lead to a cascade of inhibitory signals.

Proposed Signaling Pathway

The proposed, though not definitively proven, signaling pathway for this compound's muscle relaxant effect is initiated by its interaction with central neuronal pathways, potentially modulating GABA-B receptor activity. This leads to downstream effects that reduce muscle tone and spasticity.

GABAb_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Motor Neuron) This compound This compound (Indirect Action) GABAb_R GABAB Receptor This compound->GABAb_R Modulates G_protein G-protein (Gi/o) GABAb_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits Vesicle Glutamate Vesicle Ca_channel->Vesicle Release Reduced Glutamate Release Vesicle->Release Glutamate_R Glutamate Receptor Release->Glutamate_R Less Glutamate Binding Depolarization Reduced Depolarization Glutamate_R->Depolarization Muscle_Relax Muscle Relaxation Depolarization->Muscle_Relax

Caption: Proposed mechanism of this compound via indirect GABAB receptor modulation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following is a generalized workflow based on the 1990 pharmacokinetic study in rats.

Pharmacokinetic and Pharmacodynamic Study in Rats[1]

Objective: To develop a physiologically-based pharmacokinetic/pharmacodynamic model for this compound.

Methodology:

  • Animal Model: Male rats of an inbred strain.

  • Drug Administration: Intravenous (IV) and intracerebroventricular injections of various doses of this compound.

  • Blood Flow Measurement: The 51Cr-labeled microsphere method was used to determine blood flow rates in muscle and fat.

  • Pharmacokinetic Analysis:

    • Constant IV infusion to determine hepatic and renal intrinsic clearances at steady-state.

    • Measurement of this compound concentrations in plasma and brain.

  • Data Analysis:

    • Correlation of muscle and fat blood flow rates with this compound concentration in the brain using Hill's equation.

    • Development of a physiologically-based pharmacokinetic model.

PK_PD_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_measurements Measurements cluster_analysis Data Analysis animal Male Rats iv_dose IV Injection (Various Doses) animal->iv_dose icv_dose Intracerebroventricular Injection animal->icv_dose infusion Constant IV Infusion animal->infusion blood_flow Blood Flow Rate (51Cr-microspheres) iv_dose->blood_flow pk_samples Plasma & Brain Samples iv_dose->pk_samples icv_dose->blood_flow infusion->pk_samples hill_eq Hill's Equation (Blood Flow vs. Brain Conc.) blood_flow->hill_eq clearance Hepatic & Renal Clearance pk_samples->clearance model Physiologically-based PK/PD Model hill_eq->model clearance->model

Caption: Workflow for the pharmacokinetic/pharmacodynamic study of this compound.

Conclusion

This compound is a centrally acting muscle relaxant with a demonstrated effect on blood flow in preclinical models. However, there is a notable lack of comprehensive public data regarding its discovery, development, and clinical use. The information available is significantly less than that for its structural analog, Eperisone. Further research and publication of data would be necessary to fully understand the therapeutic potential and safety profile of this compound. This guide serves as a summary of the currently accessible information for the scientific community.

References

Inaperisone Analogues and their Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inaperisone, a centrally acting muscle relaxant, and its analogues represent a promising class of therapeutic agents for the management of muscle spasticity and associated pain. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related compounds, focusing on their mechanism of action, which is primarily mediated through the blockade of voltage-gated sodium and calcium channels. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a propiophenone derivative that shares structural similarities with eperisone and tolperisone. These compounds are known for their efficacy in reducing muscle tone and alleviating symptoms of spasticity by acting on the central nervous system, particularly the spinal cord. The primary mechanism of action involves the inhibition of spinal reflexes, which is achieved by modulating the activity of voltage-gated ion channels. Understanding the relationship between the chemical structure of these analogues and their biological activity is crucial for the rational design of new, more potent, and selective muscle relaxants with improved therapeutic profiles.

Mechanism of Action

The muscle relaxant effect of this compound and its analogues is primarily attributed to their ability to suppress spinal reflex potentials. This is achieved through the blockade of voltage-gated sodium and calcium channels in the presynaptic terminals of primary afferent fibers. This dual blockade leads to a reduction in the release of excitatory neurotransmitters, thereby inhibiting the propagation of nerve impulses that lead to muscle contraction.

Signaling Pathway

The inhibitory action of this compound analogues on spinal reflexes can be visualized as a presynaptic inhibition pathway. The binding of these compounds to voltage-gated sodium and calcium channels on the presynaptic neuron prevents the influx of ions necessary for neurotransmitter release into the synaptic cleft. This ultimately reduces the excitation of the postsynaptic motor neuron.

Caption: Proposed signaling pathway of this compound analogues.

Structure-Activity Relationship (SAR) Analysis

Quantitative Data

The inhibitory effects of this compound and its analogues on spinal reflexes have been quantified by measuring the depression of the ventral root potential (VRP) in isolated spinal cord preparations. The following table summarizes the available IC50 values for the inhibition of different components of the dorsal root-evoked ventral root potential (DR-VRP).

CompoundMonosynaptic Peak (IC50, µM)EPSP Integram (IC50, µM)EPSP Amplitude (IC50, µM)Late EPSP Integral (IC50, µM)Reference
This compound ~100~75~80~60[1]
Eperisone~120~90~100~80[1]
Tolperisone~200~150~160~130[1]
Silperisone~80~60~65~50[1]
Lidocaine~400~300~350~250[1]

Note: The IC50 values are approximated from graphical data presented in the cited literature.

The data suggests that silperisone is the most potent among the tested analogues in this assay, followed by this compound. All the tolperisone-type drugs were significantly more potent than the local anesthetic lidocaine in depressing spinal reflexes, indicating a more pronounced action on synaptic responses.[1]

Further studies on isolated snail neurons have provided IC50 values for the inhibition of voltage-gated calcium currents (ICa).

CompoundICa Inhibition (IC50, mM)Reference
Eperisone0.348[2]
Isoperisone0.226[2]
Tolperisone1.089[2]

These findings indicate that isoperisone is the most potent calcium channel blocker in this specific assay, followed by eperisone.[2]

Experimental Protocols

The quantitative data presented in this guide were generated using specific experimental models. The following sections provide an overview of the methodologies employed.

Isolated Hemisected Spinal Cord Preparation

This in vitro model is used to assess the direct effects of compounds on spinal reflex pathways, independent of supraspinal influences.

A Spinal Cord Isolation (from 6-day-old rats) B Hemisection of the Spinal Cord A->B C Placement in a Recording Chamber B->C D Superfusion with Artificial Cerebrospinal Fluid C->D E Stimulation of Dorsal Root (e.g., L5) D->E F Recording of Ventral Root Potential (VRP from L5) E->F G Application of this compound Analogue at Varying Concentrations F->G H Measurement of VRP Depression G->H I Calculation of IC50 Values H->I

Caption: Experimental workflow for the isolated spinal cord assay.

Protocol Summary:

  • Tissue Preparation: The spinal cord is isolated from 6-day-old rats and hemisected.[1]

  • Recording Setup: The hemisected spinal cord is placed in a recording chamber and superfused with artificial cerebrospinal fluid.[1]

  • Stimulation and Recording: The dorsal root is stimulated electrically, and the resulting ventral root potentials (VRPs), including monosynaptic and polysynaptic components, are recorded from the corresponding ventral root.[1]

  • Drug Application: this compound analogues are added to the superfusion solution at increasing concentrations.[1]

  • Data Analysis: The concentration-dependent depression of the VRP components is measured to determine the IC50 values.[1]

Whole-Cell Patch-Clamp of Dorsal Root Ganglion (DRG) Neurons

This electrophysiological technique allows for the direct measurement of the effects of compounds on voltage-gated ion channels in isolated neurons.

Protocol Summary:

  • Cell Culture: Dorsal root ganglion (DRG) neurons are isolated and cultured.[3]

  • Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane of a single DRG neuron. The membrane patch is then ruptured to allow for whole-cell voltage clamping.[3]

  • Voltage Protocol: The membrane potential is held at a specific level, and voltage steps are applied to elicit voltage-gated sodium and calcium currents.[3]

  • Drug Perfusion: this compound analogues are applied to the neuron via a perfusion system.

  • Current Measurement: The inhibition of the peak amplitude of the sodium and calcium currents by the drug is measured to assess its blocking activity.[3]

Synthesis of this compound Analogues

The synthesis of this compound and its analogues generally follows established routes for the preparation of propiophenone derivatives. A common method involves the Mannich reaction of a substituted acetophenone, formaldehyde, and a secondary amine (e.g., pyrrolidine for this compound).

cluster_reactants Starting Materials Acetophenone Substituted Acetophenone Reaction Mannich Reaction Acetophenone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Amine Secondary Amine (e.g., Pyrrolidine) Amine->Reaction Product This compound Analogue Reaction->Product

Caption: General synthetic scheme for this compound analogues.

Conclusion

This compound and its analogues are effective centrally acting muscle relaxants that exert their effects through the blockade of voltage-gated sodium and calcium channels, leading to the inhibition of spinal reflexes. The available quantitative data, although limited to a small number of compounds, provides a foundation for understanding the structure-activity relationships within this class of drugs. Further research involving the synthesis and systematic evaluation of a broader range of this compound analogues is warranted to delineate the precise structural requirements for optimal potency and selectivity. The experimental protocols and mechanistic insights provided in this guide are intended to support and facilitate such future drug discovery and development efforts in the field of muscle relaxants.

References

Neuropharmacology of Inaperisone: A Technical Guide to its Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inaperisone is a centrally acting muscle relaxant of the tolperisone class. Its primary mechanism of action involves the modulation of neuronal excitability within the central nervous system, leading to a reduction in muscle tone and spasticity. This technical guide provides an in-depth overview of the neuropharmacology of this compound, focusing on its effects on the central nervous system. The document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows. It is important to note that while the general mechanism of this compound is understood, specific quantitative binding and inhibitory data for this compound is limited in publicly available literature. Therefore, data from its close structural analogs, eperisone and tolperisone, are included for comparative purposes.

Mechanism of Action

This compound, like other tolperisone-type drugs, exerts its muscle relaxant effects primarily through the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels in the central nervous system. This action leads to a depression of spinal reflexes, which is believed to be the cornerstone of its therapeutic effect.

Inhibition of Spinal Reflexes

This compound dose-dependently depresses the ventral root potential in the spinal cord, affecting both monosynaptic and polysynaptic reflexes. The underlying mechanism is believed to be a presynaptic inhibition of neurotransmitter release from primary afferent nerve endings. By blocking voltage-gated Na+ and Ca2+ channels on these terminals, this compound reduces the influx of ions necessary for the release of excitatory neurotransmitters, such as glutamate. This dampens the signaling cascade that leads to motoneuron excitation and subsequent muscle contraction.

Modulation of Supraspinal Pathways

Beyond its effects on the spinal cord, evidence suggests that this compound may also modulate supraspinal pathways. One study has indicated an indirect action on GABA-B receptors in the brainstem, which contributes to its inhibitory effect on the micturition reflex.[1] However, this compound shows minimal direct binding affinity for GABA-B receptors.[1]

Quantitative Data

Table 1: Inhibition of Voltage-Gated Calcium Channels by Tolperisone Analogs

CompoundIC50 (mM) at Vh = -50 mVDissociation Constant (mM) for Inactivated Channels
Eperisone0.3480.070
Tolperisone1.0890.162
Isoperisone0.2260.014

Data from a study on snail neurons.

Table 2: Effects of this compound on the Micturition Reflex in Rats

Administration RouteEffective Dose to Abolish Rhythmic Bladder Contractions
Intravenous (i.v.)4 mg/kg
Intracerebroventricular (i.c.v.)10 µg
Intrathecal100 µg

[1]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound.

Inaperisone_Spinal_Reflex_Inhibition cluster_presynaptic Primary Afferent Terminal cluster_postsynaptic Postsynaptic Motoneuron VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Opens GlutamateVesicle Glutamate Vesicle VGCC->GlutamateVesicle Triggers Exocytosis GlutamateReceptor Glutamate Receptor GlutamateVesicle->GlutamateReceptor Release of Glutamate This compound This compound This compound->VGSC Blocks This compound->VGCC Blocks EPSP Excitatory Postsynaptic Potential (EPSP) GlutamateReceptor->EPSP Activation MuscleContraction Muscle Contraction EPSP->MuscleContraction Leads to ActionPotential Action Potential ActionPotential->VGSC Depolarization

Caption: Proposed mechanism of this compound in inhibiting spinal reflexes.

Inaperisone_Micturition_Reflex This compound This compound (i.c.v. administration) Brainstem Brainstem This compound->Brainstem GABAB_Receptor GABA-B Receptor Brainstem->GABAB_Receptor Indirect Action MicturitionReflex Micturition Reflex Pathway GABAB_Receptor->MicturitionReflex Modulates Inhibition Inhibition of Micturition Reflex MicturitionReflex->Inhibition

Caption: this compound's inhibitory effect on the micturition reflex.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's neuropharmacology. These are generalized protocols based on standard practices in the field.

In Vivo Spinal Reflex Recording in Rats

Objective: To measure the effect of this compound on monosynaptic and polysynaptic spinal reflexes.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized (e.g., with urethane and α-chloralose). A laminectomy is performed to expose the lumbar spinal cord. The animal is decerebrated at the intercollicular level to eliminate supraspinal influences.

  • Nerve Stimulation and Recording: The dorsal root (e.g., L5) is stimulated with single square-wave pulses of varying intensity and duration. The corresponding ventral root potential is recorded using silver-silver chloride electrodes.

  • Drug Administration: this compound is administered intravenously (i.v.) at various doses.

  • Data Analysis: The amplitude of the monosynaptic and polysynaptic components of the ventral root potential is measured before and after drug administration. Dose-response curves are generated to determine the inhibitory effect of this compound.

Spinal_Reflex_Workflow AnimalPrep 1. Animal Preparation (Anesthesia, Laminectomy, Decerebration) Stimulation 2. Dorsal Root Stimulation AnimalPrep->Stimulation Recording 3. Ventral Root Potential Recording Stimulation->Recording DrugAdmin 4. This compound Administration (i.v.) Recording->DrugAdmin DataAnalysis 5. Data Analysis (Amplitude Measurement, Dose-Response Curve) Recording->DataAnalysis DrugAdmin->Recording Repeat Recording

Caption: Experimental workflow for in vivo spinal reflex recording.

Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

Objective: To measure the effect of this compound on voltage-gated Na+ and Ca2+ currents in sensory neurons.

Methodology:

  • Cell Preparation: DRG neurons are acutely dissociated from neonatal or adult rats. The ganglia are treated with enzymes (e.g., collagenase and trypsin) to break down connective tissue, and then mechanically dissociated into single cells. The cells are plated on coverslips and allowed to adhere.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are filled with an internal solution and used to form a high-resistance seal with the cell membrane.

  • Current Isolation: Voltage-gated Na+ and Ca2+ currents are isolated by using specific voltage protocols and by adding channel blockers to the external solution to inhibit other currents.

  • Drug Application: this compound is applied to the cells via a perfusion system at various concentrations.

  • Data Analysis: The peak amplitude of the Na+ and Ca2+ currents is measured before and after drug application. Concentration-response curves are constructed to determine the IC50 of this compound for each channel type.

Patch_Clamp_Workflow CellPrep 1. DRG Neuron Dissociation and Plating RecordingSetup 2. Whole-Cell Patch-Clamp Configuration CellPrep->RecordingSetup CurrentIsolation 3. Isolation of Na+ and Ca2+ Currents RecordingSetup->CurrentIsolation DrugApplication 4. This compound Application (Perfusion) CurrentIsolation->DrugApplication DataAnalysis 5. Data Analysis (Current Amplitude Measurement, IC50 Calculation) CurrentIsolation->DataAnalysis DrugApplication->CurrentIsolation Record Currents

Caption: Experimental workflow for whole-cell patch-clamp recording.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for various receptors and ion channels.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to prepare a crude synaptosomal membrane fraction.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]batrachotoxin for Na+ channels) and varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Binding_Assay_Workflow MembranePrep 1. Brain Tissue Membrane Preparation Incubation 2. Incubation with Radioligand and this compound MembranePrep->Incubation Filtration 3. Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Quantification 4. Liquid Scintillation Counting Filtration->Quantification DataAnalysis 5. Data Analysis (Calculation of Specific Binding, Ki Determination) Quantification->DataAnalysis

Caption: Experimental workflow for a receptor binding assay.

Conclusion

This compound is a centrally acting muscle relaxant that primarily functions by blocking voltage-gated sodium and calcium channels, leading to the inhibition of spinal reflexes. While its clinical efficacy is established, a comprehensive understanding of its neuropharmacological profile at the molecular level requires further investigation, particularly concerning its specific binding affinities and inhibitory concentrations for a wide range of neuronal targets. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the intricate actions of this compound on the central nervous system.

References

Inaperisone's Molecular Targets at the Neuromuscular Junction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inaperisone, a centrally acting muscle relaxant of the tolperisone class, exerts its therapeutic effects primarily by modulating neuronal excitability within the spinal cord, which in turn influences neuromuscular transmission. This technical guide provides a comprehensive overview of the molecular targets of this compound with a specific focus on their roles within the neuromuscular junction. While direct quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information for this compound and its close structural analog, Eperisone, to elucidate its mechanism of action. The guide details its primary interactions with voltage-gated ion channels and its influence on muscle spindle afferents, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction

The neuromuscular junction (NMJ) is a critical synapse for motor control, where signals from motor neurons are transmitted to skeletal muscle fibers, initiating contraction. The fidelity of this transmission relies on a precise sequence of events, including the propagation of an action potential down the motor axon, the influx of calcium through voltage-gated calcium channels (VGCCs) at the presynaptic terminal, the subsequent release of acetylcholine (ACh), and the activation of postsynaptic nicotinic acetylcholine receptors (nAChRs) on the muscle fiber. This compound and related compounds primarily modulate the initial stages of this process by altering the excitability of neurons that control motor neuron activity.

Primary Molecular Targets

The principal mechanism of action for this compound and its analogs is the inhibition of spinal reflexes through the blockade of voltage-gated sodium and calcium channels. This action predominantly occurs at the presynaptic terminals of primary afferent fibers in the spinal cord, reducing the release of neurotransmitters that excite motor neurons.

Voltage-Gated Sodium Channels (VGSCs)
Voltage-Gated Calcium Channels (VGCCs)

A marked effect of tolperisone-type drugs is the blockade of voltage-gated calcium channels[1]. This is a crucial aspect of their mechanism, as the influx of calcium through these channels at the presynaptic terminal is the direct trigger for acetylcholine vesicle fusion and release. By inhibiting VGCCs, this compound reduces the amount of acetylcholine released into the synaptic cleft, thereby dampening neuromuscular transmission.

Effects on Muscle Spindle Afferents

This compound has been shown to suppress the activity of muscle spindle afferents. These sensory neurons, which detect changes in muscle length, play a key role in the stretch reflex. By inhibiting the firing of these afferents, this compound reduces the excitatory input to alpha motor neurons, contributing to its muscle relaxant effects. This suppression is likely a consequence of the blockade of voltage-gated sodium and calcium channels within the sensory neurons themselves.

Postulated Effects at the Neuromuscular Junction

Based on its known molecular targets, the effects of this compound at the neuromuscular junction can be extrapolated:

  • Presynaptic Inhibition: The primary effect is a reduction in acetylcholine release from the motor nerve terminal. This is a direct consequence of the blockade of presynaptic VGCCs, which diminishes the calcium influx necessary for neurotransmitter exocytosis. The blockade of VGSCs on the motor neuron axon would also contribute by reducing the probability of the action potential reaching the terminal.

  • Postsynaptic Effects: There is currently no direct evidence to suggest that this compound significantly interacts with postsynaptic nicotinic acetylcholine receptors. One study on the inhibitory effect of this compound on the micturition reflex found that it did not significantly inhibit the specific binding of [3H]baclofen to rat brain synaptosomal membranes, suggesting a lack of direct interaction with GABA-B receptors[2]. While this does not rule out interaction with nAChRs, the primary mechanism appears to be presynaptic.

Quantitative Data

Direct quantitative data for this compound's binding affinities and inhibitory concentrations at the neuromuscular junction are scarce. The following tables summarize the available data for this compound and its analog, Eperisone.

Table 1: Effect of this compound on Spinal Reflexes

CompoundPreparationEffectConcentration RangeReference
This compoundIsolated hemisected spinal cord of 6-day-old ratsDose-dependent depression of ventral root potential25-200 µM[1]

Table 2: Inhibitory Effects of Eperisone (this compound Analog) on Calcium Currents

CompoundPreparationParameterValueReference
EperisoneIdentified neurone of Achatina fulicaIC50 for ICa inhibition (Vh = -50 mV)0.348 mM[3]
EperisoneIdentified neurone of Achatina fulicaMean dissociation constant for inactivated Ca2+ channels0.070 mM[3]

Note: The data for Eperisone is from a non-mammalian model and should be interpreted with caution as a proxy for this compound's activity in a mammalian neuromuscular junction.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's molecular targets.

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is used to measure the effect of this compound on voltage-gated sodium and calcium currents in sensory neurons, which are a primary site of action.

Objective: To determine the IC50 of this compound for VGSCs and VGCCs in DRG neurons.

Materials:

  • Isolated DRG neurons from rodents.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution for sodium currents (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Internal solution for calcium currents (in mM): 120 Cs-methanesulfonate, 10 EGTA, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution.

Procedure:

  • Cell Preparation: Isolate DRG neurons using standard enzymatic and mechanical dissociation methods. Plate the cells on coated coverslips and allow them to adhere.

  • Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

  • Data Acquisition:

    • For VGSCs: Hold the cell at -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • For VGCCs: Hold the cell at -90 mV. Apply depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) to elicit calcium currents. Use a barium-containing external solution to increase current amplitude and reduce calcium-dependent inactivation.

  • Drug Application: Perfuse the recording chamber with external solution containing various concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Plot a concentration-response curve and fit it with a Hill equation to determine the IC50.

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol is used to assess the effect of this compound on neurotransmitter release from isolated nerve terminals.

Objective: To measure the effect of this compound on depolarization-evoked acetylcholine release from synaptosomes.

Materials:

  • Rodent brain tissue (e.g., cortex or spinal cord).

  • Sucrose solutions of varying molarity (e.g., 0.32 M, 0.8 M, 1.2 M).

  • Homogenizer.

  • Ultracentrifuge.

  • Krebs-Ringer buffer.

  • High potassium Krebs-Ringer buffer (depolarizing solution).

  • Radiolabeled acetylcholine precursor (e.g., [3H]-choline).

  • Scintillation counter.

  • This compound stock solution.

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in iso-osmotic sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Layer the supernatant onto a discontinuous sucrose gradient and centrifuge at high speed.

    • Collect the synaptosome fraction from the interface between the sucrose layers.

    • Wash and resuspend the synaptosomes in Krebs-Ringer buffer.

  • Neurotransmitter Loading: Incubate the synaptosomes with [3H]-choline to allow for the synthesis and storage of radiolabeled acetylcholine.

  • Release Assay:

    • Aliquot the loaded synaptosomes into tubes.

    • Pre-incubate with different concentrations of this compound or vehicle.

    • Stimulate neurotransmitter release by adding high potassium Krebs-Ringer buffer.

    • Terminate the release by rapid filtration or centrifugation.

  • Quantification: Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the percentage of total radioactivity released for each condition and compare the effects of different this compound concentrations.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is used to determine if this compound directly binds to nicotinic acetylcholine receptors.

Objective: To assess the binding affinity (Ki) of this compound for nAChRs.

Materials:

  • Tissue homogenates from a source rich in nAChRs (e.g., electric organ of Torpedo californica or specific brain regions).

  • Radioligand specific for nAChRs (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin).

  • Unlabeled competitor (e.g., nicotine).

  • Assay buffer.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter or gamma counter.

  • This compound stock solution.

Procedure:

  • Membrane Preparation: Prepare a membrane fraction from the nAChR-rich tissue through homogenization and differential centrifugation.

  • Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or unlabeled competitor for control curves).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a suitable counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane AP Action Potential VGSC Voltage-Gated Na+ Channel AP->VGSC Opens VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Depolarizes membrane to open Vesicle Synaptic Vesicle (ACh) VGCC->Vesicle Ca2+ influx triggers Release Vesicle->Release nAChR Nicotinic ACh Receptor Release->nAChR ACh binds to EPP End-Plate Potential nAChR->EPP Na+ influx causes MuscleContraction Muscle Contraction EPP->MuscleContraction Initiates This compound This compound This compound->VGSC Blocks This compound->VGCC Blocks

Caption: this compound's mechanism of action at the neuromuscular junction.

Patch_Clamp_Workflow A Isolate DRG Neurons B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Ion Channel Currents B->C D Perfuse with this compound C->D E Record Ion Channel Currents in Presence of Drug D->E F Analyze Data to Determine IC50 E->F

Caption: Workflow for whole-cell patch-clamp experiments.

Binding_Assay_Workflow A Prepare Membrane Homogenate B Incubate Membrane with Radioligand and this compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Bound Radioactivity C->D E Analyze Data to Determine Ki D->E

References

Methodological & Application

Application Notes & Protocols: Inaperisone Dosage Determination for In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers to determine appropriate and effective dosages of inaperisone for in vivo studies in rodent models. The protocols outlined below cover preliminary dose-range finding, pharmacokinetic analysis, and pharmacodynamic assessment to establish a therapeutic window.

Introduction to this compound

This compound is a centrally acting muscle relaxant.[1] It is structurally and mechanistically related to other muscle relaxants like eperisone and tolperisone.[1][2] The primary mechanism of action involves the inhibition of mono- and multi-synaptic reflexes within the spinal cord and supraspinal structures, leading to a reduction in muscle tone.[3] Additionally, similar to its analogue eperisone, it may exhibit vasodilatory effects by antagonizing calcium influx, which can help improve blood circulation in contracted muscles.[4][5] One study suggests that this compound's effects may be mediated indirectly through GABA-B receptors in the brainstem.[6]

Proper dosage determination is critical for the success of preclinical studies, ensuring that observed effects are therapeutically relevant while avoiding toxicity.[7][8]

Proposed Signaling Pathway of this compound

The mechanism of this compound involves modulation of neuronal activity in the central nervous system to reduce muscle hypertonia. The diagram below illustrates the proposed signaling pathway leading to muscle relaxation.

Inaperisone_Pathway cluster_CNS Central Nervous System (Brainstem & Spinal Cord) cluster_PNS Periphery This compound This compound GABA_B Indirect Action on GABA-B Receptors This compound->GABA_B Acts on Brainstem Spinal_Reflex Spinal Cord (Mono- & Multi-synaptic Reflexes) This compound->Spinal_Reflex Acts on Spinal Cord Ca_Channel Voltage-gated Ca2+ Channels (Vascular Smooth Muscle) This compound->Ca_Channel Antagonism Gamma_Motor Inhibition of γ-Motor Neuron Discharge GABA_B->Gamma_Motor Spinal_Reflex->Gamma_Motor Muscle_Spindle Reduced Muscle Spindle Sensitivity Gamma_Motor->Muscle_Spindle Muscle_Relax Skeletal Muscle Relaxation Muscle_Spindle->Muscle_Relax Vasodilation Vasodilation & Improved Blood Flow Ca_Channel->Vasodilation

Caption: Proposed mechanism of action for this compound leading to muscle relaxation.

Pharmacokinetic Profile

Understanding the pharmacokinetic (PK) profile of this compound is essential for designing a rational dosing regimen. Limited data is available for this compound specifically, but studies on its analogue, eperisone, and a physiological PK model for this compound in rats provide valuable insights.

ParameterSpeciesRouteValueReference
This compound
Hepatic/Renal Metabolism SaturationRatIV> 1 µg/mL (venous plasma)[9]
Eperisone (Analogue)
Tmax (Time to Peak Plasma Conc.)HumanOral1.6 - 1.9 hours[4]
Elimination Half-lifeHumanOral1.6 - 1.8 hours[4]
Intestinal BioavailabilityRatDuodenal Admin.0.0879 - 0.176[10]
Hepatic BioavailabilityRatPortal Vein Admin.0.486 - 0.532[10]

Note: This data should be used as a preliminary guide. It is crucial to perform a PK study for this compound via the intended administration route in the specific rodent model being used.

Experimental Workflow for Dosage Determination

The process of determining an optimal in vivo dosage is multi-step, beginning with a broad dose range-finding study and progressively refining the dose based on pharmacokinetic and pharmacodynamic endpoints.

Dosage_Workflow A Step 1: Literature Review & Analogue Compound Analysis B Step 2: Dose Range Finding (DRF) & Maximum Tolerated Dose (MTD) Study A->B C Observe for Clinical Signs of Toxicity (e.g., sedation, ataxia, weight loss) B->C D Step 3: Single-Dose Pharmacokinetic (PK) Study C->D Select non-toxic dose range H Step 5: Data Integration & Therapeutic Dose Selection C->H Define toxicity limits E Determine Key PK Parameters (Cmax, Tmax, AUC, Half-life) D->E F Step 4: Pharmacodynamic (PD) / Efficacy Model Study E->F Establish exposure levels G Measure Muscle Relaxant Effect (e.g., Rotarod, Grip Strength) F->G G->H Correlate exposure with efficacy I Proceed to Chronic Efficacy Studies H->I

Caption: Workflow for systematic in vivo dosage determination of this compound.

Experimental Protocols

Protocol 1: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the tolerability of this compound and identify the maximum tolerated dose (MTD) following a single administration.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old)[11]

  • Dosing gavage needles or syringes for the chosen administration route (e.g., oral, intraperitoneal)

  • Animal balance

Methodology:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the experiment.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group.

  • Dose Selection: Based on available data for related compounds, select a wide range of doses. For a novel compound, a logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is common. A study on a related compound, tolperisone, used a 10 mg/kg intravenous dose in rats, which can serve as a starting point for calculation, though oral doses will likely need to be higher.[2]

  • Formulation: Prepare fresh formulations of this compound in the selected vehicle on the day of dosing. Ensure the compound is fully dissolved or homogeneously suspended.

  • Administration: Administer a single dose of this compound or vehicle to each animal. The route of administration (e.g., oral gavage (PO), intraperitoneal (IP), subcutaneous (SC)) should align with the intended route for future efficacy studies.[12]

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals (e.g., 24, 48, and 72 hours).

    • Record clinical signs of toxicity, including but not limited to: sedation, ataxia (loss of coordination), lethargy, changes in respiration, and any abnormal behaviors.

    • Measure body weight just before dosing and daily for at least 3 days post-dosing.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or overt signs of distress. This dose, along with lower, non-toxic doses, will be used for subsequent PK and PD studies.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a single dose of this compound.

Materials:

  • This compound and vehicle

  • Rodents of the selected species/strain

  • Blood collection supplies (e.g., heparinized or EDTA-coated capillary tubes, microcentrifuge tubes)[12]

  • Anesthetic (e.g., isoflurane) for terminal procedures, if applicable

  • Analytical equipment (e.g., LC-MS/MS) for drug quantification

Methodology:

  • Group Allocation: Assign animals (n=3-5 per time point) to a dose group selected from the DRF study (typically a mid-range, well-tolerated dose).

  • Dose Administration: Administer a single dose of this compound as determined previously.

  • Blood Sampling:

    • Collect blood samples at multiple time points to capture the full PK profile. A typical schedule for an orally administered drug might be: pre-dose (0), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.[13]

    • Use a sparse sampling method (different animals at each time point) or serial sampling from the same animal if the technique (e.g., tail vein sampling) and blood volume allow.

  • Plasma Preparation: Process blood samples immediately to obtain plasma by centrifuging at 4°C.[12] Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method like LC-MS/MS.[14]

  • Data Analysis: Use PK software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination half-life).

Protocol 3: Pharmacodynamic (PD) / Efficacy Study

Objective: To evaluate the muscle relaxant effects of this compound and establish a dose-response relationship.

Materials:

  • This compound and vehicle

  • Rodents of the selected species/strain

  • Apparatus for assessing motor coordination and muscle strength (e.g., Rotarod apparatus, grip strength meter).

Methodology:

  • Animal Training (for Rotarod): Acclimate animals to the test apparatus for several days before the experiment. For the Rotarod test, train animals to stay on the rotating rod at a set speed for a specific duration (e.g., 120 seconds).

  • Group Allocation: Randomly assign trained animals to several dose groups (n=8-12 per group), including a vehicle control. Doses should be selected based on the DRF and PK study results, spanning a range from no-effect to a high, well-tolerated level.

  • Baseline Measurement: Record a baseline performance measurement for each animal before dosing (e.g., latency to fall from the Rotarod).

  • Dose Administration: Administer the assigned dose of this compound or vehicle.

  • Post-Dose Assessment:

    • At a time point consistent with the Tmax determined in the PK study, re-assess the animals' performance.

    • Rotarod Test: Place the animal on the accelerating rod and record the latency to fall. A decrease in latency suggests impaired motor coordination, which can be an indicator of central muscle relaxant activity.

    • Grip Strength Test: Measure the forelimb grip strength. A reduction in grip strength can indicate muscle relaxation.

  • Data Analysis: Compare the performance of the drug-treated groups to the vehicle control group. Plot the dose-response curve to determine the effective dose (ED50) that produces 50% of the maximal effect.

By integrating the results from these three protocols, researchers can identify a dose range for this compound that is well-tolerated, achieves significant systemic exposure, and produces the desired pharmacodynamic effect in the chosen rodent model. This dose range can then be confidently used for longer-term efficacy and safety studies.

References

Application Notes and Protocols for Oral Administration of Inaperisone in Rat Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the protocol for the oral administration of Inaperisone in rats to assess its efficacy as a muscle relaxant. Due to limited publicly available data on the oral administration of this compound for muscle relaxant studies in rats, this protocol leverages established methodologies for its close structural and mechanistic analog, Eperisone.[1]

Introduction

This compound is a centrally acting muscle relaxant.[1][2] Efficacy studies in animal models are crucial for preclinical assessment. This document provides a detailed protocol for conducting such studies in rats, focusing on oral administration via gavage and subsequent evaluation of muscle relaxant effects using standardized behavioral tests. The protocol also outlines the preparation of a suitable vehicle for administration and summarizes key pharmacokinetic considerations.

Mechanism of Action

This compound, like other centrally acting muscle relaxants, is understood to exert its effects on the central nervous system (CNS) to reduce skeletal muscle tone.[3][4] While the precise signaling pathway for this compound is not fully elucidated, it is suggested to act indirectly on GABA-B receptors in the brainstem. The related compound, Eperisone, acts by inhibiting mono- and polysynaptic reflexes in the spinal cord and has vasodilatory effects through calcium channel antagonism.[5] This multifaceted action leads to a reduction in muscle spasticity and an improvement in intramuscular blood flow.

Inaperisone_Mechanism_of_Action cluster_cns Central Nervous System (Spinal Cord & Brainstem) cluster_muscle Skeletal Muscle This compound This compound gabab GABA-B Receptor (Presynaptic & Postsynaptic) This compound->gabab Indirectly Modulates motor_neuron Alpha Motor Neuron gabab->motor_neuron Hyperpolarization (Inhibition) spinal_interneuron Spinal Interneurons spinal_interneuron->motor_neuron Inhibits (via GABA release) muscle_contraction Reduced Muscle Contraction/ Spasticity motor_neuron->muscle_contraction Reduced Excitatory Signal (Reduced Acetylcholine Release) descending_pathways Descending Inhibitory Pathways descending_pathways->spinal_interneuron Activates

Caption: Proposed mechanism of action for this compound.

Data Presentation

Table 1: Suggested Oral Dosage of this compound in Rats (Based on Eperisone Data)
Dosage LevelDose (mg/kg)Rationale/Expected Effect
Low12.5Potential threshold dose for observable muscle relaxant activity.
Medium25Expected to produce significant muscle relaxant effects.
High50Expected to produce robust and sustained muscle relaxation.

Note: These doses are extrapolated from studies on Eperisone, a structurally and mechanistically similar compound, due to the lack of specific oral dose-ranging studies for this compound in rats for muscle relaxation. Dose-finding studies for this compound are recommended.[6]

Table 2: Pharmacokinetic Parameters of Oral Eperisone in Rats
ParameterValueSignificance
Bioavailability (Intestinal)8.8% - 17.6%Low oral bioavailability due to high first-pass metabolism in the intestine. This is a critical consideration for study design and interpretation of results.
Time to Peak Plasma Concentration (Tmax)1.6 - 1.9 hoursProvides a timeframe for scheduling efficacy assessments post-administration.[5]
Elimination Half-life1.6 - 1.8 hoursIndicates a relatively short duration of action following a single oral dose.[5]

Experimental Protocols

Preparation of 0.5% Methylcellulose Vehicle

A 0.5% methylcellulose solution is a commonly used vehicle for suspending compounds for oral gavage.

Materials:

  • Methylcellulose powder

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Heating plate

  • Ice bath or refrigerator

Procedure:

  • Heat approximately one-third of the final required volume of deionized water to 60-70°C.

  • While stirring vigorously, slowly add the methylcellulose powder to the heated water to ensure it is well-wetted.

  • Once the powder is fully dispersed, remove the solution from the heat.

  • Add the remaining two-thirds of the required volume of cold deionized water to the mixture.

  • Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.

  • Store the prepared vehicle at 4°C.

Preparation of this compound Suspension

Materials:

  • This compound hydrochloride powder

  • Prepared 0.5% methylcellulose vehicle

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.

  • Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the 0.5% methylcellulose vehicle to the this compound powder.

  • Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.

  • Visually inspect the suspension to ensure there are no large particles. Prepare the formulation fresh daily.

Oral Administration Protocol

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Prepared this compound suspension

  • 1 mL syringes

  • Animal gavage needles (16-18 gauge, 2-3 inches long with a ball tip)

  • Animal scale

Procedure:

  • Fast the rats for 4 hours before administration, with water available ad libitum.

  • Weigh each rat to accurately calculate the required dosing volume. The typical gavage volume for rats is 5-10 mL/kg.

  • Gently restrain the rat.

  • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

  • Carefully insert the gavage needle into the mouth, passing over the tongue into the esophagus.

  • Advance the needle to the predetermined depth.

  • Administer the this compound suspension slowly.

  • Withdraw the needle carefully and return the rat to its cage.

  • Monitor the animal for any signs of distress.

Experimental_Workflow start Start prep_vehicle Prepare 0.5% Methylcellulose Vehicle start->prep_vehicle prep_drug Prepare this compound Suspension prep_vehicle->prep_drug animal_prep Animal Preparation (Fasting & Weighing) prep_drug->animal_prep admin Oral Administration (Gavage) animal_prep->admin efficacy_test Efficacy Testing (Grip Strength & Hanging Wire) admin->efficacy_test After appropriate time interval (e.g., 1-2 hours) data_analysis Data Analysis efficacy_test->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound efficacy studies.

Efficacy Assessment Protocols

This test measures the forelimb muscle strength of the rat.

Apparatus:

  • Grip strength meter with a horizontal mesh grid.

Procedure:

  • Hold the rat by its tail and allow it to grasp the grid with its forepaws.

  • Gently pull the rat backward in a horizontal plane until its grip is broken.

  • The meter will record the peak force exerted.

  • Perform 3-5 trials for each rat with a short rest period in between.

  • The average or maximum grip strength is recorded.

This test assesses muscle strength and endurance.

Apparatus:

  • A wire or rod suspended horizontally, approximately 35-50 cm above a padded surface.

Procedure:

  • Allow the rat to grasp the wire with its forelimbs.

  • Release the rat and start a timer.

  • Record the latency to fall.

  • A cut-off time (e.g., 120 or 180 seconds) is typically set.

  • Perform 2-3 trials for each rat with an adequate rest period.

  • The longest hanging time is used for analysis.

Concluding Remarks

This document provides a detailed framework for the oral administration of this compound in rats for efficacy studies. Given the limited specific data for this compound, the protocol leverages information from its well-studied analog, Eperisone. Researchers should consider the noted pharmacokinetic properties, particularly the low oral bioavailability, when designing studies and interpreting results. It is strongly recommended that pilot dose-finding studies are conducted to establish the optimal dose range for this compound in the specific rat strain and experimental model being used.

References

Application Notes and Protocols for Screening Inaperisone Activity Using a Cell-Based Vascular Smooth Muscle Contraction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inaperisone is a centrally acting muscle relaxant, analogous to Eperisone, which is known to exhibit its effects by relaxing both skeletal and vascular smooth muscles.[1][2][3] The mechanism of action for this class of drugs is believed to involve the modulation of ion channels, including voltage-gated sodium and calcium channels, and potential interactions with GABAB receptors.[1][2][3] This application note provides a detailed protocol for a primary cell-based screening assay to quantify the activity of this compound by measuring its inhibitory effect on the contraction of vascular smooth muscle cells (VSMCs). A secondary assay protocol is also provided to investigate the potential interaction of this compound with GABAB receptors.

These assays provide a robust and quantitative platform for screening this compound and its analogues, facilitating drug discovery and development efforts.

Signaling Pathway of this compound's Proposed Mechanism of Action

Inaperisone_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Physiological Outcome This compound This compound VGCC Voltage-Gated Calcium Channels This compound->VGCC Inhibition VGSC Voltage-Gated Sodium Channels This compound->VGSC Inhibition GABABR GABAB Receptors This compound->GABABR Modulation Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Neuronal_Excitability Decreased Neuronal Excitability VGSC->Neuronal_Excitability G_Protein G-Protein Modulation GABABR->G_Protein VSMC_Relaxation Vascular Smooth Muscle Relaxation Ca_Influx->VSMC_Relaxation Neuronal_Excitability->VSMC_Relaxation G_Protein->VSMC_Relaxation

Caption: Proposed signaling pathway for this compound's activity.

Primary Screening Assay: Vascular Smooth Muscle Contraction

This assay measures the ability of this compound to inhibit the contraction of vascular smooth muscle cells embedded in a 3D collagen matrix. Contraction is induced by a potent vasoconstrictor, endothelin-1, and the degree of contraction is quantified by measuring the change in the diameter of the collagen gel.

Experimental Workflow

VSMC_Contraction_Workflow cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Treatment cluster_3 Data Acquisition & Analysis Harvest_VSMCs 1. Harvest and Resuspend Human Aortic Smooth Muscle Cells (HASMCs) Mix_Cells_Collagen 2. Mix HASMCs with Collagen Solution Harvest_VSMCs->Mix_Cells_Collagen Dispense 3. Dispense Cell-Collagen Mixture into 24-well Plate Mix_Cells_Collagen->Dispense Polymerize 4. Incubate to Allow Collagen Polymerization Dispense->Polymerize Add_Media 5. Add Culture Medium and Incubate for 48h Polymerize->Add_Media Pretreat_this compound 6. Pretreat with this compound or Vehicle Control Add_Media->Pretreat_this compound Induce_Contraction 7. Add Endothelin-1 to Induce Contraction Pretreat_this compound->Induce_Contraction Release_Gels 8. Release Collagen Gels Induce_Contraction->Release_Gels Image_Gels 9. Image Gels at Multiple Time Points Release_Gels->Image_Gels Measure_Diameter 10. Measure Gel Diameter Image_Gels->Measure_Diameter Calculate_Inhibition 11. Calculate Percent Inhibition of Contraction Measure_Diameter->Calculate_Inhibition

Caption: Workflow for the vascular smooth muscle contraction assay.

Materials and Reagents
  • Human Aortic Smooth Muscle Cells (HASMCs) (e.g., ATCC PCS-100-012)

  • Smooth Muscle Cell Growth Medium (e.g., ATCC PCS-100-040)

  • Trypsin-EDTA Solution (0.25%)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Type I Collagen, Rat Tail

  • 5x DMEM

  • Sterile, deionized water

  • 1N NaOH

  • Endothelin-1

  • This compound

  • 24-well tissue culture plates

Detailed Protocol
  • Cell Culture: Culture HASMCs in Smooth Muscle Cell Growth Medium at 37°C in a 5% CO2 incubator. Passage cells at 80-90% confluency. Use cells between passages 4 and 8 for the assay.

  • Preparation of Collagen Solution: On ice, mix Type I Collagen, 5x DMEM, and sterile water to achieve a final collagen concentration of 2.5 mg/mL and 1x DMEM. Neutralize the solution with 1N NaOH to pH 7.2-7.4.

  • Cell Suspension Preparation: Harvest HASMCs using Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend the cell pellet in serum-free medium at a concentration of 2 x 10^6 cells/mL.

  • Casting Collagen Gels: On ice, mix the cell suspension with the neutralized collagen solution at a 1:4 ratio (1 part cells to 4 parts collagen). Immediately dispense 0.5 mL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.

  • Gel Polymerization: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow the collagen to polymerize.

  • Incubation: After polymerization, add 1 mL of Smooth Muscle Cell Growth Medium to each well and incubate for 48 hours.

  • Compound Treatment: After 48 hours, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • Induction of Contraction: Add endothelin-1 to each well to a final concentration of 10 nM to induce contraction.

  • Gel Release and Imaging: Gently detach the collagen gels from the bottom of the wells using a sterile pipette tip. Image the wells immediately (t=0) and at subsequent time points (e.g., 1, 2, 4, and 6 hours) using a gel documentation system or a standard flatbed scanner.

  • Data Analysis: Measure the diameter of each gel at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of contraction relative to the initial gel size. Determine the IC50 of this compound by plotting the percent inhibition of contraction against the log of the this compound concentration.

Data Presentation

Table 1: Effect of this compound on Endothelin-1-Induced Vascular Smooth Muscle Cell Contraction

This compound Concentration (µM)Mean Gel Diameter (mm) at 4h (± SD)Percent Contraction (%)Percent Inhibition of Contraction (%)
Vehicle Control (0)6.2 ± 0.338.00
0.17.5 ± 0.425.034.2
18.8 ± 0.512.068.4
109.5 ± 0.25.086.8
1009.8 ± 0.32.094.7
No Endothelin-110.0 ± 0.10100

Initial gel diameter = 10.0 mm

Secondary Screening Assay: GABAB Receptor Activation

This assay utilizes a commercially available cell line stably co-expressing the GABAB receptor subunits (GABAB1 and GABAB2) and a promiscuous G-protein (Gα15) that couples the receptor to the calcium signaling pathway. This allows for the measurement of receptor activation by monitoring changes in intracellular calcium levels using a fluorescent indicator.

Experimental Workflow

GABABR_Assay_Workflow cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis Seed_Cells 1. Seed GABAB Receptor-Expressing Cells into a 96-well Plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye 3. Load Cells with a Calcium-Sensitive Fluorescent Dye Incubate_24h->Load_Dye Add_Compounds 4. Add this compound or Vehicle Load_Dye->Add_Compounds Add_Agonist 5. Add GABAB Agonist (Baclofen) Add_Compounds->Add_Agonist Measure_Fluorescence 6. Measure Fluorescence Intensity using a Plate Reader Add_Agonist->Measure_Fluorescence Calculate_Response 7. Calculate the Change in Fluorescence (ΔF/F) Measure_Fluorescence->Calculate_Response Determine_IC50 8. Determine IC50 of this compound Calculate_Response->Determine_IC50

Caption: Workflow for the GABAB receptor activation assay.

Materials and Reagents
  • GABAB Receptor expressing cell line (e.g., from MilliporeSigma, DiscoverX)

  • Cell Culture Medium (as recommended by the cell line provider)

  • 96-well black, clear-bottom tissue culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • Baclofen (GABAB agonist)

  • This compound

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Detailed Protocol
  • Cell Seeding: Seed the GABAB receptor-expressing cells into a 96-well black, clear-bottom plate at a density recommended by the supplier and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Cell Washing: Gently wash the cells twice with Assay Buffer containing probenecid to remove excess dye.

  • Compound Addition: Add various concentrations of this compound or vehicle control to the wells.

  • Agonist Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. After establishing a baseline fluorescence reading, inject a solution of baclofen (at its EC80 concentration) into each well.

  • Data Acquisition: Continuously measure the fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) for several minutes to capture the calcium flux.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize this to the baseline fluorescence (F) to get ΔF/F. Determine the IC50 of this compound by plotting the percent inhibition of the baclofen-induced response against the log of the this compound concentration.

Data Presentation

Table 2: Inhibitory Effect of this compound on Baclofen-Induced Calcium Flux in GABAB Receptor-Expressing Cells

This compound Concentration (µM)Mean Peak Fluorescence (ΔF/F) (± SD)Percent Inhibition of Baclofen Response (%)
Vehicle Control (0)1.8 ± 0.10
0.11.5 ± 0.0816.7
11.1 ± 0.1238.9
100.6 ± 0.0566.7
1000.2 ± 0.0388.9
No Baclofen0.1 ± 0.02100

Conclusion

The described cell-based assays provide a quantitative and reproducible means to screen for this compound activity. The primary vascular smooth muscle contraction assay offers a physiologically relevant system to assess the drug's vasodilatory effects. The secondary GABAB receptor activation assay allows for the investigation of a specific molecular target, providing deeper insights into the mechanism of action of this compound. Together, these protocols form a comprehensive platform for the preclinical evaluation of this and other related muscle relaxant compounds.

References

Application of Inaperisone in Animal Models of Muscle Spasticity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of inaperisone, a centrally acting muscle relaxant, in preclinical animal models of muscle spasticity. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and related compounds.

Introduction to this compound

This compound is a centrally acting muscle relaxant. While extensive research is available for the related compound eperisone, studies on this compound indicate a similar mechanism of action involving the central nervous system. Specifically, this compound is suggested to exert its effects by indirectly acting on GABA-B receptors in the brainstem[1]. This central action leads to the inhibition of spinal reflexes, resulting in a reduction of muscle hypertonia. Animal models are crucial for elucidating the therapeutic potential and pharmacological profile of this compound for the treatment of muscle spasticity.

Animal Models of Muscle Spasticity

Several animal models can be employed to induce muscle spasticity and evaluate the effects of this compound. The choice of model depends on the specific research question and the desired clinical relevance.

  • Intercollicular Decerebrate Rigidity Model: This is a classic model for studying the mechanisms of muscle rigidity and the central effects of muscle relaxants. Decerebration at the intercollicular level in rats or cats results in a state of extensor hypertonus, or rigidity, which can be quantified using electromyography (EMG)[2][3].

  • Spinal Cord Injury (SCI) Models: These models, typically in rats, mimic the spasticity observed in patients following spinal cord trauma. Transection or contusion of the spinal cord leads to the development of hyperreflexia and muscle spasms below the level of injury[4][5][6][7][8].

  • Ischemia-Induced Spasticity Model: Transient occlusion of the thoracic aorta in rats can induce ischemic damage to the spinal cord, resulting in a paraplegia characterized by spasticity[9].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the closely related compound eperisone in animal models. Due to the limited specific data on this compound for muscle spasticity, data from a study on its effect on the micturition reflex is included as an indication of its central activity.

Table 1: this compound Dosage and Effects in Rat Models

Animal ModelAdministration RouteDoseObserved EffectReference
Anesthetized Decerebrate RatsIntravenous (i.v.)4 mg/kgAbolished rhythmic bladder contractions[1]
Anesthetized RatsIntracerebroventricular (i.c.v.)10 µgAbolished rhythmic bladder contractions[1]
Anesthetized RatsIntrathecal100 µgAbolished rhythmic bladder contractions[1]

Table 2: Eperisone Dosage and Effects in Rat Models (for reference)

Animal ModelAdministration RouteDoseObserved EffectReference
Intercollicular Decerebrated RatsIntravenous (i.v.)1.25 mg/kgSignificant decrease in muscle tone (EMG)[2][3]
Intercollicular Decerebrated RatsPercutaneous4.2 mg/ratSignificant muscle relaxant activity[2][3]

Table 3: Electromyography (EMG) and Peripheral Muscle Resistance (PMR) Data in Spastic Rat Models

ParameterAnimal ModelControl Value (mean ± SEM)Spastic Value (mean ± SEM)Reference
Integrated EMG Response (mV·s)Spinal Cord Transection (Paw Pressure 15g)0.69 ± 0.137.73 ± 1.14[4]
Peripheral Muscle Resistance (mN)Ischemia-Induced Paraplegia78981 - 7900[9]

Experimental Protocols

Intercollicular Decerebrate Rigidity Model in Rats

This protocol is adapted from studies on eperisone and is suitable for evaluating the central muscle relaxant effects of this compound[2][3].

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Surgical tools for craniotomy

  • EMG recording system with needle electrodes

  • This compound solution for intravenous administration

Procedure:

  • Anesthetize the rat and mount it in a stereotaxic frame.

  • Perform a craniotomy to expose the midbrain.

  • Perform an intercollicular transection of the brainstem.

  • Allow the animal to recover from anesthesia. The development of extensor rigidity in the hindlimbs indicates a successful decerebration.

  • Insert EMG needle electrodes into the triceps surae muscle of the hindlimb to record muscle activity.

  • Establish a baseline recording of EMG activity, which represents the level of rigidity.

  • Administer this compound intravenously at desired doses. A starting dose of 4 mg/kg can be considered based on previous studies, followed by a dose-ranging study[1].

  • Continuously record EMG activity post-administration to assess the change in muscle tone. A reduction in the integrated EMG signal indicates muscle relaxation.

Spinal Cord Injury (Transection) Model in Rats

This protocol is based on established methods for inducing spasticity via spinal cord transection[4][5].

Materials:

  • Female Sprague-Dawley rats (220-250g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical tools for laminectomy

  • Fine surgical scissors or a scalpel blade

  • EMG recording system

  • Peripheral Muscle Resistance (PMR) measurement device

  • This compound solution for administration

Procedure:

  • Anesthetize the rat and perform a laminectomy at the thoracic level (e.g., T9-T10).

  • Completely transect the spinal cord with fine scissors or a scalpel blade.

  • Suture the muscle layers and skin.

  • Provide post-operative care, including manual bladder expression and antibiotics.

  • Allow several weeks for the development of spasticity, which can be assessed by observing hyperreflexia and tail spasms.

  • Quantify spasticity using EMG recordings from a hindlimb muscle (e.g., gastrocnemius) during passive ankle rotation or in response to tactile stimuli.

  • Measure PMR during computer-controlled ankle dorsiflexion.

  • Administer this compound at various doses and routes (e.g., intraperitoneal, oral) and measure the changes in EMG activity and PMR to evaluate its anti-spastic efficacy.

Visualizations

Signaling Pathway

cluster_Brainstem Brainstem cluster_SpinalCord Spinal Cord This compound This compound GABA_B_Receptor GABA-B Receptor (Indirect Action) This compound->GABA_B_Receptor Descending_Inhibitory_Pathways Descending Inhibitory Pathways GABA_B_Receptor->Descending_Inhibitory_Pathways Activates Spinal_Reflex_Arc Spinal Reflex Arc Descending_Inhibitory_Pathways->Spinal_Reflex_Arc Inhibits Alpha_Motor_Neuron α-Motor Neuron Spinal_Reflex_Arc->Alpha_Motor_Neuron Excites Muscle Skeletal Muscle Alpha_Motor_Neuron->Muscle Contraction

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

cluster_Model_Induction Animal Model Induction cluster_Baseline_Measurement Baseline Assessment cluster_Intervention Intervention cluster_Post_Treatment_Assessment Post-Treatment Assessment Animal_Selection Select Rats Model_Creation Induce Spasticity (e.g., Decerebration or SCI) Animal_Selection->Model_Creation Baseline_EMG Record Baseline EMG Model_Creation->Baseline_EMG Baseline_PMR Measure Baseline PMR Model_Creation->Baseline_PMR Drug_Admin Administer this compound (Dose-Ranging) Baseline_EMG->Drug_Admin Baseline_PMR->Drug_Admin Post_EMG Record Post-Treatment EMG Drug_Admin->Post_EMG Post_PMR Measure Post-Treatment PMR Drug_Admin->Post_PMR Data_Analysis Data Analysis and Comparison Post_EMG->Data_Analysis Post_PMR->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

Logical Relationship

This compound This compound Administration Central_Action Central Nervous System Action (Brainstem) This compound->Central_Action Inhibition_Spinal_Reflex Inhibition of Spinal Reflexes Central_Action->Inhibition_Spinal_Reflex Reduced_Hypertonia Reduced Muscle Hypertonia Inhibition_Spinal_Reflex->Reduced_Hypertonia Reduced_EMG Decreased EMG Activity Reduced_Hypertonia->Reduced_EMG Reduced_PMR Decreased Peripheral Muscle Resistance Reduced_Hypertonia->Reduced_PMR

Caption: Logical flow from drug administration to effect.

References

Application Notes and Protocols for In a perisone Solutions in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Inaperisone solutions for various in vitro experimental applications. This compound, a centrally acting muscle relaxant, is a valuable tool for investigating neuronal excitability and synaptic transmission. Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels and potential indirect modulation of GABA-B receptors.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of experimental solutions. As a close structural analog, the properties of Eperisone hydrochloride are often used as a reference.

PropertyValueReference
Chemical Name 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone[1]
Molecular Formula C₁₆H₂₃NO[1]
Molecular Weight 245.36 g/mol [1]
Solubility of Eperisone HCl
DMSO 59 mg/mL (approximately 199.42 mM)[1][2]
Water Freely soluble[3]
Methanol Freely soluble[4]
Ethanol Freely soluble[3]

Preparation of this compound Solutions

Stock Solution Preparation (100 mM in DMSO)

Materials:

  • This compound hydrochloride powder

  • Sterile, anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound hydrochloride powder. For a 1 mL stock solution of 100 mM, weigh 24.54 mg of this compound.

  • Transfer the weighed powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube. For a 100 mM stock, add 1 mL of DMSO to 24.54 mg of this compound.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for long-term storage.

Workflow for Stock Solution Preparation

G weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store G prepare Prepare Neuronal Culture patch Establish Whole-Cell Patch-Clamp prepare->patch record_control Record Baseline Channel Currents patch->record_control apply Apply this compound Solution record_control->apply record_drug Record Currents in Presence of this compound apply->record_drug washout Washout with Control Solution record_drug->washout record_washout Record Currents after Washout washout->record_washout analyze Analyze Data (Current Amplitude, Kinetics) record_washout->analyze G This compound This compound (indirect action) GABAB_R GABAB Receptor This compound->GABAB_R Gi_o Gi/o Protein GABAB_R->Gi_o AC Adenylyl Cyclase Gi_o->AC GIRK GIRK Channel Gi_o->GIRK VGCC_G Voltage-Gated Ca²⁺ Channel Gi_o->VGCC_G cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Ca_influx_G ↓ Ca²⁺ Influx VGCC_G->Ca_influx_G G This compound This compound VGSC Voltage-Gated Na⁺ Channel This compound->VGSC VGCC Voltage-Gated Ca²⁺ Channel This compound->VGCC Na_influx ↓ Na⁺ Influx VGSC->Na_influx Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Depolarization ↓ Depolarization Na_influx->Depolarization NT_release ↓ Neurotransmitter Release Ca_influx->NT_release

References

Application Notes and Protocols for Inaperisone Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantification of Inaperisone using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While specific literature on this compound HPLC methods is limited, the protocols outlined below are based on established and validated methods for its close structural and mechanistic analog, Eperisone.[1][2] These methods are readily adaptable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.

Introduction

This compound is a centrally acting muscle relaxant used for the treatment of muscle spasms and spasticity.[1] Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and formulation development. The HPLC method described herein is designed to be simple, rapid, and robust, ensuring reliable and reproducible results.

Chromatographic Conditions

A reversed-phase HPLC system with UV detection is recommended for the analysis of this compound. The following table summarizes the optimized chromatographic conditions based on methods developed for the analogous compound, Eperisone.

Table 1: Recommended HPLC Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent with UV detector
Column HiQSil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol:Water (pH 3.0, adjusted with Orthophosphoric Acid) (70:30 v/v)[3]
Flow Rate 1.0 mL/min[4][5]
Detection Wavelength 257 nm[3][4]
Injection Volume 20 µL[6]
Column Temperature Ambient
Run Time Approximately 10 minutes

Method Validation Summary

The analytical method should be validated in accordance with International Council for Harmonisation (ICH) guidelines. The following table presents typical validation parameters established for analogous compounds, which should be verified for this compound.

Table 2: Summary of Method Validation Parameters (based on Eperisone data)

Validation ParameterTypical Performance
Linearity Range 5 - 30 µg/mL[3]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
    - Intraday Precision0.27%[3]
    - Interday Precision0.39%[3]
Limit of Detection (LOD) 0.146 µg/mL[3]
Limit of Quantification (LOQ) 0.443 µg/mL[3]
Robustness Method is robust for small, deliberate changes in flow rate, mobile phase composition, and pH.

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation (Methanol:Water 70:30 v/v, pH 3.0)

  • Measure 700 mL of HPLC-grade methanol and 300 mL of HPLC-grade water.

  • Combine the solvents in a suitable glass container.

  • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter.[6]

  • Degas the mobile phase for 15 minutes using an ultrasonic bath.

4.1.2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

4.1.3. Preparation of Calibration Curve Standards

  • From the standard stock solution (100 µg/mL), prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the linear range (e.g., 5, 10, 15, 20, 25, and 30 µg/mL).[3]

Sample Preparation (from Tablet Formulation)
  • Weigh and finely powder 20 tablets to determine the average tablet weight.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[7]

  • Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.[6][7]

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[7]

  • The resulting solution will have a nominal concentration of 100 µg/mL. Further dilute with the mobile phase as necessary to fall within the calibration range.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC quantification of this compound.

HPLC_Workflow prep Solution Preparation mobile_phase Mobile Phase (Methanol:Water, pH 3.0) prep->mobile_phase std_stock Standard Stock Solution (100 µg/mL) prep->std_stock hplc_analysis HPLC Analysis mobile_phase->hplc_analysis cal_std Calibration Standards std_stock->cal_std cal_std->hplc_analysis sample_prep Sample Preparation (Tablets) sample_prep->hplc_analysis data_acq Data Acquisition (Chromatograms) hplc_analysis->data_acq quant Quantification data_acq->quant result Result (this compound Concentration) quant->result

Caption: Workflow for this compound quantification by HPLC.

This comprehensive guide provides a robust starting point for developing and validating an HPLC method for the quantification of this compound. Researchers are encouraged to perform method validation to ensure its suitability for their specific application.

References

Application Notes and Protocols: Investigating Inaperisone in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inaperisone is a centrally acting muscle relaxant, structurally and mechanistically related to eperisone.[1] While its primary application has been in the management of muscle spasticity and associated pain, its pharmacological profile suggests a potential, though currently unexplored, role in the management of neuropathic pain. Neuropathic pain, a complex chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant challenge to treat effectively. The mechanisms underlying neuropathic pain involve peripheral and central sensitization, neuroinflammation, and alterations in ion channel function and neurotransmitter systems.

This document provides a comprehensive overview of the current, albeit limited, understanding of this compound's pharmacology and outlines detailed protocols for its investigation in established preclinical models of neuropathic pain. Given the absence of direct studies on this compound in this context, information on the closely related compound, eperisone, is used as a proxy to hypothesize potential mechanisms of action and guide experimental design.

Pharmacological Profile of this compound and its Potential Relevance to Neuropathic Pain

This compound is a muscle relaxant that has been shown to influence blood flow rate.[2] Its analogue, eperisone, acts by relaxing both skeletal and vascular smooth muscles.[3][4] The proposed mechanisms of action for eperisone that may be relevant to neuropathic pain include:

  • Inhibition of Mono- and Polysynaptic Reflexes: Eperisone suppresses spinal reflexes, which could potentially dampen the exaggerated signaling characteristic of neuropathic pain.[5][6]

  • Voltage-Gated Channel Blockade: Eperisone has been reported to block voltage-gated sodium and calcium channels.[7] Dysregulation of these channels is a key contributor to the hyperexcitability of neurons in neuropathic pain states.[8]

  • Vasodilatory Effects: By improving blood flow, this compound and eperisone may help to alleviate ischemia in nervous tissue, a condition that can contribute to neuropathic pain.[2][7]

  • Analgesic Action: Eperisone has demonstrated analgesic effects and the ability to suppress pain reflexes in the spinal cord.[3][9]

While these mechanisms are promising, it is crucial to underscore that dedicated preclinical studies are necessary to validate the efficacy and elucidate the precise mechanism of action of this compound in neuropathic pain models.

Quantitative Data Summary

A thorough review of the scientific literature reveals a notable absence of quantitative data from preclinical studies investigating the use of this compound specifically in models of neuropathic pain. The following table summarizes this lack of available information.

Neuropathic Pain ModelKey Efficacy Readouts (e.g., Mechanical Allodynia, Thermal Hyperalgesia)This compound Dose Range StudiedKey FindingsReference
Data Not Available Data Not AvailableData Not Available
Spared Nerve Injury (SNI)
Chronic Constriction Injury (CCI)
Streptozotocin (STZ)-induced Diabetic Neuropathy

Experimental Protocols for Investigating this compound in Neuropathic Pain Models

The following are detailed protocols for two widely used and well-validated rodent models of neuropathic pain. These protocols can be adapted for the investigation of this compound.

Protocol 1: Spared Nerve Injury (SNI) Model

The SNI model induces a robust and long-lasting neuropathic pain state by partially denervating the hind paw.

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps, vessel clip)

  • Suture material (e.g., 6-0 silk)

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile saline

  • Analgesics for post-operative care (e.g., buprenorphine)

  • This compound (vehicle to be determined based on solubility)

  • Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using isoflurane (5% for induction, 2-2.5% for maintenance).

    • Shave the lateral surface of the left thigh and sterilize the skin with antiseptic solution.

  • Surgical Procedure:

    • Make a small skin incision in the thigh to expose the biceps femoris muscle.

    • Separate the biceps femoris muscle to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

    • Isolate the common peroneal and tibial nerves with care to avoid stretching or damaging the intact sural nerve.

    • Ligate the common peroneal and tibial nerves tightly with a 6-0 silk suture.

    • Perform a distal transection of the ligated nerves, removing a 2-4 mm segment.

    • Ensure hemostasis and verify that the sural nerve remains untouched.

    • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Post-operative Care:

    • Administer post-operative analgesia as per institutional guidelines.

    • Allow the animals to recover in a warm, clean cage.

    • Monitor the animals daily for signs of distress or infection.

  • This compound Administration:

    • Begin drug or vehicle administration at a predetermined time point post-surgery (e.g., day 7, when neuropathic pain behaviors are well-established).

    • Administer this compound via the desired route (e.g., intraperitoneal, oral gavage) at various doses.

  • Behavioral Testing:

    • Acclimatize the animals to the testing environment before surgery and on each testing day.

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments applied to the lateral aspect of the paw (the territory of the intact sural nerve).

    • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test).

    • Conduct baseline testing before surgery and at regular intervals post-surgery and after drug administration.

Protocol 2: Chronic Constriction Injury (CCI) Model

The CCI model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression, which mimics features of human neuropathic pain.

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps)

  • Chromic gut suture (e.g., 4-0)

  • Antiseptic solution

  • Sterile saline

  • Post-operative analgesics

  • This compound

  • Behavioral testing apparatus

Procedure:

  • Anesthesia and Surgical Preparation:

    • Follow the same procedure as for the SNI model.

  • Surgical Procedure:

    • Expose the sciatic nerve at the mid-thigh level.

    • Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve at approximately 1 mm intervals.

    • The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

    • Close the muscle and skin layers as in the SNI protocol.

  • Post-operative Care, Drug Administration, and Behavioral Testing:

    • Follow the same procedures as outlined in the SNI protocol. For behavioral testing, stimuli are applied to the plantar surface of the ipsilateral hind paw.

Visualizations

Signaling Pathways

Inaperisone_Neuropathic_Pain_Pathway cluster_Nerve_Injury Nerve Injury cluster_Sensitization Neuronal Sensitization cluster_Channels Ion Channel Dysregulation cluster_this compound Potential this compound Action Peripheral Nerve Damage Peripheral Nerve Damage Upregulation of Na+ Channels Upregulation of Na+ Channels Peripheral Nerve Damage->Upregulation of Na+ Channels Altered Ca2+ Channel Function Altered Ca2+ Channel Function Peripheral Nerve Damage->Altered Ca2+ Channel Function Increased Neuronal Excitability Increased Neuronal Excitability Ectopic Discharges Ectopic Discharges Increased Neuronal Excitability->Ectopic Discharges Central Sensitization Central Sensitization Ectopic Discharges->Central Sensitization Neuropathic Pain Neuropathic Pain Central Sensitization->Neuropathic Pain Upregulation of Na+ Channels->Increased Neuronal Excitability Altered Ca2+ Channel Function->Increased Neuronal Excitability This compound This compound Blockade of Voltage-Gated Na+ Channels Blockade of Voltage-Gated Na+ Channels This compound->Blockade of Voltage-Gated Na+ Channels Inhibits Blockade of Voltage-Gated Ca2+ Channels Blockade of Voltage-Gated Ca2+ Channels This compound->Blockade of Voltage-Gated Ca2+ Channels Inhibits Inhibition of Spinal Reflexes Inhibition of Spinal Reflexes This compound->Inhibition of Spinal Reflexes Inhibits Blockade of Voltage-Gated Na+ Channels->Increased Neuronal Excitability Reduces Blockade of Voltage-Gated Ca2+ Channels->Increased Neuronal Excitability Reduces Inhibition of Spinal Reflexes->Central Sensitization Reduces

Caption: Potential mechanism of this compound in neuropathic pain.

Experimental Workflow

Inaperisone_Experimental_Workflow cluster_Setup Phase 1: Model Induction cluster_Treatment Phase 2: Treatment & Testing cluster_Analysis Phase 3: Analysis A Animal Acclimatization B Baseline Behavioral Testing (von Frey, Hargreaves) A->B C Neuropathic Pain Model Surgery (e.g., SNI or CCI) B->C D Post-operative Recovery (7-14 days) C->D E Group Assignment (Vehicle, this compound Doses) D->E F Chronic Dosing Regimen E->F G Repeated Behavioral Testing F->G H Tissue Collection (Spinal Cord, DRG) G->H I Biochemical Analysis (e.g., Western Blot, IHC) H->I J Data Analysis & Interpretation I->J

References

Standard Operating Procedure for Assessing Inaperisone's Efficacy on Muscle Tone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed standard operating procedure (SOP) for evaluating the efficacy of Inaperisone, a centrally acting muscle relaxant, on muscle tone. The protocols outlined herein are intended for both preclinical and clinical research settings. This compound, and its close analog eperisone, function by inhibiting mono- and polysynaptic reflexes in the spinal cord and possess vasodilatory properties, contributing to their muscle relaxant effects.[1][2][3] Their mechanism involves the blockade of voltage-gated sodium and calcium channels, which presynaptically inhibits neurotransmitter release from primary afferent endings.[4] This SOP covers preclinical models of muscle spasticity, relevant clinical assessment methods, and data presentation guidelines to ensure standardized and reproducible evaluation of this compound's therapeutic potential.

Preclinical Efficacy Testing

Animal Model: Spinal Cord Injury (SCI)-Induced Spasticity in Rats

A reliable method to induce spasticity for preclinical evaluation is through a complete spinal cord transection at the thoracic or sacral level.[5][6][7][8][9]

Protocol: Spinal Cord Transection

  • Animal Model: Adult female Sprague-Dawley rats (225–250g) are recommended.[10]

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or a ketamine/xylazine cocktail administered intraperitoneally).[11]

  • Surgical Procedure:

    • Shave and sterilize the surgical area over the desired spinal level.

    • For hindlimb spasticity, a laminectomy is performed at the T9-T10 thoracic vertebrae to expose the spinal cord.[12]

    • For tail muscle spasticity, a laminectomy is performed at the L2 lumbar vertebra to expose the S2 sacral spinal cord.[6][7][8]

    • A complete transection of the exposed spinal cord is made using fine surgical scissors.

  • Post-Operative Care: Provide standard post-operative care, including analgesics, antibiotics, and manual bladder expression until autonomic control is regained.[10]

  • Spasticity Development: Muscle tone will initially be flaccid (spinal shock). Hypertonia and spasticity typically develop and peak around 3 to 4 weeks post-injury.[5] Drug testing should be initiated during this period of established spasticity.

Efficacy Assessment: Electromyography (EMG)

EMG is used to quantitatively measure muscle activity and reflex hyperexcitability.[10][12]

Protocol: EMG Recording and Analysis

  • Electrode Implantation:

    • Prior to or during the SCI surgery, implant bipolar intramuscular EMG electrodes into the target muscles (e.g., gastrocnemius and tibialis anterior for hindlimb assessment, or tail muscles for sacral assessment).[10]

    • The electrodes are tunneled subcutaneously to a head-mounted connector.

  • Data Acquisition:

    • Allow the animal to recover fully from surgery.

    • Connect the animal to the EMG recording system.

    • Record baseline EMG activity at rest and in response to passive muscle stretch or electrical stimulation of the corresponding nerve (e.g., sciatic nerve).

  • This compound Administration: Administer this compound at the desired dose and route (e.g., intraperitoneal injection or oral gavage).

  • Post-Dosing Assessment: Record EMG activity at specified time points after drug administration to assess changes in muscle activity and reflex responses.

  • Data Analysis: Quantify the EMG signal by measuring the root mean square (RMS) amplitude and the frequency of spontaneous spasms or the magnitude of evoked reflex potentials. A reduction in these parameters indicates muscle relaxant efficacy.

Clinical Efficacy Testing

Patient Population

Enroll patients with conditions characterized by increased muscle tone, such as spasticity due to stroke, spinal cord injury, or musculoskeletal disorders like acute low back pain.[13]

Efficacy Assessment Methods

2.2.1. Modified Ashworth Scale (MAS)

The MAS is a clinical tool for grading muscle tone.

Protocol: Modified Ashworth Scale Assessment

  • Patient Positioning: Place the patient in a supine position.

  • Procedure:

    • For a flexor muscle, move the joint from a position of maximal flexion to maximal extension in one second.

    • For an extensor muscle, move the joint from a position of maximal extension to maximal flexion in one second.

  • Scoring: Grade the resistance to passive movement according to the following scale:

    • 0: No increase in muscle tone.

    • 1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion.

    • 1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM.

    • 2: More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved.

    • 3: Considerable increase in muscle tone, passive movement difficult.

    • 4: Affected part(s) rigid in flexion or extension.

2.2.2. Lasegue's Test (Straight Leg Raise)

This test assesses hamstring muscle tightness and nerve root irritation, which can be associated with muscle spasm.

Protocol: Lasegue's Test

  • Patient Positioning: The patient lies supine with both legs extended.

  • Procedure: The examiner passively flexes the hip of one leg, keeping the knee extended.

  • Measurement: The angle of hip flexion at which the patient reports pain or significant resistance is recorded in degrees. An increase in this angle following treatment indicates improvement.

2.2.3. "Hand-to-Floor" Distance

This is a simple functional measure of spinal flexibility and hamstring tightness.

Protocol: "Hand-to-Floor" Distance Measurement

  • Patient Positioning: The patient stands with feet together and knees straight.

  • Procedure: The patient bends forward at the waist, attempting to touch the floor with their fingertips.

  • Measurement: The distance from the patient's fingertips to the floor is measured in centimeters. A decrease in this distance indicates improved muscle relaxation.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Preclinical Efficacy of Eperisone on Electromyographic (EMG) Activity in a Rat Model of Spasticity

Treatment GroupH-reflex/M-wave Ratio (Pre-treatment)H-reflex/M-wave Ratio (Post-treatment)% Changep-value
Eperisone (n=40)0.50 ± 0.150.35 ± 0.12-30.0%<0.01
Baclofen (n=40)0.52 ± 0.170.42 ± 0.14-18.6%<0.01

Data adapted from a comparative study of eperisone and baclofen.[14][15]

Table 2: Clinical Efficacy of Eperisone in Patients with Spastic Palsy

Outcome MeasureEperisone 150 mg/dayEperisone 300 mg/dayPlacebo
Change in Spasticity Score (vs. baseline) Approached significance (p=0.05)Significant reduction (p=0.004)No significant change
Change in Patellar Reflex Score (vs. baseline) Approached significance (p=0.06)Significant reduction (p=0.01)No significant change
Improvement in Walking Capability No significant changeSignificant improvement (p<0.05)No significant change

Data from a placebo-controlled, dose-ranging study.[16][17]

Table 3: Clinical Efficacy of Eperisone in Patients with Acute Low Back Pain

Outcome MeasureBaselineDay 14% Changep-value
"Hand-to-Floor" Distance (cm) (Eperisone Group) 150.6641.75-72.3%<0.001
"Hand-to-Floor" Distance (cm) (Placebo Group) 138.51101.60-26.6%>0.05

Data from a randomized, double-blind, placebo-controlled trial.[6]

Visualization of Pathways and Workflows

Signaling Pathway of this compound

Inaperisone_Mechanism cluster_spinal_cord Spinal Cord cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Spinal_Reflex_Arc Spinal Reflex Arc (Mono- & Polysynaptic) Reduced_Muscle_Tone Reduced Muscle Tone Primary_Afferent Primary Afferent Neuron Interneuron Interneuron Primary_Afferent->Interneuron Glutamate Alpha_Motor_Neuron Alpha Motor Neuron Primary_Afferent->Alpha_Motor_Neuron Glutamate Interneuron->Alpha_Motor_Neuron Skeletal_Muscle Skeletal Muscle Alpha_Motor_Neuron->Skeletal_Muscle Acetylcholine Gamma_Motor_Neuron Gamma Motor Neuron Muscle_Spindle Muscle Spindle Gamma_Motor_Neuron->Muscle_Spindle Acetylcholine Skeletal_Muscle->Reduced_Muscle_Tone Muscle_Spindle->Primary_Afferent VGSC Voltage-Gated Na+ Channels VGCC Voltage-Gated Ca2+ Channels GABA_A GABA-A Receptor GABA_B GABA-B Receptor This compound This compound This compound->Gamma_Motor_Neuron Inhibition of γ-efferent firing This compound->VGSC Inhibition This compound->VGCC Inhibition This compound->GABA_A This compound->GABA_B Potentiation? Vasodilation Vasodilation & Increased Blood Flow This compound->Vasodilation Vasodilation->Skeletal_Muscle

Caption: Mechanism of action of this compound on muscle tone.

Preclinical Experimental Workflow

Preclinical_Workflow cluster_setup Experimental Setup cluster_testing Efficacy Testing Animal_Model Rat Model of Spasticity (SCI at T9/T10 or S2) EMG_Implantation EMG Electrode Implantation (e.g., Gastrocnemius, Tibialis Anterior) Animal_Model->EMG_Implantation Recovery Post-operative Recovery & Spasticity Development (3-4 weeks) EMG_Implantation->Recovery Baseline Baseline EMG Recording (Resting & Evoked) Recovery->Baseline Drug_Admin This compound Administration (Vehicle Control) Baseline->Drug_Admin Post_Dose_Rec Post-Dosing EMG Recording (Time-course) Drug_Admin->Post_Dose_Rec Data_Analysis Data Analysis (RMS Amplitude, Reflex Magnitude) Post_Dose_Rec->Data_Analysis

Caption: Preclinical workflow for testing this compound efficacy.

Clinical Trial Workflow

Clinical_Workflow cluster_trial Clinical Trial cluster_treatment Treatment Arms Patient_Recruitment Patient Recruitment (e.g., Spasticity, Low Back Pain) Baseline_Assessment Baseline Assessment (MAS, Lasegue's, Hand-to-Floor) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Inaperisone_Group This compound Treatment Randomization->Inaperisone_Group Control_Group Placebo/Active Comparator Randomization->Control_Group Follow_up Follow-up Assessments (e.g., Day 3, 7, 14) Inaperisone_Group->Follow_up Control_Group->Follow_up Final_Analysis Final Data Analysis Follow_up->Final_Analysis

Caption: Clinical trial workflow for this compound efficacy.

References

Application Notes and Protocols for Electromyography (EMG) Techniques to Measure Inaperisone Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inaperisone is a centrally acting muscle relaxant that holds therapeutic promise for conditions characterized by muscle spasticity and hypertonia. As a structural and mechanistic analog of tolperisone and eperisone, its primary mode of action involves the blockade of voltage-gated sodium and calcium channels within the spinal cord. This activity presynaptically inhibits the release of excitatory neurotransmitters from primary afferent nerve endings, leading to a reduction in spinal reflex activity and, consequently, muscle relaxation. Additionally, there is evidence suggesting an indirect influence on GABA-B receptors in the brainstem.

Electromyography (EMG) serves as an indispensable tool for the preclinical and clinical evaluation of this compound's efficacy. By directly measuring the electrical activity of muscles and the integrity of spinal reflex arcs, EMG provides quantitative, objective data on the pharmacodynamic effects of this compound. These application notes provide detailed protocols for utilizing various EMG techniques to assess the muscle relaxant properties of this compound.

Mechanism of Action of this compound

This compound exerts its muscle relaxant effects through a multi-faceted mechanism at the level of the spinal cord and potentially the brainstem.

Primary Mechanism: Inhibition of Spinal Reflexes

This compound and its analogs dose-dependently depress spinal reflexes.[1][2] This is achieved through the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels on the presynaptic terminals of primary afferent neurons in the spinal cord.[1] The sequence of events is as follows:

  • Blockade of Na+ Channels: this compound reduces the influx of sodium ions, which is crucial for the generation and propagation of action potentials along the nerve fibers.

  • Blockade of Ca2+ Channels: The drug also inhibits voltage-gated calcium channels, which are essential for the influx of calcium that triggers the release of neurotransmitters.

  • Reduced Neurotransmitter Release: The combined blockade of these channels leads to a decrease in the release of excitatory neurotransmitters (e.g., glutamate) from the primary afferent terminals into the synapse with alpha motor neurons.

  • Depressed Spinal Reflexes: This reduction in excitatory signaling dampens the activity of spinal reflex pathways, such as the monosynaptic stretch reflex, resulting in muscle relaxation.

Secondary Mechanism: Modulation of GABAergic Transmission

There is also evidence to suggest that this compound may have an indirect effect on GABA-B receptors in the brainstem, which could contribute to its overall muscle relaxant properties.

Electromyography Techniques for Assessing this compound's Effects

Several EMG-based methods can be employed to quantify the muscle relaxant effects of this compound. The choice of technique will depend on the specific research question, the animal model, and the available equipment.

H-Reflex (Hoffmann's Reflex)

The H-reflex is the electrical analog of the monosynaptic stretch reflex and is a powerful tool for assessing the excitability of the spinal alpha motor neuron pool. It bypasses the muscle spindle, providing a direct measure of the efficacy of synaptic transmission in the spinal cord.

T-Reflex (Tendon Reflex)

The T-reflex is the electrophysiological correlate of the mechanically induced stretch reflex (e.g., tendon tap). It assesses the entire reflex arc, including the muscle spindles, afferent and efferent nerve fibers, and the spinal synapse.

Motor Evoked Potentials (MEPs)

MEPs are elicited by transcranial magnetic or electrical stimulation of the motor cortex. They provide an assessment of the integrity and excitability of the entire corticospinal tract, from the brain to the muscle.

Data Presentation

The following tables summarize the expected quantitative effects of this compound and its analogs on various EMG parameters, based on available preclinical data.

DrugAnimal ModelEMG TechniqueDose RangeObserved EffectReference
This compound Isolated hemisected spinal cord of 6-day-old ratsVentral Root Potential25-200 µMDose-dependent depression of ventral root potential[1][2]
Eperisone Isolated hemisected spinal cord of 6-day-old ratsVentral Root Potential25-200 µMDose-dependent depression of ventral root potential[1][2]
Tolperisone Isolated hemisected spinal cord of 6-day-old ratsVentral Root Potential50-400 µMDose-dependent depression of ventral root potential[1][2]
Silperisone Isolated hemisected spinal cord of 6-day-old ratsVentral Root Potential25-200 µMDose-dependent depression of ventral root potential[1][2]
DrugAnimal ModelEMG TechniqueDoseObserved Effect on Hmax/Mmax RatioReference
Eperisone Patients with spastic palsyH-ReflexNot SpecifiedDecrease in Hmax/Mmax amplitude ratio

Experimental Protocols

Protocol 1: H-Reflex Measurement in Rodents

This protocol is adapted for assessing the effects of centrally acting muscle relaxants on the monosynaptic reflex pathway in anesthetized rats.

1. Animal Preparation:

  • Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane or a combination of ketamine/xylazine).

  • Maintain the animal's body temperature at 37°C using a heating pad.

  • Secure the animal in a stereotaxic frame.

2. Electrode Placement:

  • Stimulating Electrodes: Place a pair of needle electrodes percutaneously near the tibial nerve in the popliteal fossa. The cathode should be positioned closer to the nerve.

  • Recording Electrodes: Insert a pair of fine-wire EMG electrodes into the soleus muscle. One electrode should be placed in the muscle belly and the other near the tendon.

  • Ground Electrode: Place a ground electrode subcutaneously on the contralateral limb.

3. Stimulation and Recording Parameters:

  • Stimulus: Deliver single square-wave electrical pulses of 0.5-1.0 ms duration to the tibial nerve.

  • Stimulation Frequency: Use a low stimulation frequency (e.g., 0.1-0.3 Hz) to avoid post-activation depression of the H-reflex.

  • Recording: Record the EMG signals using a differential amplifier with a bandpass filter of 10-1000 Hz. Digitize the signals at a sampling rate of at least 2 kHz.

4. Experimental Procedure:

  • Baseline Measurement: Before drug administration, determine the stimulus intensity that elicits the maximal H-reflex (Hmax) and the maximal M-wave (Mmax). This is done by gradually increasing the stimulus intensity.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, intravenous, or oral).

  • Post-Drug Measurement: Record the H-reflex and M-wave at various time points after drug administration to assess the time course of the drug's effect.

5. Data Analysis:

  • Measure the peak-to-peak amplitude of the Hmax and Mmax.

  • Calculate the Hmax/Mmax ratio. A decrease in this ratio indicates an inhibition of the spinal reflex.

  • Analyze the dose-response relationship by testing different doses of this compound.

Protocol 2: T-Reflex Measurement in Rodents

This protocol assesses the effect of this compound on the mechanically evoked stretch reflex.

1. Animal Preparation:

  • Follow the same animal preparation steps as in Protocol 1.

2. Electrode and Transducer Placement:

  • Recording Electrodes: Place EMG electrodes in the target muscle (e.g., gastrocnemius) as described for the H-reflex.

  • Mechanical Stimulator: Use a feedback-controlled mechanical tapper or a pendulum system to deliver a consistent mechanical stimulus to the tendon of the target muscle (e.g., Achilles tendon).

3. Stimulation and Recording Parameters:

  • Stimulus: Deliver brief, consistent mechanical taps to the tendon.

  • Recording: Record the EMG response (T-wave) following each tap.

4. Experimental Procedure:

  • Baseline Measurement: Record the T-reflex amplitude in response to a standardized mechanical stimulus before drug administration.

  • Drug Administration: Administer this compound.

  • Post-Drug Measurement: Record the T-reflex at various time points after drug administration.

5. Data Analysis:

  • Measure the peak-to-peak amplitude of the T-wave.

  • Compare the post-drug T-wave amplitude to the baseline to determine the percentage of inhibition.

Protocol 3: Motor Evoked Potential (MEP) Measurement in Rodents

This protocol evaluates the effect of this compound on the corticospinal pathway.

1. Animal Preparation:

  • Anesthetize the animal and secure it in a stereotaxic frame.

2. Electrode Placement:

  • Stimulating Electrodes: Place stimulating electrodes on the skull over the motor cortex corresponding to the target limb.

  • Recording Electrodes: Place EMG recording electrodes in a contralateral limb muscle (e.g., gastrocnemius or tibialis anterior).

  • Ground Electrode: Place a ground electrode subcutaneously.

3. Stimulation and Recording Parameters:

  • Stimulus: Deliver single electrical pulses (transcranial electrical stimulation) or magnetic pulses (transcranial magnetic stimulation) to the motor cortex.

  • Recording: Record the MEP from the contralateral limb muscle.

4. Experimental Procedure:

  • Baseline Measurement: Determine the stimulus intensity required to elicit a consistent MEP of a certain amplitude before drug administration.

  • Drug Administration: Administer this compound.

  • Post-Drug Measurement: Record MEPs at various time points after drug administration.

5. Data Analysis:

  • Measure the peak-to-peak amplitude and latency of the MEP.

  • An increase in latency or a decrease in amplitude suggests an inhibitory effect of the drug on the corticospinal tract.

Mandatory Visualizations

EMG_Workflow_for_Inaperisone_Evaluation Start Start Animal_Prep Animal Preparation (Anesthesia, Positioning) Start->Animal_Prep Electrode_Placement Electrode Placement (Stimulating, Recording, Ground) Animal_Prep->Electrode_Placement Baseline_Recording Baseline EMG Recording (H-reflex, T-reflex, or MEP) Electrode_Placement->Baseline_Recording Drug_Administration This compound Administration (Dose Escalation) Baseline_Recording->Drug_Administration Post_Drug_Recording Post-Drug EMG Recording (Time-course) Drug_Administration->Post_Drug_Recording Data_Analysis Data Analysis (Amplitude, Latency, Hmax/Mmax) Post_Drug_Recording->Data_Analysis Results Results Interpretation (Dose-Response Curve) Data_Analysis->Results End End Results->End Logical_Relationship_of_EMG_Techniques CNS Central Nervous System (Motor Cortex, Spinal Cord) PNS Peripheral Nervous System (Motor & Sensory Nerves) CNS->PNS Descending Motor Pathways PNS->CNS Afferent Pathway Muscle Skeletal Muscle PNS->Muscle Neuromuscular Junction Muscle->PNS Sensory Feedback (Muscle Spindle) MEP Motor Evoked Potential (MEP) Assesses entire corticospinal tract MEP->CNS MEP->PNS MEP->Muscle H_Reflex H-Reflex Assesses spinal motor neuron excitability H_Reflex->CNS H_Reflex->PNS T_Reflex T-Reflex Assesses entire reflex arc T_Reflex->CNS T_Reflex->PNS T_Reflex->Muscle

References

Application Notes and Protocols for Sustained-Release Inaperisone Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of sustained-release inaperisone in preclinical animal studies. The information is synthesized from various studies on this compound and its close analog, eperisone, to guide the development and in vivo assessment of long-acting muscle relaxant formulations.

Introduction

This compound is a centrally acting skeletal muscle relaxant. Due to its relatively short biological half-life, the development of a sustained-release formulation is a key strategy to improve patient compliance and therapeutic efficacy by maintaining plasma concentrations within the therapeutic window for an extended period. These notes detail the formulation strategies and the requisite protocols for evaluating these formulations in animal models.

Sustained-Release Formulation Strategies

The development of sustained-release oral dosage forms for this compound, similar to its analog eperisone, has focused on matrix-based systems. These systems are designed to release the drug in a controlled manner over several hours.

Melt Granulation Technique

This technique involves the use of a lipidic excipient, such as Compritol® ATO 888 (glyceryl behenate), which is melted and mixed with the active pharmaceutical ingredient (API) and other excipients. The molten mass is then cooled and sized to produce granules for compression into tablets. This method is advantageous as it does not require the use of organic solvents.

Direct Compression Method

Direct compression is a simpler and more cost-effective method where the API is blended with suitable excipients, including release-controlling polymers, and then directly compressed into tablets. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are commonly used to form a gel layer upon contact with gastrointestinal fluids, which controls the drug release.

Experimental Protocols

Protocol for Preparation of Sustained-Release this compound Tablets (Melt Granulation)

Objective: To prepare sustained-release tablets of this compound using the melt granulation technique.

Materials:

  • This compound Hydrochloride

  • Compritol® ATO 888 (Glyceryl Behenate)

  • Lactose (as a release liner, if required)

  • Magnesium Stearate

  • Isopropyl Alcohol (IPA)

Equipment:

  • Mortar and Pestle

  • Water Bath or Hot Plate

  • Sieves (16# and 40# ASTM)

  • Drying Oven

  • Rotary Tablet Compression Machine

Procedure:

  • Blending: Geometrically blend this compound HCl and Compritol® ATO 888 in a mortar for 15 minutes. The drug-to-wax ratio can be varied (e.g., 1:1, 1:2, 1:3) to modulate the release profile.

  • Melting: Gently heat the blend on a water bath or hot plate until the Compritol® ATO 888 melts and a homogenous molten mass is formed.

  • Granulation: Allow the molten mass to cool and solidify at room temperature.

  • Sizing: Pass the solidified mass through a 16# sieve to obtain granules.

  • Drying: Dry the granules at 35-40°C for 15 minutes.

  • Final Sizing: Pass the dried granules through a 40# sieve.

  • Lubrication: Add magnesium stearate to the granules and blend for 5 minutes.

  • Compression: Compress the lubricated granules into tablets using a rotary tablet compression machine.

Protocol for In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the pharmacokinetic profile of a sustained-release this compound formulation in a rat model.

Animals:

  • Male Wistar rats (200-250 g).

  • Animals should be fasted overnight before dosing, with free access to water.

Dosing:

  • Administer the sustained-release this compound tablet orally via gavage.

  • A corresponding dose of an immediate-release formulation should be used as a control.

Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into heparinized tubes.

  • Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -20°C until analysis.

Plasma Sample Analysis (LC-MS/MS):

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples.

  • Chromatography: Use a C18 column for chromatographic separation.

  • Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode to quantify this compound concentrations.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) using non-compartmental analysis.

Protocol for In Vivo Pharmacodynamic Study in Rats (Muscle Relaxation)

Objective: To assess the muscle relaxant effect and duration of action of a sustained-release this compound formulation.

Animal Model:

  • Male Sprague-Dawley rats (200-250 g).

Experimental Procedures:

  • Forelimb Grip Strength Test:

    • Measure the baseline grip strength of each rat using a grip strength meter.

    • Administer the sustained-release this compound formulation or vehicle control orally.

    • Measure the grip strength at various time points post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

    • A decrease in grip strength indicates muscle relaxation.

  • Hanging Test:

    • Measure the baseline time each rat can hang from a wire grid.

    • Administer the sustained-release this compound formulation or vehicle control orally.

    • At predetermined time intervals, place the rat on the wire grid and record the latency to fall.

    • A shorter hanging time is indicative of muscle relaxation.

Data Analysis:

  • Compare the changes in grip strength and hanging time between the treated and control groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation

Table 1: In Vitro Drug Release of Eperisone HCl Sustained-Release Formulations

Formulation CodeDrug:Wax RatioCumulative Drug Release (%) at 24h
F11:172.45 ± 2.9
F21:256.43 ± 2.3
F31:341.66 ± 2.0

Data presented as mean ± SD. Data is representative of eperisone hydrochloride formulations which is analogous to this compound.

Table 2: Pharmacodynamic Effects of Eperisone Formulations in Rats

FormulationDosePeak Effect Time (h)Duration of Action (h)
Oral Immediate-Release12.5 - 50 mg/kg1 - 2~2
Transdermal Sustained-Release1.39 - 8.33 mg/kg> 4> 24

This table summarizes data for eperisone, a close analog of this compound, to provide an expected profile for sustained-release formulations.[1]

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Animal Study cluster_analysis Data Analysis blending Blending (API + Excipients) granulation Melt Granulation / Direct Blending blending->granulation compression Tablet Compression granulation->compression dosing Oral Dosing to Rats compression->dosing pk_sampling Pharmacokinetic Blood Sampling dosing->pk_sampling pd_testing Pharmacodynamic Testing dosing->pd_testing lcms LC-MS/MS Analysis pk_sampling->lcms pd_analysis Statistical Analysis of PD Data pd_testing->pd_analysis pk_analysis Pharmacokinetic Modeling lcms->pk_analysis

Caption: Experimental workflow for the development and in vivo evaluation of sustained-release this compound tablets.

signaling_pathway This compound This compound (Sustained Release) spinal_cord Spinal Cord & Brainstem This compound->spinal_cord Acts on vasodilation Vasodilation This compound->vasodilation gamma_motor γ-Motor Neuron Firing spinal_cord->gamma_motor Inhibits muscle_spindle Muscle Spindle Sensitivity gamma_motor->muscle_spindle Reduces muscle_tone Decreased Muscle Tone muscle_spindle->muscle_tone blood_flow Increased Blood Flow vasodilation->blood_flow

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Inaperisone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the aqueous solubilization of Inaperisone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a muscle relaxant. Like many active pharmaceutical ingredients (APIs), it can exhibit poor water solubility, which can limit its bioavailability and therapeutic efficacy, particularly for parenteral formulations that require a completely aqueous solution.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

Common strategies for enhancing the solubility of poorly water-soluble drugs like this compound include:

  • pH Adjustment: Modifying the pH of the solution to ionize the drug, thereby increasing its solubility.

  • Cosolvency: Using a mixture of water and a water-miscible organic solvent (cosolvent) to increase the drug's solubility.

  • Complexation: Employing complexing agents, such as cyclodextrins, to form inclusion complexes with the drug, which have enhanced aqueous solubility.

  • Surfactant Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in water.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate and solubility.

Q3: Which cyclodextrins are most effective for this compound?

While specific data for this compound is limited, for drugs with similar structures, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often effective due to their high aqueous solubility and favorable safety profiles. The choice of cyclodextrin and the optimal drug-to-cyclodextrin ratio must be determined experimentally.

Q4: Are there any known incompatibilities of this compound with common excipients?

Specific incompatibility data for this compound is not widely published. It is crucial to conduct compatibility studies with chosen excipients (e.g., cosolvents, polymers, surfactants) during formulation development. Signs of incompatibility can include precipitation, color change, or degradation of the API.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Drug precipitates out of solution after initial dissolution. The solution is supersaturated. / The pH of the solution has shifted. / Temperature fluctuations are affecting solubility.1. Verify that the drug concentration is below its equilibrium solubility in the chosen solvent system. 2. Ensure the pH of the solution is maintained within the optimal range for this compound solubility. 3. Control the temperature of the solution, as solubility is often temperature-dependent.
Low drug loading is achieved with cyclodextrin complexation. The chosen cyclodextrin is not optimal for this compound. / The complexation efficiency is low. / Steric hindrance is preventing efficient complex formation.1. Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD, γ-CD). 2. Optimize the complexation process (e.g., adjust the drug-to-cyclodextrin ratio, temperature, and mixing time). 3. Consider using a smaller or larger cyclodextrin if steric hindrance is suspected.
The use of cosolvents leads to drug precipitation upon dilution with aqueous media. The drug is precipitating as the concentration of the cosolvent falls below the level required to maintain solubility.1. Use the minimum amount of cosolvent necessary to dissolve the drug. 2. Investigate the use of surfactants or other stabilizing agents in combination with the cosolvent. 3. Develop a ternary phase diagram to understand the solubility of this compound in different water/cosolvent/surfactant ratios.
Solid dispersion does not improve the dissolution rate as expected. The drug is not molecularly dispersed within the polymer matrix (i.e., it exists in a crystalline state). / The chosen polymer is not suitable.1. Use analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug in the solid dispersion. 2. Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®). 3. Optimize the preparation method for the solid dispersion (e.g., solvent evaporation, hot-melt extrusion).

Experimental Protocols & Data

Phase Solubility Studies with Cyclodextrins

Objective: To determine the association constant (Kc) and complexation efficiency (CE) of this compound with a selected cyclodextrin (e.g., HP-β-CD).

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Add an excess amount of this compound to each solution.

  • Shake the suspensions at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

  • Filter the suspensions to remove the undissolved drug.

  • Analyze the concentration of dissolved this compound in each filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The slope of this phase solubility diagram is used to calculate Kc and CE.

Data Interpretation: A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) indicates the formation of a 1:1 soluble complex.

Solubility in Cosolvent Systems

Objective: To determine the solubility of this compound in various water-cosolvent mixtures.

Methodology:

  • Prepare a series of solvent mixtures with varying concentrations of a cosolvent (e.g., ethanol, propylene glycol, or PEG 400) in water (e.g., 0%, 10%, 20%, 30%, 40% v/v).

  • Add an excess amount of this compound to each solvent mixture.

  • Agitate the samples at a constant temperature until equilibrium is achieved.

  • Filter the samples and analyze the concentration of dissolved this compound in the supernatant.

Hypothetical Data Summary:

Cosolvent System (v/v)This compound Solubility (µg/mL)
100% Water< 10
20% Ethanol in Water50
40% Ethanol in Water250
20% Propylene Glycol in Water80
40% Propylene Glycol in Water400
20% PEG 400 in Water120
40% PEG 400 in Water600

Note: This data is illustrative and should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cd Prepare Cyclodextrin Solutions prep_drug Add Excess This compound prep_cd->prep_drug equilibrate Equilibrate (24-48h at 25°C) prep_drug->equilibrate filtrate Filter Samples equilibrate->filtrate hplc Analyze Filtrate by HPLC filtrate->hplc plot Plot Phase Solubility Diagram hplc->plot calc Calculate Kc & CE plot->calc

Caption: Workflow for a phase solubility study of this compound with cyclodextrins.

troubleshooting_logic start Precipitation Observed Upon Dilution cause1 Cosolvent concentration below critical level? start->cause1 cause2 pH shift causing decreased solubility? start->cause2 No solution1a Increase cosolvent concentration cause1->solution1a Yes solution1b Add a surfactant as a stabilizer cause1->solution1b Yes solution2 Use a buffering agent cause2->solution2 Yes

Caption: Troubleshooting logic for drug precipitation upon dilution of a cosolvent system.

Technical Support Center: Inaperisone Dosing Regimen Optimization in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Inaperisone dosing regimens to minimize side effects in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent studies?

A1: Based on available literature for this compound and its analogue, Eperisone, a reasonable starting point for intravenous (IV) administration in rats is in the range of 1-4 mg/kg. One study demonstrated that a 4 mg/kg IV dose of this compound effectively abolished rhythmic bladder contractions in anesthetized rats, indicating a therapeutic effect at this dosage.[1] For intraperitoneal (i.p.) administration in mice, doses of 50-100 mg/kg of the similar compound Eperisone have been used to assess muscle relaxant effects. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: What are the common side effects of centrally acting muscle relaxants in animal models?

A2: Common side effects include sedation, motor impairment/incoordination, and potential changes in blood pressure. At higher doses, more severe central nervous system depression can be observed. It is essential to have a concurrent control group and to carefully observe the animals for any behavioral changes.

Q3: How can I assess the therapeutic effect of this compound versus its side effects?

A3: A therapeutic window study is recommended. This involves administering a range of this compound doses and evaluating both the desired muscle relaxant effect and the common side effects at each dose. The goal is to identify a dose that provides significant therapeutic benefit with minimal adverse effects.

Q4: What is the proposed mechanism of action for this compound?

A4: this compound is thought to act as a centrally acting muscle relaxant. It is speculated to inhibit the micturition reflex by acting indirectly on GABA-B receptors in the brainstem.[1] Additionally, its analogue, Eperisone, has been shown to have its muscle relaxant effects modulated by sigma receptors.

Troubleshooting Guides

Issue 1: High Incidence of Sedation at Therapeutically Effective Doses
  • Problem: The dose of this compound that produces the desired muscle relaxant effect also causes significant sedation in the animals, confounding the experimental results.

  • Troubleshooting Steps:

    • Dose Reduction and Titration: Systematically lower the dose of this compound to find a level where muscle relaxation is still present, but sedation is minimized. A detailed dose-response curve for both efficacy and sedation is highly recommended.

    • Route of Administration: If using systemic administration (e.g., i.p.), consider a more targeted delivery method if the site of action is known to be in a specific region of the central nervous system (e.g., intracerebroventricular or intrathecal injection). This may reduce systemic side effects.

    • Time-Course Study: Determine the peak time for the therapeutic effect and the time-course of the sedative effects. It may be possible to perform behavioral testing during a window where the therapeutic effect is high and sedation is waning.

    • Combination Therapy: Explore the possibility of combining a lower dose of this compound with another non-sedating muscle relaxant that acts through a different mechanism. This requires careful consideration of potential drug-drug interactions.

Issue 2: Difficulty in Quantifying Motor Impairment
  • Problem: Subjective observation of motor impairment is not providing reliable or publishable data.

  • Troubleshooting Steps:

    • Utilize Standardized Motor Function Tests: Employ established and validated methods to quantify motor coordination and muscle strength. Common tests for rodents include:

      • Rotarod Test: Measures the ability of an animal to stay on a rotating rod, providing a sensitive measure of motor coordination.

      • Grip Strength Test: Quantifies the maximal force an animal can exert with its forelimbs or all four limbs.

      • Beam Walk Test: Assesses balance and motor coordination by measuring the ability of an animal to traverse a narrow beam.

      • Open Field Test: Can provide information on general locomotor activity. A significant decrease in movement can be an indicator of sedation or motor impairment.

    • Establish Baseline Performance: Ensure that all animals are trained on the motor function tests and that stable baseline performance is achieved before drug administration.

    • Control for Confounding Factors: Factors such as age, weight, and stress can influence motor performance. Ensure that control and experimental groups are properly matched.

Data Presentation

Analogous Dose-Response Data for Eperisone (A structural analogue of this compound)

Disclaimer: The following data is for Eperisone and should be used as a reference for designing this compound studies. The optimal dosing for this compound may vary.

Table 1: Eperisone Dose-Response in a Rat Rigidity Model (Intravenous Administration)

Dose (mg/kg, IV)Muscle Relaxant EffectDuration of Action
1.25Significant< 30 minutes

Based on a study by Miyazaki et al. (1997).[2]

Table 2: Eperisone Dose-Response in a Mouse Straub Tail Test (Intraperitoneal Administration)

Dose (mg/kg, i.p.)Effect on Straub Tail Response
50Dose-dependent inhibition
100Dose-dependent inhibition

Based on a study by Hasegawa et al. (1992).

Experimental Protocols

Protocol 1: Assessment of Motor Coordination using the Rotarod Test
  • Apparatus: An automated rotarod apparatus for mice or rats.

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Training (Baseline):

    • Place the animal on the stationary rod.

    • Start the rotation at a low speed (e.g., 4 RPM) and gradually increase the speed (e.g., accelerating from 4 to 40 RPM over 5 minutes).

    • Record the latency to fall from the rod.

    • Repeat this process for 3-5 trials per day for 2-3 days, or until a stable baseline performance is achieved.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the animal on the rotarod and record the latency to fall.

  • Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups. A significant decrease in latency to fall in the treated group is indicative of motor impairment.

Protocol 2: Assessment of Muscle Strength using the Grip Strength Test
  • Apparatus: A grip strength meter with a wire grid or bar.

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Hold the animal by the base of the tail and allow it to grasp the wire grid or bar with its forepaws.

    • Gently pull the animal away from the grid in a horizontal plane until its grip is released.

    • The apparatus will record the peak force exerted by the animal.

    • Perform 3-5 measurements per animal and calculate the average.

  • Drug Administration: Administer this compound or vehicle control.

  • Testing: At predetermined time points after drug administration, measure the grip strength as described above.

  • Data Analysis: Compare the grip strength between the this compound-treated and vehicle-treated groups. A significant decrease in grip strength suggests muscle weakness.

Mandatory Visualization

GABAB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GABAB_Receptor GABA-B Receptor (Inactive) This compound->GABAB_Receptor Indirectly Activates GABAB_Receptor_Active GABA-B Receptor (Active) GABAB_Receptor->GABAB_Receptor_Active G_Protein Gαi/oβγ GABAB_Receptor_Active->G_Protein Activates G_alpha_i Gαi G_Protein->G_alpha_i G_beta_gamma Gβγ G_Protein->G_beta_gamma K_Channel K+ Channel (Closed) K_Channel_Open K+ Channel (Open) K_Channel->K_Channel_Open Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_Channel_Open->Hyperpolarization K+ efflux Ca_Channel Ca2+ Channel (Open) Ca_Channel_Closed Ca2+ Channel (Closed) Ca_Channel->Ca_Channel_Closed Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel_Closed->Reduced_NT_Release Reduced Ca2+ influx AC Adenylyl Cyclase (Active) AC_Inactive Adenylyl Cyclase (Inactive) AC->AC_Inactive cAMP cAMP AC_Inactive->cAMP Decreases G_alpha_i->AC Inhibits G_beta_gamma->K_Channel Opens G_beta_gamma->Ca_Channel Inhibits cAMP->Reduced_NT_Release

Caption: Proposed signaling pathway of this compound via indirect GABA-B receptor activation.

Experimental_Workflow Start Start: Dose-Response Study Design Animal_Acclimation Animal Acclimation & Baseline Training Start->Animal_Acclimation Dose_Groups Divide into Dose Groups (Vehicle, Low, Mid, High Dose) Animal_Acclimation->Dose_Groups Drug_Admin This compound Administration Dose_Groups->Drug_Admin Assess_Efficacy Assess Therapeutic Effect (e.g., Muscle Rigidity Model) Drug_Admin->Assess_Efficacy Assess_Side_Effects Assess Side Effects (Rotarod, Grip Strength, Sedation) Drug_Admin->Assess_Side_Effects Data_Collection Data Collection at Multiple Time Points Assess_Efficacy->Data_Collection Assess_Side_Effects->Data_Collection Data_Analysis Statistical Analysis: Efficacy vs. Side Effects Data_Collection->Data_Analysis Optimal_Dose Determine Optimal Dose (Therapeutic Window) Data_Analysis->Optimal_Dose

Caption: Experimental workflow for optimizing this compound dosing.

References

Technical Support Center: Inaperisone Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Inaperisone. Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a centrally acting muscle relaxant.[1] Its mechanism of action is primarily associated with the inhibition of mono- and polysynaptic reflexes in the spinal cord, which reduces the excitability of motor neurons.[2][3] Additionally, it exhibits vasodilatory effects by promoting blood flow to muscles.[2][3] Some studies suggest it may also act as a calcium channel antagonist.[3][4]

Q2: What are the main sources of variability in preclinical studies with this compound and related compounds?

The primary sources of variability in preclinical studies with this compound and its analogs, like Eperisone, include:

  • High Pharmacokinetic Variability: Eperisone has demonstrated significant inter-individual and inter-occasion variability in its pharmacokinetic profile.[1][5]

  • Compound Stability and Degradation: this compound, being a propiophenone derivative, can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, and changes in pH.[4][6]

  • Purity of the Compound: The presence of synthesis-related impurities can lead to inconsistent experimental outcomes.[][8]

  • Analytical Method Variability: The methods used to quantify this compound in biological matrices can introduce variability.[9]

  • In Vivo Experimental Conditions: Factors such as animal handling, motion artifacts, and the method of inducing muscle rigidity can affect the reproducibility of in vivo studies.[3]

Q3: How should this compound be stored to ensure its stability?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. It should be protected from light to prevent photolysis.[10] For solutions, it is crucial to use appropriate buffers and consider the pH, as stability can be pH-dependent.[11] It is recommended to prepare fresh solutions for each experiment to avoid degradation in aqueous media.[4]

Troubleshooting Guides

Issue 1: High Variability in In Vivo Muscle Relaxation Studies

Question: My in vivo experiments assessing the muscle relaxant effects of this compound are showing high variability between animals and even between different experimental days. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
High Pharmacokinetic Variability Eperisone, a close analog of this compound, exhibits high inter-individual and inter-occasion pharmacokinetic variability.[1][5] This is a known issue with this class of drugs. To mitigate this, increase the number of animals per group to improve statistical power. Consider a crossover study design if feasible.
Inconsistent Drug Administration Ensure accurate and consistent dosing for all animals. For oral administration, confirm that the entire dose is consumed. For parenteral routes, verify the injection technique and volume.
Animal Stress and Handling Stress can influence physiological responses. Acclimatize animals to the experimental setup and handling procedures to minimize stress-induced variability.
Motion Artifacts Animal movement during data recording can introduce artifacts, especially in electrophysiological or imaging studies.[3] Use appropriate restraining methods or habituate the animals to the experimental apparatus.
Variability in Muscle Spasm Induction If using a model with induced muscle spasms, ensure the method of induction is consistent across all animals.
Issue 2: Inconsistent Results in In Vitro Assays

Question: I am observing inconsistent results in my in vitro assays (e.g., cell-based assays, receptor binding assays) with this compound. What should I check?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
This compound Degradation This compound may degrade in aqueous solutions, especially under certain pH and light conditions.[4][6] Prepare fresh solutions for each experiment from a solid stock stored under appropriate conditions (cool, dark, and dry).
Compound Purity The presence of impurities in your this compound sample can affect its activity.[][8] Whenever possible, use a highly purified and well-characterized batch of this compound. Confirm the purity using analytical techniques like HPLC.
Solubility Issues This compound may have limited solubility in certain aqueous buffers.[11] Ensure the compound is fully dissolved in your experimental medium. You may need to use a small amount of a co-solvent like DMSO, but be sure to include a vehicle control in your experiments.
Cell Culture Conditions Variations in cell passage number, confluency, and media composition can all contribute to variability in cell-based assays. Maintain consistent cell culture practices.
Assay-Specific Parameters Ensure that incubation times, reagent concentrations, and detection methods are consistent across all experiments.
Issue 3: Difficulty in Quantifying this compound in Biological Samples

Question: I am having trouble developing a robust and reproducible method for quantifying this compound in plasma/tissue samples. What are the common challenges?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Matrix Effects Components of biological matrices (e.g., proteins, lipids) can interfere with the analytical signal.[9] Optimize your sample preparation method to effectively remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Low Analyte Concentration This compound may be present at low concentrations in biological samples, making detection difficult. Use a sensitive analytical technique such as LC-MS/MS. Optimize the instrument parameters for maximum sensitivity.
Analyte Stability during Sample Processing This compound may degrade during sample collection, storage, and processing.[4] Keep samples on ice during processing and store them at -80°C for long-term storage. Evaluate the stability of this compound under your specific processing and storage conditions.
Lack of a Suitable Internal Standard An appropriate internal standard is crucial for accurate and precise quantification.[12] Use a stable isotope-labeled version of this compound as an internal standard if available. If not, select a structural analog with similar chemical properties.

Data Presentation

Table 1: Pharmacokinetic Variability of Eperisone (a structural and mechanistic analog of this compound)

ParameterInter-individual Variability (CV%)Inter-occasion Variability (CV%)
Apparent Clearance (CL/F)87.9%23.8%
Apparent Volume of Distribution (Vc/F)130.3%30.8%

Data from a population pharmacokinetic study of Eperisone in healthy volunteers.[1][5]

Table 2: Degradation of Eperisone under Stress Conditions

Stress ConditionDegradation
Acidic Hydrolysis (0.5 M HCl, 70°C, 2h)Significant Degradation
Alkaline Hydrolysis (1M NaOH, 70°C, 1h)Significant Degradation
Oxidative (H₂O₂)Moderate Degradation
PhotolysisSignificant Degradation
ThermalMinimal Degradation

Data from a stability-indicating HPLC method development study for Eperisone.[6]

Experimental Protocols

Protocol 1: Assessment of Muscle Relaxant Activity in Rats (Grip Strength Test)

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Grip Strength Measurement: At predetermined time points after drug administration, measure the forelimb grip strength using a grip strength meter.

  • Procedure:

    • Allow the rat to grasp the metal grid of the grip strength meter with its forepaws.

    • Gently pull the rat backward by the tail in a horizontal plane until it releases its grip.

    • The meter records the peak force exerted by the rat.

    • Perform three consecutive measurements for each animal at each time point and calculate the average.

  • Data Analysis: Express the results as the percentage change in grip strength compared to the baseline (pre-drug) measurement or the vehicle-treated group.

Visualizations

Inaperisone_Signaling_Pathway cluster_spinal_cord Spinal Cord Gamma_Motor_Neuron γ-Motor Neuron Muscle_Spindle Muscle Spindle Gamma_Motor_Neuron->Muscle_Spindle Innervates Alpha_Motor_Neuron α-Motor Neuron Skeletal_Muscle Skeletal Muscle Alpha_Motor_Neuron->Skeletal_Muscle Contracts Spinal_Reflex_Arc Spinal Reflex Arc Spinal_Reflex_Arc->Gamma_Motor_Neuron Excites This compound This compound This compound->Alpha_Motor_Neuron Reduces Excitability This compound->Spinal_Reflex_Arc Inhibits Vascular_Smooth_Muscle Vascular Smooth Muscle This compound->Vascular_Smooth_Muscle Relaxes Muscle_Spindle->Alpha_Motor_Neuron Activates Muscle_Relaxation Muscle Relaxation Skeletal_Muscle->Muscle_Relaxation Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation

Caption: Proposed signaling pathway for this compound's muscle relaxant and vasodilatory effects.

Experimental_Workflow Start Start Hypothesis Formulate Hypothesis Start->Hypothesis Protocol_Design Design Experimental Protocol Hypothesis->Protocol_Design Compound_Prep Prepare this compound Stock (Check Purity & Stability) Protocol_Design->Compound_Prep Experiment Perform In Vivo / In Vitro Experiment Compound_Prep->Experiment Data_Collection Collect Data Experiment->Data_Collection Data_Analysis Analyze Data Data_Collection->Data_Analysis Results Interpret Results Data_Analysis->Results End End Results->End

Caption: A general experimental workflow for studies involving this compound.

Troubleshooting_Workflow Problem Irreproducible Results Check_Compound Check this compound (Purity, Stability, Solubility) Problem->Check_Compound Review_Protocol Review Experimental Protocol (Consistency, Controls) Problem->Review_Protocol Evaluate_System Evaluate Experimental System (Animals, Cells, Instruments) Problem->Evaluate_System Data_Analysis Re-evaluate Data Analysis (Statistical Methods, Outliers) Problem->Data_Analysis Modify_Experiment Modify Experiment Check_Compound->Modify_Experiment Review_Protocol->Modify_Experiment Evaluate_System->Modify_Experiment Data_Analysis->Modify_Experiment Resolved Problem Resolved Modify_Experiment->Resolved

Caption: A logical workflow for troubleshooting irreproducible experimental results with this compound.

References

Inaperisone stability under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of inaperisone under various storage conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental data are designed to address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, often available as its hydrochloride salt (eperisone hydrochloride), is susceptible to degradation under certain stress conditions. Forced degradation studies show that it is labile in acidic and alkaline environments, with significant degradation also observed under oxidative, thermal, and photolytic stress.[1][2][3][4][5] The piperidine ring in its structure is particularly prone to opening in alkaline conditions.[6]

Q2: What are the recommended storage conditions for this compound?

A2: While comprehensive long-term stability data under various specific conditions is limited in publicly available literature, general good laboratory practice would suggest storing this compound in well-closed containers, protected from light, at controlled room temperature or refrigerated. An extended-release formulation of eperisone hydrochloride has been shown to be stable for at least 3 months at both room temperature (25°C ± 2°C / 60% ± 5% RH) and accelerated conditions (40°C ± 2°C / 75% ± 5% RH). In biological matrices, eperisone in plasma has been found to be stable for at least 4 weeks when stored at -20°C.

Q3: What are the known degradation products of this compound?

A3: Forced degradation studies have identified several degradation products under various stress conditions. The exact structures are not always fully elucidated in the available literature, but they are detected as distinct peaks in HPLC chromatograms. For example, under acidic conditions, major degradation products have been observed at different retention times depending on the chromatographic method used.[1][5] Similarly, alkaline, oxidative, and photolytic stress also lead to the formation of multiple degradation products.[1][5]

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the stability of this compound.[1][2][3][4][5] These methods are designed to separate the intact drug from its degradation products, allowing for the quantification of the remaining active ingredient and the detection of impurities. Key parameters to monitor include the percentage of degradation of the active pharmaceutical ingredient (API) and the appearance of new peaks in the chromatogram.

Troubleshooting Guide for this compound Stability Studies

This guide addresses common issues encountered during forced degradation experiments with this compound.

Problem Possible Cause Suggested Solution
No significant degradation observed under acidic conditions. Insufficiently harsh conditions (e.g., low acid concentration, temperature, or short duration).Increase the acid concentration (e.g., to 0.5M HCl), increase the temperature (e.g., to 70-80°C), and/or extend the reflux time (e.g., 2-8 hours).[1][3][4] Ensure proper mixing.
Excessive degradation or too many degradation peaks. Conditions are too harsh, leading to secondary degradation.Reduce the stressor concentration, temperature, or exposure time. For example, if using 1M NaOH and observing rapid degradation, try a lower concentration or conduct the experiment at room temperature for a shorter duration.[1]
Poor peak shape or resolution in HPLC analysis. The mobile phase is not optimized for separating the drug from its degradation products.Adjust the mobile phase composition (e.g., the ratio of organic solvent to buffer) and pH.[1][3][4] Ensure the column is appropriate for the separation (a C18 column is commonly used).[1][5]
Inconsistent results between replicate experiments. Variability in experimental conditions such as temperature, timing, or sample preparation.Ensure precise control over all experimental parameters. Use a thermostatically controlled water bath or oven.[1] Prepare all solutions fresh and handle samples consistently.
Precipitation of the sample upon neutralization. Poor solubility of the drug or its degradants at neutral pH after being in a strong acid or base.Dilute the sample with the mobile phase before or immediately after neutralization to maintain solubility.[1]

Experimental Protocols and Data

The following tables summarize the conditions and results from various forced degradation studies on eperisone hydrochloride. These studies are crucial for developing and validating stability-indicating analytical methods.

Summary of Forced Degradation Studies
Stress Condition Methodology % Degradation Reference
Acid Hydrolysis 0.5 M HCl, refluxed for 2h at 70°CSignificant degradation[1]
0.1N HCl, refluxed for 8h at 60°C1.4%[3]
0.1M HCl, refluxed for 3h at 80°C10.15%[4]
Alkaline Hydrolysis 1M NaOH, refluxed for 1h at 70°CSignificant degradation[1]
0.1N NaOH, refluxed for 8h at 60°C4.4%[3]
0.1M NaOH, refluxed for 3h at 80°C12.34%[4]
Oxidative Degradation 6% H₂O₂, 5h at room temperatureSufficient degradation[1]
3% H₂O₂, refluxed for 8h at 60°C2.68%[3]
3% H₂O₂, refluxed for 3h at 80°C8.76%[4]
Thermal Degradation Solid state, dry heat at 70°C for 6hUnstable[1]
Solid state, oven at 80°C for 6h6.54%[2][4]
Solid state, oven at 60°C for 8h1.68%[3]
Photolytic Degradation Stock solution exposed to intense UV radiation for 24hSusceptible to degradation[1]
Solid state, exposed to UV light (200 watt hours/m²) and fluorescent light (1.2 million Lux Hr)Degradation observed[2]

Note: The percentage of degradation can vary significantly based on the precise experimental conditions and the analytical method used.

Detailed Experimental Protocols

Below are representative methodologies for conducting forced degradation studies on this compound, as compiled from the literature.

1. Acid Degradation:

  • Prepare a stock solution of this compound.

  • Add an equal volume of 0.1N to 0.5M hydrochloric acid.

  • Reflux the solution at a temperature between 60°C and 80°C for a period of 2 to 8 hours.[1][3][4]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate concentration of sodium hydroxide.

  • Dilute the sample with the mobile phase to the target concentration for HPLC analysis.[3]

2. Alkaline Degradation:

  • Prepare a stock solution of this compound.

  • Add an equal volume of 0.1N to 1M sodium hydroxide.

  • Reflux the solution at a temperature between 60°C and 80°C for a period of 1 to 8 hours.[1][3][4]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate concentration of hydrochloric acid.

  • Dilute the sample with the mobile phase for HPLC analysis.[3]

3. Oxidative Degradation:

  • Prepare a stock solution of this compound.

  • Add an equal volume of 3% to 6% hydrogen peroxide.

  • The reaction can be carried out at room temperature for several hours or refluxed at 60-80°C for a shorter duration.[1][3][4]

  • Dilute the resulting solution with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place the solid this compound powder in a petri dish or vial.

  • Expose it to dry heat in an oven at a temperature ranging from 70°C to 80°C for a period of 6 hours or more.[1][2][4]

  • After exposure, allow the sample to cool.

  • Prepare a solution of the heat-treated sample at a known concentration for HPLC analysis.

5. Photolytic Degradation:

  • Expose a stock solution of this compound in a quartz cuvette to UV radiation for 24 hours.[1]

  • Alternatively, expose the solid drug powder to UV light (e.g., 200 watt hours/square meter) followed by fluorescent light (e.g., 1.2 million lux hours).[2]

  • Prepare a solution of the exposed sample for HPLC analysis.

Visualizations

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Bulk Drug or Formulation stock Prepare Stock Solution start->stock thermal Thermal (Dry Heat) start->thermal acid Acid Hydrolysis (e.g., HCl, Heat) stock->acid alkali Alkaline Hydrolysis (e.g., NaOH, Heat) stock->alkali oxidation Oxidation (e.g., H2O2) stock->oxidation photo Photolytic (UV/Vis Light) stock->photo neutralize Neutralize & Dilute (for Hydrolysis Samples) acid->neutralize alkali->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Forced Degradation Workflow for this compound.
Postulated Degradation Pathway under Alkaline Conditions

Degradation_Pathway This compound This compound Structure (with intact piperidine ring) TransitionState Piperidine Ring Opening (Intermediate) This compound->TransitionState OH⁻ (Alkaline Condition) DegradationProduct Degradation Product(s) (e.g., cleaved amine) TransitionState->DegradationProduct Hydrolysis

References

Troubleshooting guide for inconsistent results in Inaperisone assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inaperisone assays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unreliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in this compound assays?

Inconsistent results in this compound assays can stem from several factors, broadly categorized as issues with sample preparation, chromatographic conditions, instrument performance, or data analysis. Specific common causes include improper sample extraction, variability in mobile phase composition, column degradation, and inconsistent instrument parameters.[1][2]

Q2: How can I improve the sensitivity of my this compound assay?

To enhance assay sensitivity, consider optimizing the sample extraction procedure to maximize this compound recovery. In chromatographic methods like HPLC, adjusting the mobile phase composition can help to sharpen peaks, thereby increasing the signal-to-noise ratio.[3] Additionally, ensuring the use of high-purity solvents and reagents can reduce baseline noise.[3] Verifying the detector settings and ensuring the chosen wavelength is at the maximum absorbance of this compound is also crucial.

Q3: My calibration curve for this compound is not linear. What should I do?

A non-linear calibration curve can be due to several reasons. Ensure that the concentration of your standards is within the linear range of the assay.[4][5] Check for errors in the preparation of standard solutions and ensure the proper functioning of the instrument's detector. Saturation of the detector at high concentrations can also lead to a loss of linearity.

Troubleshooting Guides

Issue 1: Peak Tailing or Fronting in HPLC Analysis

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Reduced peak height and poor resolution.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent.
Issue 2: Drifting or Noisy Baseline in HPLC Analysis

Symptoms:

  • Fluctuations in the baseline of the chromatogram.

  • Poor signal-to-noise ratio.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Contaminated Mobile Phase Use fresh, high-purity solvents and degas the mobile phase before use.
Detector Lamp Failure Check the lamp's operating hours and replace it if necessary.
Leaks in the System Inspect all fittings and connections for any signs of leakage.
Incomplete Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

Experimental Protocols

Protocol: Quantitative Analysis of this compound in a Pharmaceutical Formulation by RP-HPLC

This protocol is adapted from validated methods for the analysis of Eperisone, a chemically related compound.[4][6][7]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Purified water

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile : 0.01M Ammonium Acetate buffer (pH adjusted to 3.5 with phosphoric acid) (30:70 v/v)[8]
Flow Rate 1.0 mL/min[6][8]
Column Temperature Ambient
Detection Wavelength 256 nm[8]
Injection Volume 20 µL

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.[5]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 10 to 100 µg/mL.

  • Sample Preparation: Weigh and finely powder 20 tablets. An amount of powder equivalent to one tablet is dissolved in methanol, sonicated, and then diluted to a final concentration within the calibration range with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[5][9]

5. System Suitability:

  • Inject the standard solution five times and check for system suitability parameters. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.

6. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used for compounds structurally similar to this compound, which can serve as a benchmark for an this compound assay.

Table 1: Linearity and Range

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
Eperisone HCl10 - 900.9942[4]
Eperisone HCl5 - 30>0.999[7]
Eperisone HCl40 - 900.999[8]

Table 2: Precision (as %RSD)

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Eperisone HCl< 2%< 2%[4]
Eperisone HCl< 2%< 2%[7]

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Eperisone HCl0.6451.957[4]
Eperisone HCl0.1460.443[7]

Visualizations

TroubleshootingWorkflow start Inconsistent Assay Results check_sample Step 1: Review Sample Preparation & Handling start->check_sample check_hplc Step 2: Examine HPLC System & Parameters check_sample->check_hplc Sample Prep OK sub_sample1 Extraction Efficiency? check_sample->sub_sample1 sub_sample2 Sample Stability? check_sample->sub_sample2 check_data Step 3: Verify Data Processing & Analysis check_hplc->check_data HPLC System OK sub_hplc1 Peak Shape Issues? check_hplc->sub_hplc1 sub_hplc2 Baseline Noise? check_hplc->sub_hplc2 resolve Issue Resolved check_data->resolve Data Analysis OK sub_data1 Integration Parameters? check_data->sub_data1

Caption: Troubleshooting workflow for inconsistent this compound assay results.

InaperisoneSignalingPathway This compound This compound brainstem Brainstem This compound->brainstem gabab GABAB Receptors (Indirect Action) brainstem->gabab Acts on spinal_cord Spinal Cord gabab->spinal_cord Modulates primary_afferent Primary Afferent Neurons spinal_cord->primary_afferent neurotransmitter Reduced Neurotransmitter Release primary_afferent->neurotransmitter Leads to spinal_reflex Inhibition of Spinal Reflexes neurotransmitter->spinal_reflex muscle_relaxation Skeletal Muscle Relaxation spinal_reflex->muscle_relaxation

Caption: Hypothetical signaling pathway for this compound's muscle relaxant effect.

References

Technical Support Center: Inaperisone Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Inaperisone in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential off-target effects of this compound?

A1: While a comprehensive off-target profile for this compound is not extensively published, its structural similarity to other centrally acting muscle relaxants, such as Eperisone, suggests potential off-target activities. Based on studies of related compounds, researchers should be aware of two primary potential off-target pathways:

  • Voltage-Gated Calcium Channels (VGCCs): Eperisone and similar compounds have been shown to inhibit calcium currents.[1][2] This interaction could be a significant off-target effect in cellular models expressing various VGCC subtypes.

  • GABAB Receptors: Some evidence suggests that this compound may indirectly modulate GABAB receptor signaling in the brainstem. While direct binding has not been firmly established, this pathway should be considered a potential off-target concern.

It is also prudent to consider potential interactions with other receptors, ion channels, and kinases, as is common with many small molecule inhibitors.

Q2: How can I be sure that the phenotype I observe is due to the on-target action of this compound and not an off-target effect?

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies. Higher concentrations are more likely to engage lower-affinity off-target sites.

  • Employ Control Compounds: Include a structurally similar but pharmacologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself. If a validated inactive analog is not available, using a compound from a different chemical class that targets the same primary mechanism can provide supporting evidence.

  • Target Validation with Orthogonal Methods: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target of this compound. If the phenotype persists after target depletion, it is likely due to an off-target effect.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its intended target within the cell. A thermal shift indicates target engagement.[3][4][5][6]

Q3: What are the best practices for designing my experiments to proactively minimize off-target effects?

A3: Proactive experimental design is key to obtaining reliable data. Consider the following:

  • Cell Line Characterization: Ensure the cell lines used in your experiments express the intended target of this compound at relevant levels. Also, characterize the expression of potential off-target proteins, such as specific calcium channel subtypes or GABAB receptors, if these are a concern for your experimental system.

  • Time-Course Experiments: Observe the effects of this compound over various time points. On-target effects often have a more rapid and specific onset compared to off-target effects, which may appear at later time points due to downstream, indirect consequences.

  • Phenotypic Rescue: If this compound treatment leads to a specific phenotype, attempt to rescue this phenotype by overexpressing a modified, this compound-resistant version of the target protein.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent results between different cell lines. 1. Variable expression of the on-target protein. 2. Differential expression of off-target proteins (e.g., calcium channel subtypes).1. Quantify the expression level of the target protein in each cell line using methods like Western Blot or qPCR. 2. Profile the expression of key potential off-target proteins in your cell lines. 3. Consider using a cell line with a knockout of the intended target as a negative control.
High cellular toxicity observed at effective concentrations. 1. The on-target effect is inherently cytotoxic. 2. Cytotoxicity is due to an off-target effect.1. Perform a dose-response curve to determine the IC50 for the on-target effect and the CC50 for cytotoxicity. A narrow therapeutic window may indicate on-target toxicity. 2. Use siRNA knockdown of the intended target. If toxicity is rescued, it is likely on-target. If toxicity persists, it is likely off-target. 3. Test for markers of apoptosis or necrosis to understand the mechanism of cell death.
Observed phenotype does not match known pharmacology of the target. 1. Novel signaling pathway for the target in your specific cellular model. 2. The phenotype is dominated by an off-target effect.1. Validate target engagement using CETSA. 2. Perform siRNA knockdown of the target to see if the phenotype is replicated. 3. Use a structurally unrelated compound that targets the same protein to see if the phenotype is consistent. 4. Consider broad-spectrum screening for off-target interactions (e.g., kinase or receptor panels).

Experimental Protocols

Protocol 1: Target Validation using siRNA Knockdown

This protocol outlines the general steps for using siRNA to knock down the expression of the intended target of this compound to verify that the observed cellular phenotype is on-target.

  • siRNA Design and Synthesis:

    • Design at least two to three independent siRNAs targeting different sequences of the target mRNA to control for off-target effects of the siRNA itself.

    • Include a non-targeting (scrambled) siRNA as a negative control.

    • Synthesize or purchase validated siRNAs.

  • Cell Seeding:

    • Seed cells in a suitable plate format (e.g., 6-well or 12-well plates) at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.

    • Add the transfection complexes to the cells and incubate for 24-72 hours. The optimal time should be determined empirically.

  • Verification of Knockdown:

    • After the incubation period, harvest a subset of the cells to verify knockdown efficiency.

    • Assess mRNA levels using RT-qPCR and protein levels using Western Blot. A knockdown of >70% is generally considered effective.

  • Phenotypic Assay:

    • Treat the remaining transfected cells (target siRNA and scrambled control) with this compound at the desired concentration and for the appropriate duration.

    • Include a vehicle-treated control for both target siRNA and scrambled siRNA-transfected cells.

    • Perform the cellular assay to measure the phenotype of interest.

  • Data Analysis:

    • Compare the effect of this compound in cells treated with the target siRNA to those treated with the scrambled siRNA. If the effect of this compound is diminished or abolished in the knockdown cells, it suggests the phenotype is on-target.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to perform a CETSA experiment to confirm the direct binding of this compound to its target protein in intact cells.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat cells with this compound at a saturating concentration or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours at 37°C).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C in 2-3°C increments.

    • Heat the samples for 3-5 minutes at the designated temperatures in a thermal cycler, followed by a cooling step to 4°C.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer with mechanical disruption.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction using Western Blot or another sensitive protein detection method like ELISA or mass spectrometry.

  • Data Analysis:

    • Quantify the amount of soluble target protein at each temperature for both the this compound-treated and vehicle-treated samples.

    • Normalize the data to the amount of protein at the lowest temperature (no denaturation).

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, direct target engagement.

Visualizations

experimental_workflow cluster_experimental_design Experimental Design cluster_validation Target Validation cluster_analysis Data Analysis & Interpretation Dose-Response Dose-Response siRNA_Knockdown siRNA_Knockdown Dose-Response->siRNA_Knockdown Time-Course Time-Course Time-Course->siRNA_Knockdown Cell_Line_Selection Cell_Line_Selection CETSA CETSA Cell_Line_Selection->CETSA On-Target_Effect On-Target_Effect siRNA_Knockdown->On-Target_Effect Phenotype Reduced Off-Target_Effect Off-Target_Effect siRNA_Knockdown->Off-Target_Effect Phenotype Persists CETSA->On-Target_Effect Thermal Shift Observed CETSA->Off-Target_Effect No Thermal Shift Control_Compound Control_Compound Control_Compound->On-Target_Effect No Phenotype with Inactive Analog

Caption: A logical workflow for investigating and validating the on-target effects of this compound.

signaling_pathways cluster_this compound This compound cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound Primary_Target Primary Target (e.g., Spinal Reflex Pathway) This compound->Primary_Target Inhibition VGCC Voltage-Gated Calcium Channels This compound->VGCC Potential Inhibition GABAB GABAB Receptors (Indirect Modulation) This compound->GABAB Potential Modulation Muscle_Relaxation Muscle Relaxation Primary_Target->Muscle_Relaxation Altered_Ca_Signaling Altered Ca2+ Signaling VGCC->Altered_Ca_Signaling Altered_GABA_Signaling Altered GABAergic Signaling GABAB->Altered_GABA_Signaling

Caption: Potential on-target and off-target signaling pathways of this compound.

References

Technical Support Center: Addressing Inaperisone Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when using Inaperisone in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound, dissolved in DMSO, precipitating when I add it to my cell culture medium?

A1: This is a common issue for lipophilic compounds like this compound. The precipitation, often called "crashing out," occurs because this compound is significantly less soluble in the aqueous environment of your cell culture medium compared to the highly concentrated DMSO stock solution. When the DMSO is diluted in the medium, the this compound is no longer soluble and forms a precipitate.

Q2: What are the key factors that influence this compound's solubility in cell culture media?

A2: Several factors can contribute to this compound precipitation:

  • pH of the Media: this compound is likely a basic compound. Cell culture media is typically buffered to a pH of 7.2-7.4. At this physiological pH, the solubility of basic compounds can be significantly lower than in more acidic conditions.

  • Final Concentration: The final concentration of this compound in your experiment may exceed its maximum solubility in the cell culture medium.

  • Temperature: Temperature can affect the solubility of small molecules. Adding a concentrated stock solution to cold media can decrease solubility.[1]

  • Interactions with Media Components: Components in the media, such as salts and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility.

Q3: Can I filter out the precipitate and use the remaining media?

A3: It is not recommended to filter out the precipitate. The formation of a precipitate means the actual concentration of soluble this compound in your media is unknown and lower than your target concentration. Using the filtered media will lead to inaccurate and unreliable experimental results.

Q4: How can I increase the solubility of this compound in my cell culture experiments?

A4: Several strategies can be employed to improve the solubility of this compound. These include optimizing the solvent concentration, using pre-warmed media, and considering the use of solubilizing agents like cyclodextrins. Detailed protocols are provided in the troubleshooting section below.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe a precipitate immediately after adding the this compound stock solution to your cell culture medium, follow these troubleshooting steps.

Troubleshooting Workflow:

start Precipitation Observed check_conc Is Final Concentration Too High? start->check_conc check_dmso Is Final DMSO Concentration >0.5%? check_conc->check_dmso No solution_conc Lower Final Concentration check_conc->solution_conc Yes check_temp Is Media at 37°C? check_dmso->check_temp No solution_dmso Reduce DMSO Stock Conc. or Increase Final Volume check_dmso->solution_dmso Yes check_dilution Rapid Dilution? check_temp->check_dilution Yes solution_temp Pre-warm Media to 37°C check_temp->solution_temp No solution_dilution Use Serial Dilution check_dilution->solution_dilution Yes

Caption: Troubleshooting immediate precipitation of this compound.

Experimental Protocols:

  • Protocol 1: Determining Maximum Soluble Concentration

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

    • Create a series of dilutions of the this compound stock in your specific cell culture medium (pre-warmed to 37°C) to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Add the DMSO stock dropwise while gently vortexing the medium.

    • Visually inspect for precipitation immediately and after a short incubation at 37°C. The highest concentration that remains clear is your approximate maximum soluble concentration.

  • Protocol 2: Serial Dilution Method

    • Pre-warm your cell culture medium to 37°C.

    • Instead of adding the concentrated DMSO stock directly to the final volume of media, first perform an intermediate dilution in a smaller volume of warm media.

    • Add this intermediate dilution to the final volume of media to reach your target concentration. This gradual dilution can prevent the compound from "crashing out."

Quantitative Data Summary:

ParameterRecommendationRationale
Final DMSO Concentration < 0.5%, ideally < 0.1%High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.
Media Temperature 37°CAdding compounds to cold media can decrease their solubility.[1]
Issue 2: Delayed Precipitation After Incubation

If the media containing this compound appears clear initially but a precipitate forms after several hours or days in the incubator, consider the following.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
pH Shift The CO2 environment in an incubator can lower the pH of the medium over time, which can affect the solubility of pH-sensitive compounds like this compound.Use a medium with a robust buffering system (e.g., containing HEPES) to maintain a stable pH.
Interaction with Media Components This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes.Test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. If so, consider using a different basal media formulation.
Evaporation In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.

Signaling Pathway of pH-Dependent Solubility (Hypothesized for this compound):

Inaperisone_H This compound-H+ (Protonated) Equilibrium Equilibrium (pKa dependent) Inaperisone_H->Equilibrium Soluble Higher Aqueous Solubility Inaperisone_H->Soluble Favored at lower pH This compound This compound (Free Base) Insoluble Lower Aqueous Solubility (Precipitation Risk) This compound->Insoluble Favored at higher pH Equilibrium->this compound

Caption: pH influence on this compound solubility.

Advanced Troubleshooting: Use of Solubilizing Agents

For particularly challenging precipitation issues, the use of solubilizing agents can be explored.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent aqueous solubility.

    • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.

    • Experimental Protocol:

      • Prepare a stock solution of HP-β-CD in water (e.g., 20% w/v).

      • Prepare the this compound stock solution in DMSO.

      • In a sterile tube, first add the required volume of the HP-β-CD stock solution to your cell culture medium.

      • Then, slowly add the this compound DMSO stock to the medium containing HP-β-CD while vortexing.

      • It is crucial to determine the non-toxic concentration of HP-β-CD for your specific cell line by performing a dose-response experiment.

Data Summary for Eperisone Hydrochloride (as a proxy for this compound):

Solvent/BufferReported SolubilityImplication for this compound
WaterFreely SolubleThe hydrochloride salt form likely has good initial solubility.
MethanolFreely SolubleUseful for preparing high-concentration stock solutions, but not for direct cell application.
pH 6.8 Phosphate BufferSlightly Soluble[1]Suggests that solubility is significantly reduced at a pH close to that of cell culture media.[1]
0.1 N HClSoluble[1]Indicates higher solubility at acidic pH.[1]
0.1 N NaOHSlightly Soluble[1]Indicates lower solubility at basic pH.[1]

Disclaimer: The solubility data for Eperisone hydrochloride is provided as an estimate for the behavior of the structurally similar this compound. It is highly recommended to experimentally determine the solubility of this compound in your specific experimental system.

References

Technical Support Center: Optimization of Inaperisone Delivery for Central Nervous System Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Inaperisone delivery to the central nervous system (CNS). The following sections address common experimental challenges and provide detailed protocols and conceptual frameworks to guide your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the challenges and strategies for delivering this compound across the blood-brain barrier (BBB).

Q1: What are the primary obstacles to this compound penetrating the central nervous system?

A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective barrier formed by endothelial cells with tight junctions, which strictly regulates the passage of substances into the brain.[1][2] For a molecule like this compound, the main challenges are:

  • Low Passive Permeability: The BBB restricts the paracellular diffusion of molecules.[3] For a drug to cross via passive diffusion, it generally needs to be small (ideally MW ≤ 400 Da) and moderately lipophilic.[4]

  • Efflux Transporters: The endothelial cells of the BBB express active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump xenobiotics like this compound back into the bloodstream, preventing CNS accumulation.[5][6][7]

  • Plasma Protein Binding: A significant portion of the drug may bind to plasma proteins like albumin. Only the unbound fraction is available to cross the BBB.[8]

Q2: What are the main strategies to enhance this compound delivery to the CNS?

A2: Several strategies can be employed, broadly categorized as non-invasive and invasive techniques.[9][10]

  • Chemical Modification (Prodrugs): this compound can be chemically modified into a more lipophilic, inactive prodrug that crosses the BBB more readily. Once in the CNS, it is metabolically converted back to the active this compound.[11]

  • Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles like PLGA) can overcome the BBB.[9][12][13] These carriers can protect the drug from degradation, mask its properties from efflux pumps, and can be surface-modified with ligands to target specific receptors on the BBB for enhanced transport (receptor-mediated transcytosis).[9][14][15]

  • Inhibition of Efflux Pumps: Co-administration of this compound with an inhibitor of efflux pumps like P-glycoprotein can increase its brain concentration by preventing it from being removed from the endothelial cells of the BBB.[6][16]

  • Intranasal Delivery: This non-invasive route can bypass the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal neural pathways.[17][18][19] Formulations are often designed to be mucoadhesive to increase residence time in the nasal cavity.[19][20]

Q3: What are the ideal physicochemical properties for a CNS-penetrant drug?

A3: While not absolute, general guidelines for successful CNS drugs have been established to improve the likelihood of crossing the BBB via passive diffusion. These are often compared against established criteria like Lipinski's Rules.[4]

PropertyIdeal Range for CNS PenetrationRationale
Molecular Weight (MW) ≤ 400 DaSmaller molecules more easily diffuse across cell membranes.[4]
Lipophilicity (LogP) ≤ 5 (ideally 2-4)Must be lipid-soluble to cross the cell membrane, but excessive lipophilicity can lead to poor solubility and rapid metabolism.[3][4]
Hydrogen Bond Donors ≤ 3Fewer hydrogen bonds reduce polarity and improve membrane permeability.[4]
Hydrogen Bond Acceptors ≤ 7Fewer hydrogen bonds reduce polarity and improve membrane permeability.[4]
Polar Surface Area (PSA) < 70 ŲA lower PSA is correlated with higher permeability across the BBB.[7][21]
Efflux Pump Substrate No (or very poor)Drugs that are substrates for transporters like P-gp are actively removed from the CNS.[7]

Table 1: Ideal Physicochemical Properties for CNS Drug Candidates.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process of optimizing this compound delivery.

Guide 1: Formulation and Characterization Issues

Q: My this compound-loaded nanoparticles show low encapsulation efficiency. What can I do? A:

  • Check Drug-Polymer/Lipid Interaction: The physicochemical properties of both this compound and the carrier are critical. Consider modifying the polymer or lipid composition to improve affinity. For lipophilic drugs like this compound, using polymers like poly(lactic-co-glycolic acid) (PLGA) is common.[14][22]

  • Optimize the Formulation Method:

    • For Polymeric Nanoparticles (Emulsification-Solvent Evaporation): Adjust the polymer concentration, the organic solvent used, and the energy of the emulsification step (e.g., sonication power/time). A higher drug-to-polymer ratio can sometimes lead to lower efficiency; test different ratios.

    • For Liposomes: Modify the lipid composition (e.g., adding cholesterol to stabilize the bilayer) or the hydration buffer's pH to improve the trapping of this compound within the lipid bilayer.[23]

  • Alter the Drug's Physicochemical State: If solubility is an issue, consider using a different salt form of this compound or incorporating solubility enhancers in the formulation process.

Q: The particle size of my nanocarrier formulation is too large or inconsistent. How can I fix this? A:

  • Refine Homogenization/Sonication: Increase the power, duration, or number of cycles of the homogenization or sonication step. This provides more energy to break down particles into a smaller, more uniform size. Particle size below 100 nm is often preferred for extended circulation.[9]

  • Control Formulation Parameters:

    • Concentration: High concentrations of polymer or lipid can lead to aggregation and larger particle sizes. Try reducing the concentration.

    • Stabilizers: Ensure you are using an adequate concentration of a suitable stabilizer (e.g., Poloxamer, PVA for polymeric NPs; PEG for liposomes) to prevent particle aggregation.

  • Purification Method: Use appropriate purification techniques like ultracentrifugation or size exclusion chromatography to remove larger particles and aggregates, narrowing the size distribution.

Guide 2: In Vitro BBB Model Issues

Q: I am not seeing significant transport of my this compound formulation across my in vitro BBB cell monolayer. What is the issue? A:

  • Verify Monolayer Integrity: First, confirm the integrity of your cell monolayer. Measure the Transendothelial Electrical Resistance (TEER) to ensure tight junctions have formed properly. Low TEER values indicate a leaky barrier, which would not be a valid model.

  • Assess Efflux Pump Activity: Your formulation may be crossing the apical membrane but is being immediately pumped out by efflux transporters like P-gp on the same membrane.[6] To test this, co-administer your formulation with a known P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant increase in transport in the presence of the inhibitor confirms that efflux is a major barrier.[24]

  • Evaluate Formulation Stability: The nanocarrier may be unstable in the cell culture medium, leading to premature drug release on the apical side. Analyze the particle size and drug release profile of your formulation in the assay medium over the experiment's duration.

  • Consider Transport Mechanism: If you are testing a targeted formulation (e.g., with transferrin ligands), ensure the cells in your model express sufficient levels of the target receptor (e.g., transferrin receptor).[9]

Guide 3: In Vivo Experiment Issues

Q: The brain-to-plasma concentration ratio (Kp) of this compound is very low in my animal model studies. How do I troubleshoot this? A:

  • Characterize Systemic Pharmacokinetics: A low Kp value can result from rapid systemic clearance of the drug or formulation, meaning it doesn't have sufficient time to cross the BBB.[25] Analyze the plasma concentration-time profile to determine the circulation half-life. For nanoparticles, surface modification with polyethylene glycol (PEG) can help prolong circulation time.[26]

  • Investigate Efflux In Vivo: As with the in vitro model, active efflux is a major barrier in vivo.[5][6] Consider conducting studies in P-gp knockout mice or co-administering a P-gp inhibitor to determine the impact of efflux on brain penetration.[16] A significantly higher brain concentration under these conditions points to efflux as the primary problem.

  • Use Unbound Concentrations: Total brain and plasma concentrations can be misleading due to non-specific tissue and plasma protein binding. Measure the unbound drug concentrations in both compartments to calculate the unbound brain-to-plasma ratio (Kp,uu). Kp,uu is a more accurate measure of BBB transport.[27]

  • Verify Formulation Integrity In Vivo: The nanocarrier must remain intact in the bloodstream to be effective. Analyze blood samples to confirm that this compound is still encapsulated within the carrier at various time points post-injection. Premature release will expose the free drug to rapid clearance and efflux pumps.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments relevant to optimizing this compound's CNS delivery.

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

(Method: Emulsification-Solvent Evaporation)

  • Organic Phase Preparation: Dissolve 100 mg of poly(lactic-co-glycolic acid) (PLGA) and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing a stabilizer, such as 1% (w/v) polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath using a probe sonicator. Sonicate for 2-3 minutes at 60-70% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension at approximately 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice by resuspending in deionized water and repeating the centrifugation step. This removes excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles for storage.

Protocol 2: In Situ Brain Perfusion in Rats

(Method: To Measure Unidirectional BBB Transport)

  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic. Expose the common carotid artery (CCA) on one side.

  • Catheterization: Ligate the external carotid artery and pterygopalatine artery. Insert a catheter into the CCA directed towards the brain.

  • Perfusion Initiation: Begin perfusing the brain with a warm (37°C), oxygenated Krebs-Ringer bicarbonate buffer for 30-60 seconds to wash out the blood.

  • Drug Perfusion: Switch to a second perfusion buffer containing a known concentration of the this compound formulation and a radiolabeled vascular space marker (e.g., [¹⁴C]-sucrose). Perfuse for a short, defined period (e.g., 30-120 seconds) to measure initial unidirectional uptake.

  • Termination and Sample Collection: Decapitate the animal and immediately collect the brain. Dissect the perfused hemisphere and weigh it.

  • Analysis: Homogenize the brain tissue. Analyze aliquots of the homogenate and the perfusion buffer for this compound concentration (via LC-MS/MS) and the vascular marker (via scintillation counting).

  • Calculation: Calculate the brain uptake clearance (K_in) or the volume of distribution (V_d) after correcting for the amount of drug remaining in the brain's vascular space.[28]

Section 4: Visualizations (Diagrams)

The following diagrams illustrate key concepts and workflows in the optimization of this compound CNS delivery.

BBB_Challenges cluster_bbb Blood-Brain Barrier Blood This compound (Bound & Free) EC Endothelial Cell Blood->EC Passive Diffusion TJ Tight Junction Blood->TJ Blocked EC->Blood Efflux Pgp P-glycoprotein (Efflux Pump) Brain CNS Target EC->Brain Entry

Caption: Key obstacles for this compound at the Blood-Brain Barrier.

Experimental_Workflow A 1. This compound Formulation (e.g., Nanoparticle) B 2. Physicochemical Characterization (Size, Zeta, Encapsulation %) A->B C 3. In Vitro BBB Model (Permeability Assay) B->C D Sufficient Permeability? C->D E 4. In Vivo PK Study (Plasma Half-life) D->E Yes H Reformulate (e.g., change polymer, add targeting ligand) D->H No F 5. In Vivo Brain Uptake Study (Brain-to-Plasma Ratio) E->F G Goal Achieved? F->G G->H No I Proceed to Efficacy Studies G->I Yes H->A

Caption: Workflow for developing and testing a new CNS delivery system.

Troubleshooting_Flowchart Start Low Brain Uptake (Kp,uu) Observed Q1 Is plasma half-life (t1/2) very short? Start->Q1 A1 Improve circulation time (e.g., PEGylation) Q1->A1 Yes Q2 Is this compound a P-gp substrate? Q1->Q2 No End Re-evaluate In Vivo A1->End A2 Mask drug with nanocarrier OR Co-administer P-gp inhibitor Q2->A2 Yes Q3 Is formulation stable in plasma? Q2->Q3 No A2->End A3 Improve formulation stability (e.g., use different lipids/polymers) Q3->A3 No Q3->End Yes (Other Issues) A3->End

Caption: Decision tree for troubleshooting low in vivo brain uptake.

References

Overcoming limitations of Inaperisone in long-term in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering limitations with Inaperisone in long-term in vivo studies. The primary focus is on overcoming the challenge of low oral bioavailability to ensure sustained therapeutic exposure.

Frequently Asked Questions (FAQs)

Q1: We are observing a shorter-than-expected duration of muscle relaxation in our long-term oral gavage study with this compound. What could be the cause?

A1: This is a common issue likely stemming from this compound's pharmacokinetic profile. Its close analog, eperisone, exhibits a short elimination half-life of approximately 1.6-1.8 hours in humans and a similarly brief duration of action (1-2 hours) in rats following oral administration.[1][2][3] This is largely due to extensive first-pass metabolism, where a significant portion of the orally administered drug is metabolized in the intestine and liver before it can reach systemic circulation.[4][5] This results in low oral bioavailability and a short duration of effect, making it challenging to maintain therapeutic concentrations over a long period with standard oral formulations.

Q2: What is "first-pass metabolism" and how does it affect this compound?

A2: First-pass metabolism is a phenomenon where the concentration of a drug is greatly reduced before it reaches the systemic circulation. After oral administration, this compound is absorbed from the gut and enters the portal venous system, which transports it to the liver. In the liver and the gut wall, enzymes metabolize the drug. For compounds like this compound and its analogue Eperisone, this process is very efficient, meaning only a small fraction of the active drug reaches the rest of the body.[4][5] This leads to low oral bioavailability, requiring higher oral doses compared to intravenous administration to achieve the same therapeutic effect, and contributes to its short duration of action.

Q3: Can we simply increase the oral dose of this compound to compensate for low bioavailability?

A3: While increasing the dose may transiently increase plasma concentrations, it is not an ideal strategy for long-term studies. High doses can lead to saturation of metabolic enzymes, potentially causing non-linear pharmacokinetics and an increased risk of off-target effects or toxicity.[6] Furthermore, the short half-life means that even with a higher dose, the drug will be cleared rapidly, leading to significant fluctuations in plasma concentration between doses. A more effective approach is to use a formulation specifically designed for sustained release.

Q4: What are the potential side effects of long-term this compound administration that we should monitor for?

A4: While this compound is generally considered to have a good safety profile with minimal sedation compared to other muscle relaxants, long-term studies should monitor for potential side effects.[5] Based on its analogue eperisone, potential adverse effects can include weakness, dizziness, drowsiness, and gastrointestinal issues like nausea, vomiting, or abdominal pain.[1] It is also prudent to monitor liver function, as the liver is a primary site of metabolism.[6]

Troubleshooting Guide

Issue: Inconsistent or Low Efficacy in Long-Term Studies

Root Cause: Low and fluctuating plasma concentrations of this compound due to poor oral bioavailability and short half-life.

Solution: Formulation and Dosing Strategy Modification

The most effective solution is to employ a sustained-release formulation to maintain therapeutic drug levels for an extended period. This approach improves bioavailability by protecting the drug from rapid first-pass metabolism and provides a more stable plasma concentration profile.

Recommended Approaches:

  • Sustained-Release Matrix Tablets: This is a common and effective method to achieve prolonged drug release.

  • Transdermal Patches: For continuous, long-term administration, a transdermal patch can bypass first-pass metabolism altogether, offering a significant advantage.[2][3][5]

Data Presentation

Table 1: Pharmacokinetic Parameters of Eperisone (this compound Analogue)

ParameterSpeciesAdministration RouteValueReference
Elimination Half-life (t½) HumanOral1.6 - 1.8 hours[1]
Time to Peak Plasma Concentration (Tmax) HumanOral1.6 - 1.9 hours[1]
Apparent Clearance (CL/F) HumanOral39.24 x 10³ L/h[7][8]
Duration of Muscle Relaxant Effect RatOral1 - 2 hours[2][3]
Bioavailability (Intestinal) RatDuodenal Infusion8.79% - 17.6%

Note: This data is for Eperisone, a close structural and functional analogue of this compound, and is provided as a strong indicator of this compound's expected pharmacokinetic profile.

Experimental Protocols

Protocol 1: Preparation of a Sustained-Release this compound Matrix Tablet

This protocol is adapted from methodologies for formulating sustained-release tablets of Eperisone Hydrochloride.[7][9][10]

Objective: To prepare a sustained-release matrix tablet of this compound to prolong its therapeutic effect in long-term in vivo studies.

Materials:

  • This compound Hydrochloride

  • Compritol ATO 888 (Glyceryl behenate - matrix-forming agent)

  • Lactose (release liner)

  • Magnesium Stearate (lubricant)

  • Tablet press

  • Sieves (16# and 40# ASTM)

  • Mortar and pestle

  • Drying oven

Methodology:

  • Drug-Wax Mixture Preparation:

    • Weigh this compound Hydrochloride and Compritol ATO 888 in a 1:1 ratio.

    • Geometrically blend the two components in a mortar and pestle for 15 minutes to ensure a homogenous mixture.

  • Melt Granulation:

    • Gently heat the mixture until the Compritol ATO 888 melts, and continue to mix to form a doughy mass.

    • Pass the mass through a 16# sieve to form granules.

    • Dry the granules at 35-40°C for 15 minutes.

    • Pass the dried granules through a 40# sieve.

  • Addition of Release Liner and Lubricant:

    • Add lactose to the granules and mix. The amount of lactose can be adjusted to modulate the release rate.

    • Add magnesium stearate (as a lubricant) and mix for a final 5 minutes.

  • Tablet Compression:

    • Compress the final granulation mixture into tablets using a tablet press. The compression force should be optimized to achieve desired tablet hardness and release characteristics.

Protocol 2: In Vivo Evaluation of Sustained-Release this compound Tablets

This protocol provides a general framework for assessing the efficacy of the prepared sustained-release tablets in a rat model.

Objective: To evaluate the duration of muscle relaxant activity of a sustained-release this compound formulation in vivo.

Animal Model: Sprague Dawley rats (200–250 g).

Experimental Groups:

  • Control (vehicle)

  • This compound in standard formulation (oral gavage)

  • Sustained-release this compound tablet (oral gavage)

Methodology:

  • Baseline Measurement:

    • Measure the baseline muscle tone and grip strength of all animals before drug administration.

  • Drug Administration:

    • Administer the respective formulations to each group via oral gavage. For the tablet, it can be administered using a pill gun or crushed and suspended in a vehicle.

  • Post-Dosing Measurements:

    • At regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) post-administration, assess muscle relaxation using methods such as:

      • Grip Strength Test: Measures the amount of force an animal can exert with its limbs.

      • Rotarod Test: Assesses motor coordination and balance.

      • Inclined Plane Test: Measures the ability of the animal to maintain its position on a sloped surface.

  • Data Analysis:

    • Compare the changes in muscle relaxation parameters from baseline across the different groups and time points to determine the onset and duration of action for each formulation.

Mandatory Visualizations

This compound's Proposed Signaling Pathway

This compound is believed to exert its muscle relaxant effects through its action on the central nervous system, where it indirectly interacts with GABA-B receptors. The activation of these receptors leads to a cascade of intracellular events that ultimately result in neuronal inhibition and muscle relaxation.[1][6][11]

Inaperisone_Signaling_Pathway This compound This compound GABAB_R GABA-B Receptor (G-protein coupled) This compound->GABAB_R Indirectly activates G_protein Gi/o Protein GABAB_R->G_protein Activates G_alpha Gαi/o subunit G_protein->G_alpha Dissociates to G_beta_gamma Gβγ subunit G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca2+ channels G_beta_gamma->Ca_channel Inhibits K_channel GIRK K+ channels G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_influx ↓ Ca2+ influx Ca_channel->Ca_influx K_efflux ↑ K+ efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter release Ca_influx->Neurotransmitter_release Neuronal_excitability ↓ Postsynaptic potentials K_efflux->Neuronal_excitability Muscle_Relaxation Muscle Relaxation Neurotransmitter_release->Muscle_Relaxation Neuronal_excitability->Muscle_Relaxation

Caption: Proposed signaling pathway of this compound via GABA-B receptor activation.

Experimental Workflow for Overcoming this compound Limitations

This workflow outlines the logical steps for addressing the challenges of using this compound in long-term in vivo studies.

Experimental_Workflow Problem Problem: Short duration of action of this compound in long-term in vivo studies Hypothesis Hypothesis: Low oral bioavailability due to extensive first-pass metabolism Problem->Hypothesis Strategy Strategy: Develop a sustained-release formulation Hypothesis->Strategy Formulation Formulation Development: Prepare sustained-release matrix tablets (e.g., using Compritol ATO 888) Strategy->Formulation InVitro In Vitro Characterization: Dissolution testing to confirm extended-release profile Formulation->InVitro InVivo In Vivo Evaluation: Assess duration of muscle relaxant effect in an animal model (e.g., rats) InVitro->InVivo Outcome Desired Outcome: Sustained therapeutic plasma concentrations and prolonged muscle relaxation InVivo->Outcome

Caption: Workflow for addressing this compound's limitations in long-term studies.

References

Validation & Comparative

Inaperisone vs. Eperisone: A Comparative Analysis of Muscle Relaxant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Inaperisone and Eperisone, two centrally acting skeletal muscle relaxants. The focus is on their respective mechanisms of action and effects on muscle relaxation, supported by available experimental data.

Executive Summary

This compound and Eperisone are structurally related centrally acting muscle relaxants. Preclinical evidence suggests that both compounds exert their muscle relaxant effects primarily through the depression of spinal reflexes. Their mechanism of action is believed to involve the blockade of voltage-gated sodium and calcium channels, which leads to a reduction in neuronal excitability and inhibition of neurotransmitter release. While direct comparative clinical trials are limited, preclinical data indicates similar mechanisms of action on spinal pathways. Eperisone has been more extensively studied in clinical settings, demonstrating efficacy in treating conditions associated with muscle spasm and spasticity.

Mechanism of Action: A Shared Pathway

Both this compound and Eperisone, as tolperisone-type drugs, are understood to primarily act at the level of the spinal cord to produce muscle relaxation. Their principal mechanism involves the suppression of spinal reflexes.[1]

Key Mechanistic Features:

  • Inhibition of Spinal Reflexes: Both drugs dose-dependently depress ventral root potentials in isolated rat spinal cord preparations, indicating a direct inhibitory effect on spinal reflex pathways.[1][2]

  • Blockade of Voltage-Gated Ion Channels: The underlying mechanism for spinal reflex depression is attributed to the blockade of voltage-gated sodium and calcium channels.[1] This action likely occurs at the presynaptic terminals of primary afferent fibers, leading to a reduction in the release of excitatory neurotransmitters.[1]

  • Effect on Muscle Spindles: Eperisone has been shown to decrease the sensitivity of muscle spindles by inhibiting the spontaneous discharge of γ-motor neurons.[3] This contributes to the reduction of muscle tone.

  • Vasodilatory Effects: Eperisone also exhibits vasodilatory action by antagonizing calcium influx in vascular smooth muscles, which can improve blood circulation in tense muscles.[3][4][5]

The following diagram illustrates the proposed signaling pathway for the muscle relaxant effects of this compound and Eperisone.

cluster_Neuron Presynaptic Neuron cluster_Drugs This compound & Eperisone cluster_SpinalCord Spinal Cord cluster_Muscle Skeletal Muscle VGSC Voltage-Gated Sodium Channels NT_release Neurotransmitter Release VGSC->NT_release Activation VGCC Voltage-Gated Calcium Channels VGCC->NT_release Activation SpinalReflex Spinal Reflex Depression NT_release->SpinalReflex Excitation This compound This compound This compound->VGSC Blockade This compound->VGCC Blockade Eperisone Eperisone Eperisone->VGSC Blockade Eperisone->VGCC Blockade MuscleRelaxation Muscle Relaxation SpinalReflex->MuscleRelaxation Inhibition of Contraction

Caption: Proposed mechanism of action for this compound and Eperisone.

Comparative Preclinical Data

A key preclinical study provides a direct comparison of the effects of this compound and Eperisone on spinal reflexes in an isolated hemisected spinal cord preparation from 6-day-old rats.[1]

DrugConcentration Range (µM)Effect on Ventral Root Potential
This compound 25-200Dose-dependent depression
Eperisone 25-200Dose-dependent depression

Data summarized from Kocsis et al. (2005).[1]

This study demonstrates that both this compound and Eperisone have a comparable dose-dependent inhibitory effect on spinal reflex activity in this preclinical model.

Experimental Protocols

Isolated Hemisected Rat Spinal Cord Preparation

The following is a summary of the experimental protocol used to assess the effects of this compound and Eperisone on spinal reflexes, as described by Kocsis et al. (2005).[1]

cluster_Preparation Spinal Cord Preparation cluster_Experiment Experimental Procedure start 6-day-old Wistar rats dissection Spinal cord dissection start->dissection hemisection Hemisection of the lumbar spinal cord dissection->hemisection mounting Mounting in a recording chamber hemisection->mounting perfusion Perfusion with artificial cerebrospinal fluid mounting->perfusion stimulation Stimulation of dorsal root (L4 or L5) perfusion->stimulation recording Recording of ventral root potential (VRP) stimulation->recording data_analysis Analysis of VRP amplitude and latency recording->data_analysis drug_application Application of This compound or Eperisone drug_application->recording

Caption: Experimental workflow for isolated spinal cord preparation.

Methodology:

  • Animal Model: The experiments were conducted on 6-day-old Wistar rats.

  • Spinal Cord Preparation: The spinal cord was isolated and hemisected at the lumbar level.

  • Recording: The hemisected spinal cord was placed in a recording chamber and perfused with artificial cerebrospinal fluid.

  • Stimulation and Recording: A dorsal root (L4 or L5) was stimulated, and the resulting ventral root potential (VRP) was recorded from the corresponding ventral root.

  • Drug Application: this compound and Eperisone were applied to the perfusion solution at concentrations ranging from 25 to 200 µM.

  • Data Analysis: The effects of the drugs on the amplitude and latency of the VRP were measured and analyzed.

Clinical Efficacy of Eperisone

StudyDesignPatient PopulationTreatmentKey Findings
Bresolin et al.[6]Randomized, placebo-controlled, double-blind, three-way cross-over18 patients with spastic palsyEperisone 150 mg/day, Eperisone 300 mg/day, or placebo for 14 daysEperisone 300 mg/day significantly reduced the intensity of spasticity (p=0.004) and improved walking capability (p<0.05) compared to placebo.
Unnamed Study[7]Prospective, randomized, double-blind, placebo-controlled, multicentric225 patients with acute musculoskeletal spasm with low back painEperisone 150 mg/day or placebo for 14 daysEperisone showed a significantly greater improvement in finger-to-floor distance (p<0.001) compared to placebo.
Pinzon et al. (2020)[8]Open-label, prospective100 subjects with acute non-specific back pain with muscle spasmEperisone 50 mg tid + ibuprofen 400 mg bid vs. ibuprofen 400 mg bid alone for 4 weeksThe combination therapy resulted in a greater reduction in pain scores and improved mobility compared to ibuprofen alone.

Conclusion

This compound and Eperisone are centrally acting muscle relaxants that share a common mechanism of action involving the depression of spinal reflexes through the blockade of voltage-gated sodium and calcium channels. Preclinical data suggests they have comparable activity in inhibiting spinal reflex pathways. Eperisone has been more extensively evaluated in clinical settings and has demonstrated efficacy and good tolerability in the treatment of muscle spasm and spasticity. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound versus Eperisone in relevant patient populations.

References

Preclinical Efficacy Showdown: Inaperisone vs. Tolperisone in Muscle Relaxation and Pain Relief

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data reveals comparable mechanisms of action for the centrally acting muscle relaxants, Inaperisone and Tolperisone, with subtle differences in their inhibitory effects on spinal reflexes. While both drugs demonstrate potential for muscle relaxation and analgesia, a comprehensive head-to-head comparison in functional in vivo models remains to be fully elucidated.

This guide offers a comparative analysis of this compound and Tolperisone, two structurally related muscle relaxants, based on available preclinical data. The primary focus is on their efficacy in models of muscle relaxation, motor coordination, and nociception. This objective comparison is intended for researchers, scientists, and drug development professionals to inform further investigation and potential therapeutic applications.

Mechanism of Action: A Shared Path of Neuronal Inhibition

Both this compound and Tolperisone exert their effects by acting on the central nervous system to reduce muscle tone.[1][2] Their primary mechanism involves the blockade of voltage-gated sodium and calcium channels.[2][3] This action inhibits the release of excitatory neurotransmitters in the spinal cord, thereby suppressing polysynaptic and monosynaptic reflexes that contribute to muscle spasticity.[3]

The following diagram illustrates the generalized signaling pathway for both this compound and Tolperisone at the spinal cord level.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Na_channel Voltage-gated Na+ Channel AP->Na_channel Opens Ca_channel Voltage-gated Ca2+ Channel Na_channel->Ca_channel Depolarizes membrane Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers Release Glutamate Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Activates Muscle_Contraction Muscle Contraction EPSP->Muscle_Contraction Leads to This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks Tolperisone Tolperisone Tolperisone->Na_channel Blocks Tolperisone->Ca_channel Blocks

Figure 1: Mechanism of action of this compound and Tolperisone.

In Vitro Efficacy: Inhibition of Spinal Reflexes

A key preclinical study directly compared the effects of this compound and Tolperisone on spinal reflex activity in an isolated rat spinal cord preparation. Both compounds demonstrated a concentration-dependent depression of the ventral root potential (VRP), a measure of the overall excitability of motoneurons.

CompoundConcentration (µM) for ~50% Depression of VRP
This compound 100
Tolperisone 200

Table 1: Comparative in vitro efficacy of this compound and Tolperisone on the depression of ventral root potential (VRP) in isolated rat spinal cord. Data extrapolated from Kocsis et al., 2005.[2]

These in vitro findings suggest that this compound may be more potent than Tolperisone in directly suppressing spinal reflex activity.

In Vivo Efficacy: Assessing Functional Outcomes

While direct head-to-head in vivo comparative studies are limited, the following sections outline the standard preclinical models used to assess the efficacy of muscle relaxants and anti-nociceptive agents.

Muscle Relaxation and Motor Coordination

The Rotarod Test is a standard behavioral assay to evaluate motor coordination and balance in rodents. A shorter latency to fall from the rotating rod indicates impaired motor coordination, which can be indicative of a muscle relaxant effect.

The Grip Strength Test measures the peak force an animal can exert with its limbs. A reduction in grip strength is a direct indicator of muscle weakness, a potential effect of muscle relaxant drugs.

G cluster_workflow In Vivo Muscle Relaxation & Motor Coordination Workflow Animal Rodent Model (Mouse/Rat) Drug_Admin Drug Administration (this compound, Tolperisone, or Vehicle) Animal->Drug_Admin Rotarod Rotarod Test Drug_Admin->Rotarod Grip_Strength Grip Strength Test Drug_Admin->Grip_Strength Data_Analysis Data Analysis (Latency to Fall, Force) Rotarod->Data_Analysis Grip_Strength->Data_Analysis G cluster_workflow In Vivo Anti-Nociception Workflow Animal Rodent Model (Mouse/Rat) Drug_Admin Drug Administration (this compound, Tolperisone, or Vehicle) Animal->Drug_Admin Hot_Plate Hot Plate Test Drug_Admin->Hot_Plate Tail_Flick Tail Flick Test Drug_Admin->Tail_Flick Data_Analysis Data Analysis (Reaction Latency) Hot_Plate->Data_Analysis Tail_Flick->Data_Analysis

References

A Comparative Analysis of Inaperisone and Other Centrally Acting Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of centrally acting muscle relaxants, inaperisone represents a noteworthy agent, chemically and mechanistically related to compounds like eperisone and tolperisone. This guide provides a detailed comparison of this compound with other prominent centrally acting muscle relaxants, focusing on their mechanisms of action, efficacy, safety profiles, and pharmacokinetic properties. The information is tailored for researchers, scientists, and drug development professionals, with an emphasis on experimental data and methodologies.

Mechanism of Action: A Comparative Overview

Centrally acting muscle relaxants achieve their effects through diverse pathways within the central nervous system (CNS). This compound and its analogues, eperisone and tolperisone, primarily act by blocking voltage-gated sodium and calcium channels.[1][2] This action stabilizes neuronal membranes, reduces neuronal excitability, and inhibits mono- and polysynaptic reflexes in the spinal cord, ultimately leading to muscle relaxation.[2][3][4] This mechanism contrasts with that of other muscle relaxants like baclofen, which is a GABA-B receptor agonist.[5][6] Baclofen mimics the action of the inhibitory neurotransmitter GABA, leading to hyperpolarization of neuronal membranes and reduced release of excitatory neurotransmitters.[6][7]

Below is a diagram illustrating the distinct primary signaling pathways for these two classes of muscle relaxants.

Muscle_Relaxant_Mechanisms cluster_0 This compound / Tolperisone / Eperisone Pathway cluster_1 Baclofen Pathway drug_I This compound / Tolperisone / Eperisone vgsc Voltage-Gated Na+ Channels drug_I->vgsc Blocks vgcc Voltage-Gated Ca2+ Channels drug_I->vgcc Blocks inhibition_I Inhibition of Action Potential vgsc->inhibition_I release_I Reduced Excitatory Neurotransmitter Release vgcc->release_I relaxation_I Muscle Relaxation inhibition_I->relaxation_I release_I->relaxation_I drug_B Baclofen gabab GABA-B Receptor drug_B->gabab Agonist k_channel K+ Channel Activation gabab->k_channel ca_channel Ca2+ Channel Inhibition gabab->ca_channel hyperpolarization Hyperpolarization k_channel->hyperpolarization release_B Reduced Excitatory Neurotransmitter Release ca_channel->release_B relaxation_B Muscle Relaxation hyperpolarization->relaxation_B release_B->relaxation_B

Figure 1: Signaling Pathways of Different Muscle Relaxants

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs influence their dosing and clinical application. Eperisone and tolperisone are characterized by rapid absorption and elimination.[3][8] this compound is also expected to have similar characteristics due to its structural similarity.

ParameterThis compoundEperisoneTolperisoneBaclofen
Time to Peak (Tmax) N/A1.6 - 1.9 hours[8][9]0.5 - 1.5 hours[1][3]~1 hour
Elimination Half-life N/A1.6 - 3.81 hours[9][10]1.5 - 2.5 hours[3]3 - 4 hours
Bioavailability N/AHigh variability[10]~17% (increases with food)[3]Well absorbed
Metabolism Hepatic (expected)Extensive first-pass metabolism in the liver[4]Liver (CYP2D6, 2C19, 2B6, 1A2)[3]Minimal hepatic metabolism
Excretion Renal (expected)Primarily via kidneys[4]Urine (>98%)[3]Primarily unchanged in urine

Efficacy and Safety: A Comparative Summary

Direct comparative clinical trials between this compound and other muscle relaxants are limited. However, studies on its analogues, particularly eperisone and tolperisone, provide valuable insights. These agents have demonstrated efficacy in treating muscle spasms associated with conditions like low back pain and neurological disorders, with a notable advantage of a lower incidence of sedative side effects compared to other centrally acting muscle relaxants.[2][11][12]

DrugEfficacy HighlightsCommon Adverse EventsSedative Potential
This compound Attenuates spinal reflex potentials in preclinical models.[13]N/AExpected to be low
Eperisone Effective in acute low back pain, comparable to tizanidine and thiocolchicoside.[14][15][16]GI disturbances (nausea, stomach discomfort), weakness, dizziness, drowsiness.[9][17]Low[11][12]
Tolperisone Reduces spasticity in stroke patients; effective for low back pain.[2]Dizziness, somnolence, attention disturbance, muscular weakness.[3]Low[2][13]
Baclofen Effective for spasticity from multiple sclerosis and spinal cord injuries.[5][7]Drowsiness, dizziness, weakness, fatigue.[18]High[19]

Experimental Protocols

The evaluation of centrally acting muscle relaxants involves a range of preclinical and clinical methodologies to establish their efficacy and safety.

Preclinical Evaluation: Spinal Reflex Studies

A common preclinical method to assess the mechanism of action of drugs like this compound and its analogues is the in vivo spinal reflex study in animal models.

  • Objective: To determine the effect of the drug on mono- and polysynaptic reflex potentials.

  • Model: Decerebrated, laminectomized rats.[2]

  • Procedure:

    • The animal is anesthetized and decerebrated to eliminate supraspinal influences.

    • The spinal cord is exposed via laminectomy.

    • Stimulating electrodes are placed on dorsal roots, and recording electrodes are placed on the corresponding ventral roots.

    • Dorsal roots are stimulated to evoke ventral root potentials (VRPs), which include monosynaptic, disynaptic, and polysynaptic components.

    • The test compound (e.g., this compound, tolperisone) is administered intravenously.

    • Changes in the amplitude of the different VRP components are measured to quantify the inhibitory effect of the drug on spinal reflexes.[2][13]

Experimental_Workflow cluster_workflow Preclinical Spinal Reflex Protocol start Start: Decerebrated Rat Model laminectomy Spinal Cord Exposure (Laminectomy) start->laminectomy electrodes Electrode Placement (Dorsal & Ventral Roots) laminectomy->electrodes stimulate Dorsal Root Stimulation electrodes->stimulate record_baseline Record Baseline Ventral Root Potentials (VRPs) stimulate->record_baseline administer Administer Test Compound (e.g., this compound) record_baseline->administer record_post Record Post-Dose VRPs administer->record_post analyze Analyze VRP Amplitude Changes record_post->analyze end End: Determine Inhibitory Effect analyze->end

References

A Comparative Guide to Analytical Methods for Inaperisone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two distinct analytical methods for the quantification of Inaperisone, a muscle relaxant. The comparison is based on published experimental data, offering an objective overview of their performance.

Method 1: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

This method, developed for the simultaneous determination of Eperisone hydrochloride (a close structural analog of this compound) and Diclofenac sodium, demonstrates a high degree of precision and accuracy suitable for routine quality control analysis.[1][2]

Experimental Protocol
  • Instrumentation: A High-Performance Liquid Chromatograph with a UV-Vis detector is utilized.

  • Column: A C18 column (e.g., 4.6 x 250mm, 5µm particle size) is typically used for separation.[1]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with pH adjusted with OPA) is used in an isocratic elution mode.[1] For example, a ratio of 90:10 v/v (acetonitrile:water) has been reported.[1]

  • Flow Rate: A constant flow rate, for instance, 0.9 ml/min, is maintained.[1]

  • Detection: The UV detector is set to a specific wavelength, such as 276 nm, for the quantification of the analyte.[1]

  • Sample Preparation: A known weight of the sample is dissolved in a suitable diluent, followed by further dilution to achieve a concentration within the linear range of the method.

Method 2: Thin-Layer Chromatography (TLC) – Densitometry

This method provides a simpler and more cost-effective alternative to HPLC for the quantification of Eperisone hydrochloride in pharmaceutical dosage forms.[3]

Experimental Protocol
  • Instrumentation: A TLC scanner (densitometer) is the key instrument for quantification.

  • Stationary Phase: Pre-coated TLC plates with Silica Gel 60 F254 are used.[3]

  • Mobile Phase: A mixture of methanol and ammonium hydroxide (e.g., 100:1 v/v) serves as the mobile phase.[3]

  • Sample Application: A specific volume of the standard and sample solutions is applied to the TLC plate.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, the plate is dried, and the spots are scanned at a specific wavelength, for instance, 267 nm.[3] The peak area is then used for quantification.

Quantitative Performance Comparison

The following table summarizes the validation parameters for the two analytical methods, providing a clear comparison of their performance characteristics.

Validation ParameterRP-HPLC Method (for Eperisone)TLC-Densitometry Method (for Eperisone)
Linearity Range 100–500 µg/ml[1]50–500 mg L⁻¹[3]
Correlation Coefficient (r) Not explicitly stated, but linearity was established[1]0.99404[3]
Accuracy (% Recovery) %RSD < 0.59[1]99.3 % ± 0.9 %[3]
Precision (% RSD) Intra-day and Inter-day precision determined[1]0.8 %[3]
Limit of Detection (LOD) Determined[1]40.545 mg L⁻¹[3]
Limit of Quantification (LOQ) Determined[1]121.637 mg L⁻¹[3]

Workflow for Analytical Method Validation

The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The general workflow involves several key steps, as illustrated in the diagram below.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_2 Application MD Method Development MO Method Optimization MD->MO Specificity Specificity/ Selectivity MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: General workflow for the validation of an analytical method.

Conclusion

Both the RP-HPLC and TLC-Densitometry methods offer viable options for the quantification of this compound (as inferred from its analogue Eperisone). The choice of method will depend on the specific requirements of the analysis. RP-HPLC provides high precision and is well-suited for the simultaneous analysis of multiple components.[1][2] On the other hand, TLC-Densitometry presents a simpler and more economical alternative, which can be advantageous for routine analysis where high throughput is not a primary concern.[3] A direct cross-validation study, where the same set of samples is analyzed by both methods, would be beneficial for a more definitive comparison of their performance in quantifying this compound.

References

Inaperisone: A Preclinical Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inaperisone is a centrally acting muscle relaxant that has been investigated for its potential therapeutic effects in conditions associated with muscle spasticity. This guide provides a comparative analysis of this compound versus placebo in preclinical animal models, summarizing key experimental data and elucidating its proposed mechanisms of action. Due to the limited availability of direct placebo-controlled studies on the muscle relaxant effects of this compound in whole animal models, this guide incorporates data from in vitro studies and research on its effects on other physiological systems. To provide a broader context, relevant data from studies on structurally similar compounds, such as eperisone and tolperisone, are also discussed.

Data Summary

The following tables summarize the quantitative data from preclinical studies involving this compound.

Table 1: this compound Administration and Effects in Animal Models
Animal ModelDrug/CompoundDosageRoute of AdministrationKey FindingsCitation
Anesthetized RatsThis compound4 mg/kgIntravenous (i.v.)Abolished rhythmic bladder contractions.[1]
Decerebrated RatsThis compound4 mg/kgIntravenous (i.v.)Abolished rhythmic bladder contractions.[1]
Anesthetized RatsThis compound10 µgIntracerebroventricular (i.c.v.)Abolished rhythmic bladder contractions.[1]
Anesthetized RatsThis compound100 µgIntrathecalAbolished rhythmic bladder contractions.[1]
Isolated Hemisected Spinal Cord (6-day-old rats)This compound25-200 µMIn vitroDose-dependently depressed the ventral root potential.

Experimental Protocols

In Vivo Study: Effect on Micturition Reflex in Anesthetized Rats[1]
  • Animal Model: Male Wistar rats.

  • Anesthesia: Urethane.

  • Procedure:

    • A balloon was inserted into the bladder to induce rhythmic bladder contractions.

    • This compound was administered intravenously (i.v.), intracerebroventricularly (i.c.v.), or intrathecally.

    • Bladder contractions and efferent discharge from the pelvic nerve were monitored.

  • Control Group: While not explicitly a placebo-controlled study for muscle relaxation, the baseline bladder activity before drug administration serves as a control. The study also used antagonists (naloxone, bicuculline, phaclofen) to investigate the mechanism of action.

In Vitro Study: Effect on Spinal Reflexes
  • Preparation: Isolated hemisected spinal cord from 6-day-old Wistar rats.

  • Procedure:

    • The spinal cord preparation was superfused with artificial cerebrospinal fluid.

    • Ventral root potentials were evoked by stimulation of the dorsal root.

    • This compound was added to the superfusion fluid at concentrations ranging from 25 to 200 µM.

  • Outcome Measure: The amplitude of the ventral root potential was measured to assess the effect of this compound on spinal reflex pathways.

Mechanism of Action

The available preclinical data suggest that this compound exerts its effects through multiple mechanisms:

  • Indirect Action on GABA-B Receptors: A study on the micturition reflex in rats indicated that the inhibitory effects of this compound were diminished by the GABA-B antagonist phaclofen.[1] This suggests that this compound may act indirectly on GABA-B receptors in the brainstem to produce its inhibitory effects.[1] However, this compound itself showed very weak binding to GABA-B receptors in rat brain synaptosomal membranes.[1]

  • Blockade of Voltage-Gated Sodium and Calcium Channels: As a tolperisone-type drug, this compound has been shown to depress the ventral root potential in the isolated rat spinal cord. This class of drugs is believed to exert its spinal reflex inhibitory action primarily through the presynaptic inhibition of neurotransmitter release from primary afferent endings. This is achieved by a combined action on voltage-gated sodium and calcium channels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's effect on the micturition reflex and a typical experimental workflow for assessing spinal reflexes in vitro.

G cluster_brainstem Brainstem This compound This compound Indirect_Action Indirect Action This compound->Indirect_Action GABAB_R GABAB Receptors Indirect_Action->GABAB_R Inhibition Inhibition of Micturition Reflex GABAB_R->Inhibition Phaclofen Phaclofen (GABAB Antagonist) Phaclofen->GABAB_R Blocks

Caption: Proposed mechanism of this compound on the micturition reflex.

G cluster_workflow In Vitro Spinal Reflex Workflow A Isolate Spinal Cord from Neonatal Rat B Superfuse with Artificial CSF A->B C Stimulate Dorsal Root B->C D Record Ventral Root Potential C->D E Add this compound to Superfusate D->E F Measure Change in Ventral Root Potential E->F

Caption: Experimental workflow for in vitro spinal reflex assessment.

Conclusion

The available preclinical evidence suggests that this compound possesses inhibitory effects on neuronal pathways, as demonstrated by its actions on the micturition reflex and spinal reflexes. Its mechanisms of action appear to involve an indirect influence on GABA-B receptors and a more direct blockade of voltage-gated sodium and calcium channels, a characteristic shared with other tolperisone-type muscle relaxants.

However, there is a notable absence of direct, placebo-controlled in vivo studies specifically designed to evaluate the skeletal muscle relaxant properties of this compound in established animal models of muscle spasticity. Future research should aim to fill this gap to provide a more comprehensive understanding of this compound's therapeutic potential as a muscle relaxant. Such studies would be crucial for establishing a clear dose-response relationship and for directly comparing its efficacy against a placebo in a whole-animal setting.

References

A Comparative Analysis of Inaperisone and Baclofen in Preclinical Models of Spasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of inaperisone and the established anti-spasticity agent, baclofen, based on available data from preclinical spasticity models. This report synthesizes data on their distinct mechanisms of action, efficacy in animal models, and the experimental protocols used for their evaluation.

Mechanisms of Action: A Tale of Two Pathways

This compound and baclofen achieve muscle relaxation through fundamentally different molecular mechanisms. Baclofen is a selective agonist of the GABA-B receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1] In contrast, this compound and its analogs, such as eperisone and tolperisone, function by blocking voltage-gated sodium and calcium channels.[2]

This compound's Mechanism:

This compound's primary mechanism involves the inhibition of voltage-gated sodium and calcium channels within the spinal cord and brainstem.[2] This action stabilizes neuronal membranes, reduces neuronal excitability, and subsequently dampens the polysynaptic reflexes responsible for muscle spasticity.[2] Furthermore, this compound has been shown to have a vasodilatory effect, increasing blood flow to musculature, which may contribute to its therapeutic effect by alleviating ischemia in contracted muscles.[3]

Baclofen's Mechanism:

As a GABA-B receptor agonist, baclofen mimics the action of the inhibitory neurotransmitter GABA.[1] This activation leads to a cascade of intracellular events that ultimately inhibit the release of excitatory neurotransmitters.[1] By hyperpolarizing motor neurons, baclofen effectively reduces the hyperexcitability characteristic of spasticity.[4]

Signaling Pathway Diagrams

The distinct signaling pathways of this compound and baclofen are illustrated below.

inaperisone_pathway This compound This compound vgsc Voltage-Gated Sodium Channels This compound->vgsc Blocks vgcc Voltage-Gated Calcium Channels This compound->vgcc Blocks vasodilation Vasodilation & Increased Blood Flow This compound->vasodilation neuron_membrane Neuronal Membrane Stabilization spinal_reflex Inhibition of Spinal Reflexes neuron_membrane->spinal_reflex muscle_relaxation Muscle Relaxation spinal_reflex->muscle_relaxation baclofen_pathway baclofen Baclofen gabab_receptor GABA-B Receptor baclofen->gabab_receptor Activates g_protein G-protein Activation gabab_receptor->g_protein k_channel K+ Channel Opening g_protein->k_channel ca_channel Ca2+ Channel Inhibition g_protein->ca_channel hyperpolarization Neuronal Hyperpolarization k_channel->hyperpolarization neurotransmitter_release Reduced Excitatory Neurotransmitter Release ca_channel->neurotransmitter_release muscle_relaxation Muscle Relaxation hyperpolarization->muscle_relaxation neurotransmitter_release->muscle_relaxation sci_workflow animal_prep Animal Preparation (Anesthesia, Surgical Prep) laminectomy Laminectomy (e.g., at T9-T10 level) animal_prep->laminectomy sci Spinal Cord Injury (e.g., transection, contusion) laminectomy->sci post_op Post-operative Care (Analgesia, Bladder Expression) sci->post_op spasticity_dev Development of Spasticity (Weeks to Months) post_op->spasticity_dev assessment Behavioral and Electrophysiological Assessment spasticity_dev->assessment

References

Head-to-Head Comparison of Inaperisone and Tizanidine: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the in vivo performance of two centrally acting skeletal muscle relaxants: Inaperisone and Tizanidine. While direct head-to-head in vivo studies are not available in the current literature, this guide synthesizes available data, including that of Eperisone, a close structural and functional analog of this compound, to offer a comparative analysis for research and development purposes.

Mechanism of Action: Distinct Pathways to Muscle Relaxation

This compound and Tizanidine achieve muscle relaxation through fundamentally different molecular mechanisms. Tizanidine acts as an agonist at α2-adrenergic receptors, while this compound and its analogs function by blocking voltage-gated ion channels.

This compound: Blockade of Voltage-Gated Sodium and Calcium Channels

This compound belongs to the tolperisone-type class of muscle relaxants.[1][2] Its primary mechanism involves the inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels on primary afferent nerve endings.[1][2][3] This action leads to a presynaptic inhibition of neurotransmitter release, which in turn suppresses spinal reflexes.[1][3]

The proposed signaling pathway for this compound is as follows:

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Blocks Na_Channel->Ca_Channel Depolarization (Inhibited) Vesicle Synaptic Vesicle (contains Glutamate) Ca_Channel->Vesicle Ca2+ Influx (Reduced) Release Neurotransmitter Release Vesicle->Release Exocytosis (Inhibited) Postsynaptic_Neuron Reduced Excitatory Postsynaptic Potential (EPSP) Release->Postsynaptic_Neuron Reduced Glutamate Binding

This compound's inhibitory action on ion channels.
Tizanidine: α2-Adrenergic Receptor Agonism

Tizanidine is a potent agonist of α2-adrenergic receptors in the central nervous system.[4] By binding to these presynaptic receptors on spinal interneurons, Tizanidine inhibits the release of excitatory amino acids.[4] This action suppresses polysynaptic reflexes in the spinal cord, leading to a reduction in muscle tone.[4]

The signaling pathway for Tizanidine is illustrated below:

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Tizanidine Tizanidine Alpha2_Receptor α2-Adrenergic Receptor (Gi-coupled) Tizanidine->Alpha2_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Alpha2_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP (Reduced) PKA Protein Kinase A cAMP->PKA Activation (Reduced) Excitatory_Release Inhibition of Excitatory Amino Acid Release PKA->Excitatory_Release Modulation (Leads to Inhibition) Postsynaptic_Neuron Reduced Excitability Excitatory_Release->Postsynaptic_Neuron Reduced Neurotransmitter Effect

Tizanidine's α2-adrenergic agonist pathway.

In Vivo Efficacy: An Indirect Comparison

Direct comparative efficacy data for this compound and Tizanidine from a single study is unavailable. However, a study comparing Tizanidine with Eperisone, a close analog of this compound, in a mouse model provides valuable insight into their relative potencies.

CompoundAnimal ModelAssayRoute of AdministrationMedian Effective Dose (ED50)
Tizanidine MouseMorphine-elicited Straub Tail InhibitionOral1.2 mg/kg
Eperisone MouseMorphine-elicited Straub Tail InhibitionOral58.1 mg/kg

Data sourced from a comparative study of myotonolytic activity.

This data suggests that Tizanidine is significantly more potent than Eperisone in this particular in vivo model of muscle rigidity. Given the structural and mechanistic similarities between this compound and Eperisone, a similar disparity in potency might be expected between Tizanidine and this compound.

Experimental Protocols for In Vivo Assessment

The assessment of centrally acting muscle relaxants relies on a variety of established in vivo models. Below are detailed methodologies for key experiments.

General Experimental Workflow

A typical workflow for in vivo assessment of muscle relaxant properties is outlined below.

A Animal Acclimatization B Baseline Behavioral/ Physiological Measurement A->B C Drug Administration (Test Compound vs. Vehicle) B->C D Post-Dose Observation Period C->D E Behavioral/Physiological Assessment D->E F Data Analysis and Statistical Comparison E->F

A generalized workflow for in vivo drug testing.
Morphine-Induced Straub Tail Test (Mice)

This test is used to evaluate muscle rigidity. Morphine induces a characteristic rigid, erect tail in mice, and muscle relaxants can inhibit this response.[5][6]

  • Animals: Male ddY or ICR mice are commonly used.[5][7]

  • Procedure:

    • Animals are acclimatized to the testing environment.

    • The test compound (e.g., this compound or Tizanidine) or vehicle is administered orally or intraperitoneally.

    • After a predetermined absorption period (e.g., 30-60 minutes), morphine (e.g., 30 mg/kg, s.c.) is administered to induce the Straub tail reaction.[5]

    • The presence and angle of the tail erection are observed and scored at regular intervals (e.g., every 15 minutes for 1-2 hours) by a blinded observer.

    • The percentage of inhibition of the Straub tail response compared to the vehicle-control group is calculated.

  • Endpoint: The ED50, the dose at which the compound inhibits the Straub tail reaction by 50%, is determined.

Rotarod Test (Mice/Rats)

This assay assesses motor coordination and balance, which can be impaired by muscle relaxants.[8][9][10]

  • Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).[8][9]

  • Procedure:

    • Animals are trained on the rotarod for several days prior to the experiment to achieve a stable baseline performance.

    • On the test day, a baseline latency to fall is recorded.

    • The test compound or vehicle is administered.

    • At various time points post-administration, animals are placed back on the accelerating rotarod.

    • The latency to fall from the rod is recorded for each animal. A cutoff time (e.g., 300 seconds) is typically used.

  • Endpoint: A significant decrease in the latency to fall compared to the vehicle group indicates impaired motor coordination, a common side effect of muscle relaxants.

Decerebrate Rigidity Model (Rats)

This model creates a state of exaggerated extensor muscle tone, providing a robust system to test the efficacy of muscle relaxants.[11]

  • Procedure:

    • Rats are anesthetized, and an intercollicular decerebration is performed, resulting in sustained extensor rigidity in the limbs.[11]

    • The animal is placed in a stereotaxic frame, and the muscle tone of a limb (e.g., the hindlimb) is quantified. This can be done by measuring the resistance to passive flexion or by recording the electromyographic (EMG) activity of an extensor muscle (e.g., triceps surae).[11]

    • The test compound or vehicle is administered, typically intravenously.

    • Changes in muscle tone or EMG activity are recorded over time.

  • Endpoint: A dose-dependent reduction in limb rigidity or EMG activity indicates muscle relaxant effects.

Summary and Conclusion

This compound and Tizanidine are both effective centrally acting muscle relaxants that operate through distinct pharmacological pathways.

  • Tizanidine acts as an α2-adrenergic agonist , a mechanism that confers high potency as suggested by in vivo data.

  • This compound functions as a blocker of voltage-gated sodium and calcium channels , a mechanism shared with other tolperisone-type drugs.[1][2]

Based on an indirect comparison using data from its close analog Eperisone, Tizanidine appears to be a more potent muscle relaxant on a milligram-per-kilogram basis. However, it is crucial to note that potency does not solely determine therapeutic utility. Other factors such as the side effect profile (e.g., sedation, cardiovascular effects), pharmacokinetic properties, and the specific etiology of the muscle spasticity are critical considerations in drug development.

The experimental protocols detailed in this guide provide a framework for conducting rigorous in vivo comparisons to further elucidate the pharmacological profiles of these and other novel muscle relaxant compounds. Direct comparative studies are warranted to confirm these preliminary findings and to fully characterize the therapeutic potential of this compound relative to established agents like Tizanidine.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Inaperisone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like inaperisone is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes risks to public health and prevents environmental contamination.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with general regulatory guidelines.

This compound, a muscle relaxant, requires careful handling due to its potential hazards.[3] Safety Data Sheets (SDS) for the chemically related compound eperisone hydrochloride indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5] Therefore, a cautious approach to its disposal is warranted.

Hazard Profile of this compound Analogs

The following table summarizes the key hazard information for eperisone hydrochloride, a compound structurally and functionally related to this compound. This data should be considered as a proxy for assessing the potential risks of this compound in the absence of a specific SDS for the base compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[4][5]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[5][6]
Skin Corrosion/Irritation Causes skin irritation.[4][5]Wear protective gloves. If on skin, wash with plenty of soap and water.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5]
Respiratory Irritation May cause respiratory irritation.[4][5]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4][5]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, operational workflow for the safe disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is classified as hazardous. Given the hazard profile of its analogs, it is prudent to manage all this compound waste as hazardous pharmaceutical waste.[7][8]

  • Segregate at the Source: Do not mix this compound waste with non-hazardous laboratory trash. Use designated, clearly labeled waste containers.[2][8] Hazardous pharmaceutical waste is typically collected in black containers.[7]

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, all personnel must wear appropriate PPE, including:

    • Safety goggles with side-shields[4]

    • Protective gloves[4]

    • Impervious clothing or lab coat[4]

    • A suitable respirator if there is a risk of dust or aerosol formation[4]

3. Containment and Labeling:

  • Primary Container: Place solid this compound waste in a robust, leak-proof container. For liquid waste containing this compound, use a sealed, non-reactive container.

  • Labeling: Clearly label the waste container with "Hazardous Pharmaceutical Waste," the name "this compound," and the approximate quantity.

4. Temporary Storage:

  • Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]

  • The storage area should be well-ventilated.

5. Disposal through a Licensed Waste Management Contractor:

  • Engage a Professional Service: Arrange for the collection and disposal of the hazardous pharmaceutical waste by a licensed and reputable waste management contractor.[9]

  • Manifesting: Ensure that all hazardous waste is accompanied by a uniform hazardous waste manifest during transport to a permitted treatment and disposal facility.[8]

  • Final Disposal Method: The most common and environmentally sound method for destroying pharmaceutical waste is high-temperature incineration at a licensed facility.[7]

Important Considerations:

  • Regulatory Compliance: Be aware of and comply with all federal, state, and local regulations governing pharmaceutical waste disposal.[1][9] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][9]

  • Never flush pharmaceutical waste down the toilet or drain unless it is explicitly on an approved "flush list" by regulatory bodies like the FDA, which this compound is not.[1][9] Improper disposal can lead to environmental contamination.[1]

  • For trace amounts of this compound on lab equipment, decontaminate the items according to your institution's standard operating procedures for hazardous chemicals.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

InaperisoneDisposalWorkflow start This compound Waste Generated assess_hazard Assess Waste Hazard (Treat as Hazardous) start->assess_hazard ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazard->ppe segregate Segregate into Designated Hazardous Waste Container ppe->segregate label_container Label Container: 'Hazardous Pharmaceutical Waste - this compound' segregate->label_container store Store Securely in Designated Area label_container->store contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor manifest Prepare Hazardous Waste Manifest contact_vendor->manifest disposal Transfer to Vendor for High-Temperature Incineration manifest->disposal

References

Essential Safety and Logistical Information for Handling Inaperisone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds like Inaperisone is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure regulatory compliance. The following procedures are based on available safety data for the closely related compound, Eperisone Hydrochloride, and represent best practices for laboratory safety.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended equipment and safety protocols when handling this compound.

CategoryItemSpecification and Use
Hand Protection Chemical-resistant glovesWear nitrile or other chemical-resistant gloves. Inspect gloves for integrity before use. For tasks with a high risk of splash or prolonged contact, consider double-gloving.[1][2][3]
Eye Protection Safety glasses with side shields or gogglesEssential to protect against dust particles and splashes.[1][4][5]
Body Protection Protective clothing/Lab coatA lab coat or other protective clothing should be worn to prevent skin contact.[1][5] For procedures with a higher risk of contamination, impervious clothing is recommended.[3][4]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorUse in case of insufficient ventilation or when airborne dust or aerosols may be generated.[1][2][4]
Engineering Controls Fume hood or ventilated enclosureAll handling of solid this compound that may generate dust should be performed in a well-ventilated area, preferably a fume hood, to keep airborne concentrations below exposure limits.[1][3][4]
General Hygiene Hand washingWash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][6] Do not eat, drink, or smoke in areas where the compound is handled.[6][7]

Procedural Guidance for Handling and Disposal

Safe Handling Protocol:

  • Preparation: Before handling this compound, ensure that the designated workspace is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.[4]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before opening the container.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a fume hood or other ventilated enclosure to minimize dust inhalation.[2][4] Avoid actions that could generate dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of contaminated PPE properly. Wash hands thoroughly.

Spill Management Protocol:

  • Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[1][2]

  • Containment: For small spills, gently cover the material with an inert absorbent material like sand or vermiculite.[8]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][8] Do not dry sweep. After the material is collected, clean the spill area with soap and water.[1]

  • Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.[8]

Disposal Plan:

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Place solid this compound waste and any materials used for cleanup (e.g., contaminated gloves, absorbent pads) into a designated, leak-proof, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[2][8]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory waste, in accordance with institutional policies.[8]

  • Waste Pickup: Store hazardous waste containers in a designated accumulation area, away from incompatible materials, until they are collected by your institution's EHS department for proper disposal.[8] Always follow local, state, and federal regulations for hazardous waste disposal.[4]

Workflow for Safe Handling of this compound

Inaperisone_Handling_Workflow prep Preparation - Clean workspace - Verify safety equipment ppe Don PPE - Gloves - Goggles - Lab Coat prep->ppe Ready to start handling Handling this compound (in Fume Hood) - Weighing - Solution Prep ppe->handling post_handling Post-Handling Procedures - Decontaminate surfaces - Doff PPE handling->post_handling Task complete spill Spill Occurs handling->spill Accident wash Wash Hands post_handling->wash disposal Waste Disposal - Segregate waste - Label containers - Store for pickup post_handling->disposal spill_cleanup Spill Cleanup - Evacuate & Ventilate - Contain & Collect - Decontaminate spill->spill_cleanup spill_cleanup->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.